L-Glucose-13C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-IHZDOXTNSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Metabolic Divergence of L-Glucose-13C and D-Glucose-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic differences between the enantiomers of glucose, L-Glucose and D-Glucose, with a specific focus on their 13C-labeled counterparts used in metabolic tracing studies. This document outlines the fundamental biochemical pathways, cellular transport mechanisms, and enzymatic specificities that dictate their distinct metabolic fates. Detailed experimental protocols for investigating these differences are also provided.
Executive Summary
D-glucose is the primary carbohydrate energy source for most living organisms, readily transported into cells and catabolized through glycolysis and the citric acid cycle to produce ATP. Its stereoisomer, L-glucose, is a rare sugar in nature and is largely metabolically inert in mammalian systems. This stark difference is rooted in the high stereospecificity of cellular glucose transporters and metabolic enzymes. When labeled with the stable isotope Carbon-13, D-Glucose-13C serves as a powerful tracer to map metabolic fluxes through central carbon metabolism. Conversely, L-Glucose-13C can be utilized as a control to study non-specific uptake and transport phenomena, independent of metabolic pathways. Understanding these differences is critical for the accurate design and interpretation of metabolic studies in drug development and biomedical research.
Cellular Uptake and Transport
The initial and one of the most significant points of divergence between L- and D-glucose metabolism is their transport across the cell membrane.
D-Glucose Transport
D-glucose is transported into mammalian cells by two main classes of transporter proteins:
-
Facilitative Glucose Transporters (GLUTs): This family of 14 proteins facilitates the movement of D-glucose down its concentration gradient. Different GLUT isoforms are expressed in various tissues and exhibit distinct kinetic properties. GLUT1, for instance, is widely expressed and responsible for basal glucose uptake, while GLUT4 is insulin-sensitive and crucial for glucose uptake in muscle and adipose tissue.[1][2]
-
Sodium-Glucose Cotransporters (SGLTs): These transporters move D-glucose against its concentration gradient by coupling its transport to the favorable influx of sodium ions. SGLT1 and SGLT2 are key players in glucose absorption in the small intestine and reabsorption in the kidneys, respectively.[1]
The transport of D-glucose via these proteins is a saturable process, characterized by specific Michaelis-Menten kinetics (Km and Vmax).
L-Glucose Transport
In stark contrast, L-glucose is not recognized with high affinity by the GLUT or SGLT transporter families.[3] Studies have shown that the uptake of L-glucose by mammalian cells is significantly lower than that of D-glucose.[3] The transport that does occur appears to be non-saturable and increases linearly with concentration, suggesting it may happen via passive diffusion or a low-affinity, non-stereoselective mechanism.[3] This makes L-glucose a useful tool for measuring non-specific membrane permeability.
Comparative Transport Kinetics
The following table summarizes the kinetic parameters for D-glucose transport by key GLUT isoforms and contrasts this with the observed transport characteristics of L-glucose.
| Transporter | Substrate | Km (mM) | Vmax (relative) | Transport Characteristics |
| GLUT1 | D-Glucose | 1-7 | High | High-affinity, basal uptake |
| GLUT2 | D-Glucose | 15-20 | Very High | Low-affinity, high-capacity |
| GLUT3 | D-Glucose | <1 | High | Very high-affinity, neuronal uptake |
| GLUT4 | D-Glucose | 2-5 | High (insulin-dependent) | High-affinity, insulin-regulated |
| Various | L-Glucose | Not applicable | Very Low | Non-saturable, linear uptake |
Data for D-glucose Km values are compiled from multiple sources and can vary based on the experimental system.[4][5] L-glucose transport is described as non-saturable, hence Km is not applicable.[3]
Metabolic Pathways
Once inside the cell, the metabolic fates of D-Glucose-13C and this compound are fundamentally different.
D-Glucose-13C Metabolism
D-Glucose-13C is readily phosphorylated by hexokinase to form Glucose-6-Phosphate-13C, trapping it within the cell.[6] This is the first committed step of glycolysis. The 13C-labeled carbons are then traced through the subsequent metabolic pathways:
-
Glycolysis: The six-carbon Glucose-6-Phosphate-13C is broken down in the cytosol into two molecules of three-carbon pyruvate-13C.
-
Pentose Phosphate Pathway (PPP): Alternatively, Glucose-6-Phosphate-13C can enter the PPP, an important pathway for generating NADPH and precursors for nucleotide synthesis.
-
Tricarboxylic Acid (TCA) Cycle: Pyruvate-13C is transported into the mitochondria and converted to Acetyl-CoA-13C, which then enters the TCA cycle. The 13C label can be tracked through the various intermediates of the cycle.[7]
The distribution of the 13C label in these downstream metabolites can be measured by mass spectrometry or NMR, allowing for the quantification of metabolic pathway fluxes.[7]
This compound Metabolism
This compound that enters the cell is not a substrate for hexokinase, the gatekeeper enzyme of glycolysis.[8] The stereospecificity of the enzyme's active site prevents the phosphorylation of L-glucose. Consequently, this compound is not converted to L-Glucose-6-Phosphate and does not enter the central carbon metabolism pathways. It remains as free this compound in the cytosol until it is eventually cleared from the cell, likely through passive diffusion. In some rare bacteria, specific enzymes exist that can oxidize L-glucose, but this is not relevant to mammalian metabolism.[9]
Comparative Enzyme Kinetics
The primary enzymatic reason for the metabolic inertness of L-glucose is the stereospecificity of hexokinase.
| Enzyme | Substrate | Km (mM) | Vmax (relative) | Product |
| Hexokinase | D-Glucose | 0.05 - 0.4 | 100% | D-Glucose-6-Phosphate |
| Hexokinase | L-Glucose | Not applicable | ≈ 0% | No reaction |
Data for D-glucose Km for hexokinase is from various isoenzymes.[6][8] L-glucose is not a substrate for hexokinase, hence its Vmax is approximately zero.
Experimental Protocols
To quantitatively assess the metabolic differences between this compound and D-Glucose-13C, two primary experimental approaches can be employed: a glucose uptake assay and a 13C-metabolic flux analysis.
Comparative Glucose Uptake Assay
This protocol aims to quantify the rate of uptake of radiolabeled or isotopically labeled glucose into cultured cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293, or a cell line relevant to the research)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
[U-13C]-D-Glucose and [U-13C]-L-Glucose
-
Ice-cold PBS for washing
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter and vials (if using radiolabeled glucose) or LC-MS/GC-MS for 13C detection
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Starvation: Wash cells with PBS and incubate in glucose-free medium for 1-2 hours to upregulate glucose transporters.
-
Uptake Initiation: Remove the starvation medium and add medium containing a known concentration of either [U-13C]-D-Glucose or [U-13C]-L-Glucose. Incubate for a short period (e.g., 5-15 minutes).
-
Uptake Termination: To stop the uptake, aspirate the medium and rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice to lyse the cells.
-
Quantification:
-
For 13C-labeled glucose: Collect the cell lysate and analyze the amount of intracellular [U-13C]-D-Glucose or [U-13C]-L-Glucose using LC-MS or GC-MS.
-
For radiolabeled glucose: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Normalization: Determine the protein concentration of each lysate sample and normalize the uptake data to the amount of protein (e.g., in pmol/mg protein/min).
13C-Metabolic Flux Analysis (MFA)
This protocol is designed to trace the metabolic fate of the 13C label from glucose into downstream metabolites.
Materials:
-
Cultured mammalian cells
-
Custom DMEM medium lacking glucose
-
[U-13C]-D-Glucose and [U-13C]-L-Glucose
-
Ice-cold 80% methanol for quenching and extraction
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture: Culture cells to a steady-state in medium containing unlabeled glucose.
-
Isotope Labeling: Switch the medium to one containing either [U-13C]-D-Glucose or [U-13C]-L-Glucose at the same concentration.
-
Time Course Sampling: At various time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr), rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Metabolite Extraction: Scrape the cells in the cold methanol, collect the cell suspension, and centrifuge to pellet the protein and cellular debris. The supernatant contains the intracellular metabolites.
-
Sample Analysis: Analyze the supernatant using LC-MS/MS or GC-MS to identify and quantify the mass isotopologues of various metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).
-
Data Analysis: For the D-Glucose-13C samples, calculate the fractional labeling of each metabolite to determine the flux through the metabolic pathways. For the this compound samples, confirm the absence of 13C incorporation into downstream metabolites.
Conclusion
The metabolic disparity between this compound and D-Glucose-13C is profound and originates from the strict stereoselectivity of biological systems. D-Glucose-13C is actively transported and metabolized, making it an invaluable tracer for elucidating the intricacies of central carbon metabolism. In contrast, this compound is largely ignored by cellular machinery, rendering it an excellent negative control for studying glucose transport and for differentiating between specific, carrier-mediated uptake and non-specific, passive diffusion. A thorough understanding of these differences is paramount for drug development professionals and researchers designing and interpreting studies on cellular metabolism, particularly in fields such as oncology and metabolic diseases.
References
- 1. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Steady-state brain glucose transport kinetics re-evaluated with a four-state conformational model [frontiersin.org]
- 6. Hexokinase - Wikipedia [en.wikipedia.org]
- 7. proteopedia.org [proteopedia.org]
- 8. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose transporters GLUT1, GLUT3, and GLUT4 have different effects on osteoblast proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Inertness of L-Glucose-¹³C in vivo
Abstract
L-glucose, the stereoisomer of the naturally ubiquitous D-glucose, is characterized by its profound biological inertness in vivo. This quality, particularly when labeled with the stable isotope ¹³C, renders L-Glucose-¹³C an invaluable tracer in biomedical research. It serves as a precise tool for measuring parameters such as extracellular fluid volume and intestinal permeability without metabolic interference. This technical guide provides a comprehensive examination of the in vivo behavior of L-Glucose-¹³C, detailing its lack of interaction with cellular transport and metabolic machinery. The document summarizes key quantitative data, presents detailed experimental protocols for its use as a tracer, and employs visualizations to illustrate the fundamental principles of its biological inertness.
Introduction
The stark contrast between the metabolic fates of D-glucose and its enantiomer, L-glucose, is a fundamental demonstration of stereospecificity in biological systems. While D-glucose is the primary carbohydrate fuel source for most organisms, readily transported into cells and catabolized for energy, L-glucose is neither recognized by cellular transporters nor metabolized by glycolytic enzymes.[1][2][3] This inherent biological inertness makes it an ideal candidate for a non-metabolizable tracer. The incorporation of a stable ¹³C isotope to create L-Glucose-¹³C allows for its detection and quantification in biological samples via mass spectrometry or NMR spectroscopy, offering a safe, non-radioactive method for various physiological assessments.
The Molecular Basis of Biological Inertness
The inability of mammalian cells to process L-glucose is rooted in the precise three-dimensional structure of enzymes and transport proteins, which have evolved to exclusively recognize D-glucose.
-
Cellular Transport: Glucose uptake is mediated by two main families of transporter proteins: the facilitated glucose transporters (GLUT family) and the sodium-glucose cotransporters (SGLT family).[4][5][6] These proteins possess highly specific binding sites that are complementary to the steric configuration of D-glucose. L-glucose, as the mirror image, does not fit into these binding sites and is therefore not transported across the cell membrane at any significant rate.[4][7]
-
Metabolism: The first committed step of glycolysis is the phosphorylation of glucose to glucose-6-phosphate, a reaction catalyzed by the enzyme hexokinase.[8] This enzyme is stereospecific and cannot phosphorylate L-glucose, effectively preventing its entry into the glycolytic pathway or any other major metabolic route.[3][9] Consequently, L-Glucose-¹³C does not participate in cellular energy production or biosynthetic pathways.
This dual barrier of transport and metabolic exclusion ensures that L-Glucose-¹³C remains in the extracellular compartment following administration, distributing throughout the plasma and interstitial fluid.
Quantitative Data Summary
The biological inertness of L-glucose dictates its pharmacokinetic profile. It is minimally absorbed orally, distributes within the extracellular fluid, and is cleared efficiently by the kidneys. The following table summarizes key quantitative data, using values from L-glucose studies where available and well-supported estimates from the behavior of non-reabsorbable markers.
| Parameter | Species | Value | Method/Rationale |
| Intestinal Absorption | Canine | 2 - 7% | Measurement of paracellular flow using L-glucose as a marker.[7] |
| Volume of Distribution (Vd) | Human | ~230 mL/kg | Based on the initial distribution volume of D-glucose, which reflects the extracellular fluid space.[10] |
| Renal Clearance | Human | ~100 - 125 mL/min | Estimated to be equal to the Glomerular Filtration Rate (GFR) due to filtration without reabsorption.[11] |
| Plasma Half-life | Human | ~1.5 - 2.5 hours | Estimated based on a Vd of ~16 L and a renal clearance of ~120 mL/min for a 70 kg adult. |
Experimental Protocols
The properties of L-Glucose-¹³C make it an excellent tracer for measuring extracellular volume and intestinal permeability. Below are detailed protocols for these applications.
Protocol for Measuring Extracellular Volume (ECV)
This protocol details the use of L-Glucose-¹³C to determine the volume of the extracellular fluid compartment.
Materials:
-
Sterile L-Glucose-¹³C solution for intravenous administration
-
Infusion pump and syringes
-
Anticoagulant-treated blood collection tubes (e.g., EDTA)
-
Centrifuge
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Baseline Sample: Collect a pre-infusion blood sample to determine background ¹³C abundance.
-
Tracer Administration: Administer a precisely known amount of L-Glucose-¹³C as an intravenous bolus.
-
Blood Sampling: Collect serial blood samples at timed intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) post-injection.
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Preparation: Deproteinize plasma samples and prepare them for MS analysis according to established protocols for glucose measurement.
-
Mass Spectrometry Analysis: Quantify the concentration of L-Glucose-¹³C in each plasma sample.
-
Data Analysis:
-
Plot the plasma concentration of L-Glucose-¹³C against time on a semi-logarithmic scale.
-
Extrapolate the elimination phase of the curve back to time zero to determine the theoretical initial concentration (C₀).
-
Calculate the ECV using the formula: ECV (L) = Dose (mg) / C₀ (mg/L) .
-
Protocol for Assessing Intestinal Permeability
This protocol uses orally administered L-Glucose-¹³C to quantify passive intestinal absorption.
Materials:
-
Oral solution of L-Glucose-¹³C of a known concentration
-
Urine collection containers
-
Mass Spectrometer (LC-MS or GC-MS)
Procedure:
-
Subject Preparation: The subject should fast overnight to ensure an empty gastrointestinal tract.
-
Tracer Administration: The subject ingests a known volume and concentration of the L-Glucose-¹³C oral solution.
-
Urine Collection: Collect all urine produced over a defined period (e.g., 6 hours).
-
Sample Measurement: Record the total volume of urine collected.
-
Mass Spectrometry Analysis: Determine the concentration of L-Glucose-¹³C in the collected urine.
-
Data Analysis:
-
Calculate the total amount of L-Glucose-¹³C excreted in the urine: Total Excreted (mg) = Urine Concentration (mg/L) * Total Urine Volume (L) .
-
Calculate the percentage of intestinal absorption: % Absorption = (Total Excreted / Dose Administered) * 100 .
-
Visualizations of Core Concepts
Contrasting Fates of D-Glucose and L-Glucose-¹³C
References
- 1. L-Glucose - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiology, Glucose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The facilitated component of intestinal glucose absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal glucose excretion as a function of blood glucose concentration in subjects with type 2 diabetes--results of a hyperglycaemic glucose clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Glucose Clearance - Renal - Medbullets Step 1 [step1.medbullets.com]
- 11. academic.oup.com [academic.oup.com]
Synthesis and Purification of Enantiomerically Pure L-Glucose-¹³C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of enantiomerically pure L-Glucose-¹³C. L-Glucose, the non-natural enantiomer of D-Glucose, serves as an invaluable tool in biological research, particularly as a non-metabolizable control in studies of glucose transport and metabolism. The incorporation of a stable ¹³C isotope allows for sensitive and specific tracking in various analytical applications, including metabolic flux analysis and nuclear magnetic resonance (NMR) spectroscopy. This document details established chemical synthesis routes, purification protocols, and analytical techniques for ensuring high enantiomeric and isotopic purity.
Synthesis of L-Glucose-¹³C
The synthesis of L-Glucose-¹³C is a multi-step process that typically starts from a readily available D-glucose precursor and incorporates the ¹³C label at a specific position. A common and effective strategy involves the inversion of stereochemistry of D-glucose to yield L-glucose, combined with a labeling step. One of the most well-established methods for introducing a ¹³C label at the C1 position is through the Kiliani-Fischer synthesis.
Proposed Synthetic Pathway: Modified Kiliani-Fischer Synthesis from D-Arabinose
A viable route to L-Glucose-¹³C begins with D-arabinose, which can be derived from D-glucose. The key ¹³C-labeling step is the chain elongation of L-arabinose using a ¹³C-labeled cyanide source.
Experimental Protocol:
-
Preparation of L-Arabinose from D-Glucose: D-glucose can be converted to D-arabinose via the Ruff degradation. Subsequently, L-arabinose can be obtained, though a more direct approach for obtaining L-arabinose is often preferred if commercially available to simplify the initial steps.
-
Kiliani-Fischer Synthesis with [¹³C]Cyanide:
-
Reaction: L-arabinose is reacted with sodium [¹³C]cyanide (Na¹³CN) in an aqueous solution. This reaction forms two epimeric cyanohydrins at the new C2 chiral center.
-
Hydrolysis: The resulting cyanohydrins are hydrolyzed to their corresponding carboxylic acids, which then form stable lactones (L-gluconolactone-¹³C and L-mannonolactone-¹³C).
-
Reduction: The separated L-gluconolactone-¹³C is then selectively reduced to L-Glucose-¹³C. A common reducing agent for this step is sodium amalgam or catalytic hydrogenation.[1] An improved method involves the direct reduction of the cyanohydrin with hydrogen over a palladium catalyst (on barium sulfate) in water, which forms an imine that is subsequently hydrolyzed to the aldehyde.[1]
-
Quantitative Data for Synthesis Steps:
| Step | Reactants | Reagents/Catalysts | Product(s) | Typical Yield | Reference |
| Chain Elongation | L-Arabinose, Na¹³CN | H₂O | L-Glucononitrile-¹³C and L-Mannononitrile-¹³C | Mixture | [1] |
| Lactone Formation | Cyanohydrin mixture | H₂O, Heat | L-Gluconolactone-¹³C and L-Mannonolactone-¹³C | ~30% (classic method) | [1] |
| Reduction | L-Gluconolactone-¹³C | Sodium amalgam or H₂/Pd-BaSO₄ | L-Glucose-¹³C | Higher yields with improved method | [1] |
Alternative Enzymatic Synthesis Routes
Enzymatic methods offer high stereospecificity and can be an attractive alternative to chemical synthesis.
-
Galactose Oxidase: Immobilized galactose oxidase can be used for the conversion of D-sorbitol to L-glucose. While conversion yields can be lower than some chemical routes, the specificity is a significant advantage.
-
Isomerases: Plant-derived enzyme systems, such as those from Chlorella, have been shown to synthesize L-glucose.[2] Additionally, D-xylose isomerase and D-arabinose isomerase can produce L-glucose from L-fructose.[3] A short enzymatic synthesis of L-Glucose has been demonstrated starting from dihydroxyacetone phosphate and L-glyceraldehyde.[4]
Purification of Enantiomerically Pure L-Glucose-¹³C
Achieving high enantiomeric purity is critical for the application of L-Glucose-¹³C in biological systems. The purification process typically involves chromatographic separation of the desired L-enantiomer from any residual D-enantiomer and other reaction byproducts.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers.
Experimental Protocol:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating sugar enantiomers.[5][6][7] Columns like Chiralcel OD-H and Chiralpak AD are commonly used.[5]
-
Mobile Phase Optimization: The mobile phase composition is crucial for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar alcohol (e.g., isopropanol or ethanol).[5] For basic compounds, a small amount of an amine like diethylamine may be added, while for acidic compounds, an acid like trifluoroacetic acid can be used.[5]
-
Temperature and Flow Rate: Chiral separations often benefit from lower flow rates and controlled temperatures to enhance selectivity.[6]
Quantitative Data for Chiral HPLC Purification:
| Parameter | Typical Value/Condition | Reference |
| Column Type | Polysaccharide-based (e.g., Chiralpak AD) | [5] |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | [5] |
| Flow Rate | 0.5 - 1.0 mL/min | [6] |
| Temperature | 20 - 40 °C | [6] |
| Achievable Purity | >99.5% enantiomeric excess | [8] |
Intermediate Purification
In a multi-step synthesis, purification of intermediate products is often necessary. Techniques such as flash chromatography, crystallization, and extraction are commonly employed to remove reagents and byproducts before proceeding to the next step.[9][10]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, enantiomeric purity, and isotopic enrichment of the final L-Glucose-¹³C product.
Determination of Enantiomeric Purity
-
HPLC with Circular Dichroism (CD) Detection: This method provides high sensitivity for determining the enantiomeric excess of chromophore-derivatized glucose.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): In the presence of a chiral auxiliary, the NMR spectra of the two enantiomers become distinguishable, allowing for the quantification of their ratio.[11][12]
Confirmation of ¹³C Labeling
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the labeled compound and to quantify the level of ¹³C incorporation.[13][14]
-
¹³C-NMR Spectroscopy: ¹³C-NMR provides detailed structural information and confirms the position of the ¹³C label within the glucose molecule. The presence of ¹³C-¹³C coupling in uniformly labeled molecules can also be observed.[15][16][17][18]
Signaling Pathways and Experimental Workflows
L-Glucose-¹³C is primarily utilized as a research tool to probe biological systems that interact with its natural counterpart, D-glucose.
Investigating Glucose Transport
L-glucose is generally not transported by the major glucose transporters (GLUTs) in mammalian cells.[19][20] This property makes it an excellent negative control in studies investigating glucose uptake mechanisms. By comparing the uptake of labeled D-glucose with that of L-Glucose-¹³C, researchers can differentiate between specific, carrier-mediated transport and non-specific diffusion or membrane leakage.
Metabolic Studies
Since L-glucose is not a substrate for hexokinase, the first enzyme in the glycolytic pathway, it does not enter the central carbon metabolism. Therefore, L-Glucose-¹³C can be used to trace non-metabolic distribution and clearance pathways in vivo and in vitro, providing a baseline for metabolic flux studies conducted with ¹³C-labeled D-glucose.
Mandatory Visualizations
Caption: Synthetic workflow for L-Glucose-¹³C from D-Glucose.
References
- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 2. The synthesis of L-glucose by plant enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2015068724A1 - Method for producing l-glucose or d-glucose from raw material d-glucose - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. mdpi.com [mdpi.com]
- 11. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glucose transporters in adipose tissue, liver, and skeletal muscle in metabolic health and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Enantiomer of Life: A Technical Guide to the Natural Abundance of L-Glucose and Its Isotopes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the natural abundance of L-glucose, the enantiomer of the ubiquitous D-glucose. While chemically identical in composition, the stereochemical difference between these two isomers dictates their profoundly different roles in biological systems. This document establishes that L-glucose is exceptionally rare in nature, with its presence being negligible in higher organisms. Consequently, its primary availability is through synthetic routes. The guide further details the natural isotopic abundance of the constituent elements of glucose—carbon, hydrogen, and oxygen—which applies to both L- and D-isomers. Finally, standard experimental protocols for the determination of isotopic abundance in monosaccharides, namely mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are presented, along with a generalized experimental workflow.
Natural Abundance of L-Glucose
Contrary to its dextrorotatory counterpart, D-glucose, which is a cornerstone of energy metabolism in nearly all living organisms, L-glucose is scarcely found in nature.[1][2] While some sources suggest a minimal presence in certain fruits and plants, the overwhelming consensus in the scientific literature is that L-glucose does not occur naturally in higher living organisms and is not metabolized through glycolysis.[3][4][5] Its taste is reportedly indistinguishable from D-glucose, which has led to research into its potential as a low-calorie sweetener.[4] However, due to high manufacturing costs, it has not been commercialized for this purpose.[4] For research and pharmaceutical development, L-glucose is produced synthetically.[4][6] The profound biological distinction arises from the stereospecificity of enzymes; for instance, hexokinase, the first enzyme in the glycolytic pathway, cannot phosphorylate L-glucose, thus preventing its entry into cellular energy production pathways.[3][4]
Isotopic Composition of L-Glucose
The isotopic composition of a molecule is determined by the natural abundances of the stable isotopes of its constituent elements. For glucose (C₆H₁₂O₆), these elements are carbon, hydrogen, and oxygen. The natural isotopic abundances are constant regardless of whether the molecule is L-glucose or D-glucose.
Data Presentation: Natural Abundance of Stable Isotopes
The following tables summarize the natural abundances of the stable isotopes of carbon, hydrogen, and oxygen.
Table 1: Natural Abundance of Stable Carbon Isotopes [3][6]
| Isotope | Natural Abundance (%) |
| ¹²C | 98.9 |
| ¹³C | 1.1 |
Table 2: Natural Abundance of Stable Hydrogen Isotopes [1][2][5]
| Isotope | Name | Natural Abundance (%) |
| ¹H | Protium | >99.98 |
| ²H | Deuterium | ~0.0156 |
Note: Tritium (³H) is a radioactive isotope of hydrogen with a very low natural abundance, occurring in trace amounts.[1][5]
Table 3: Natural Abundance of Stable Oxygen Isotopes [7][8][9]
| Isotope | Natural Abundance (%) |
| ¹⁶O | 99.76 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
Experimental Protocols for Isotopic Analysis
The determination of isotopic abundance in organic molecules such as L-glucose is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions. For isotopic analysis of carbohydrates, it is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
Methodology: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
This is a common method for determining the ¹³C/¹²C ratio in carbohydrates.
-
Sample Preparation and Derivatization:
-
The carbohydrate sample (e.g., L-glucose) is first purified.
-
To make the sugar volatile for GC analysis, it is chemically derivatized. A common method is acetylation to form alditol acetates.
-
-
Gas Chromatographic Separation:
-
The derivatized sample is injected into a gas chromatograph.
-
The GC column separates the analyte of interest from other components of the mixture based on their volatility and interaction with the stationary phase.
-
-
Combustion:
-
The separated analyte flows from the GC column into a combustion furnace.
-
Here, the organic compound is combusted at a high temperature (e.g., 950°C) in the presence of an oxidant (e.g., copper oxide) to convert the carbon in the molecule to carbon dioxide (CO₂) gas.
-
-
Isotope Ratio Mass Spectrometry:
-
The resulting CO₂ gas is introduced into the ion source of an isotope ratio mass spectrometer.
-
The mass spectrometer separates the different isotopologues of CO₂ (e.g., ¹²CO₂ and ¹³CO₂) based on their mass.
-
The relative abundances of these isotopologues are measured with high precision, allowing for the calculation of the ¹³C/¹²C ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the position-specific isotopic composition within a molecule at natural abundance.
Methodology: ¹³C NMR for Position-Specific Isotope Analysis
-
Sample Preparation:
-
A relatively high concentration of the purified L-glucose sample is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Data Acquisition:
-
The sample is placed in a high-field NMR spectrometer.
-
A quantitative ¹³C NMR spectrum is acquired. This requires long acquisition times and specific experimental parameters to ensure that the signal intensity is directly proportional to the number of nuclei.
-
-
Spectral Analysis:
-
The ¹³C NMR spectrum will show distinct peaks for each of the six carbon atoms in the glucose molecule.
-
The intensity of each peak is proportional to the abundance of ¹³C at that specific position.
-
By carefully integrating the peak areas, the relative ¹³C abundance at each carbon position can be determined. 2D-NMR techniques can also be employed to enhance sensitivity and resolution, which is particularly useful for smaller sample amounts.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the isotopic abundance of a monosaccharide.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ck12.org [ck12.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 8. WebElements Periodic Table » Oxygen » isotope data [webelements.com]
- 9. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Discovery and History of L-Glucose as a Non-Metabolizable Sugar
Introduction
In the vast landscape of biochemistry, the subtle distinctions in molecular architecture can lead to profound differences in biological function. A quintessential example of this principle is the stereoisomerism of glucose, which exists in two mirror-image forms: D-glucose and L-glucose.[1][2] While D-glucose is the primary source of energy for most living organisms, L-glucose is largely non-metabolizable.[2][3][4] This technical guide provides an in-depth exploration of the discovery, history, and biochemical basis of L-glucose's non-metabolizable nature, tailored for researchers, scientists, and professionals in drug development.
1. Discovery and Synthesis of L-Glucose: A Historical Perspective
The story of L-glucose is intrinsically linked to the foundational work on the structure of carbohydrates. Glucose was first isolated from raisins in 1747 by the German chemist Andreas Marggraf.[1][5][6] However, it was not until the late 19th century that the stereochemical complexities of sugars began to be unraveled.
Hermann Emil Fischer, a German chemist and Nobel laureate, made monumental contributions to the understanding of sugar chemistry.[5][6] Between 1891 and 1894, Fischer established the stereochemical configuration of all known sugars, including glucose.[5] He devised the Fischer projection formula to represent the three-dimensional structures of these molecules on a two-dimensional surface.[7][8] Through his work, he arbitrarily assigned the "D" configuration to the naturally occurring form of glucose and subsequently defined the "L" series as its mirror image.[7][8]
The first synthesis of L-glucose was a significant achievement, demonstrating the principles of stereochemistry. One of the classical methods for synthesizing monosaccharides is the Kiliani–Fischer synthesis, which allows for the elongation of the carbon chain of an aldose.[9] This method can be used to synthesize L-sugars by starting with an L-precursor, such as L-glyceraldehyde.[9] More contemporary and efficient methods for synthesizing L-glucose have been developed, often involving the conversion of readily available D-sugars.[10][11][12][13] Despite these advancements, the synthesis of L-glucose remains a complex and costly process, which has limited its commercial applications.[14][15][16][17][18]
2. The Biochemical Basis of L-Glucose's Non-Metabolizable Nature
The fundamental reason for L-glucose's biological inertness lies in the stereospecificity of enzymes.[2] The metabolic pathway for glucose begins with phosphorylation, a crucial step for trapping glucose inside the cell and activating it for further breakdown. This reaction is catalyzed by the enzyme hexokinase.
Hexokinase, like most enzymes, has a highly specific three-dimensional active site that recognizes the precise stereochemistry of its substrate, D-glucose.[4][14][19][20] L-glucose, being the mirror image of D-glucose, does not fit correctly into the active site of hexokinase and therefore cannot be phosphorylated.[4][14][19][20] This enzymatic block is the primary reason why L-glucose cannot enter the glycolytic pathway and be used as a source of energy by most organisms.[14]
While most organisms cannot metabolize L-glucose, some exceptions exist in the microbial world. For instance, the bacterium Trinickia caryophylli possesses an enzyme, D-threo-aldose 1-dehydrogenase, that can oxidize L-glucose.[14] More recently, a catabolic pathway for L-glucose has been identified in the soil bacterium Paracoccus sp. 43P.[21]
3. Key Experimental Evidence for the Non-Metabolizable Nature of L-Glucose
A body of research has experimentally validated the non-metabolizable properties of L-glucose. These studies have ranged from in vitro enzymatic assays to in vivo animal feeding studies.
One of the key experimental approaches involves the use of radiolabeled glucose isotopes to trace their metabolic fate. Studies have shown that while radiolabeled D-glucose is readily taken up by cells and incorporated into metabolic products, radiolabeled L-glucose is largely excluded or shows only minimal, non-saturable uptake.[22]
Animal feeding studies have provided compelling evidence for the lack of energy contribution from L-glucose. In a study with rats, the partial metabolizable energy value (MEVp) of L-glucose was determined to be negligible, in stark contrast to D-glucose and other metabolizable sugars.
Quantitative Data Summary
| Sugar | Partial Metabolizable Energy Value (MEVp) in Rats (kJ/g) | Net Metabolizable Energy Value for Maintenance (NEVs) in Rats (kJ/g) | Reference |
| L-glucose | 0.3 ± 0.9 | -2.6 ± 3.2 (over 28 days), 0.0 ± 1.6 (over 56 days) | [23] |
| L-fructose | 6.9 ± 0.9 | 6.1 ± 1.7 (over 56 days) | [23] |
| L-gulose | 8.8 ± 1.8 | 11.4 ± 1.8 (over 56 days) | [23] |
| Sucrose | Expected energy values | Expected energy values | [23] |
| Cellulose | Expected energy values | Expected energy values | [23] |
4. Experimental Protocols
4.1. In Vitro Hexokinase Activity Assay
-
Objective: To determine the substrate specificity of hexokinase for D-glucose versus L-glucose.
-
Principle: The phosphorylation of glucose by hexokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase. The rate of NADPH formation is measured spectrophotometrically at 340 nm and is proportional to the rate of glucose phosphorylation.
-
Reagents:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
MgCl2
-
NADP+
-
Glucose-6-phosphate dehydrogenase
-
Hexokinase
-
D-glucose solutions of varying concentrations
-
L-glucose solutions of varying concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, NADP+, and glucose-6-phosphate dehydrogenase.
-
Add either D-glucose or L-glucose to the reaction mixture at various final concentrations.
-
Initiate the reaction by adding hexokinase.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 versus substrate concentration and determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
-
Expected Outcome: The Km for D-glucose will be in the physiological range, while the Km for L-glucose will be significantly higher or undetectable, and the Vmax for L-glucose will be negligible compared to D-glucose, demonstrating that L-glucose is a poor substrate for hexokinase.
4.2. In Vivo Animal Feeding Study for Metabolizable Energy
-
Objective: To determine the metabolizable energy value of L-glucose in a whole-animal model.
-
Model: Sprague-Dawley rats.
-
Principle: The metabolizable energy of a test substance is determined by measuring the gross energy intake and subtracting the energy lost in feces and urine.
-
Procedure:
-
House rats individually in metabolic cages that allow for the separate collection of feces and urine.
-
Acclimatize the rats to a basal diet for a set period.
-
Divide the rats into a control group (receiving the basal diet) and a test group (receiving the basal diet supplemented with a known amount of L-glucose).
-
Over a defined experimental period (e.g., 28 or 56 days), meticulously record daily food intake.
-
Collect all feces and urine produced by each rat during the experimental period.
-
Determine the gross energy content of the feed, feces, and urine using bomb calorimetry.
-
Calculate the partial metabolizable energy value (MEVp) of L-glucose using the following formula: MEVp = [ (Gross Energy Intake - Fecal Energy Output - Urinary Energy Output)test group - (Gross Energy Intake - Fecal Energy Output - Urinary Energy Output)control group ] / Amount of L-glucose consumed
-
-
Expected Outcome: The MEVp of L-glucose will be close to zero, indicating that it is not metabolized and does not contribute to the energy balance of the animal.[23]
5. Visualizations of Key Concepts
Figure 1: The metabolic fate of D-glucose versus L-glucose at the entry point of glycolysis.
Figure 2: Experimental workflows for assessing the non-metabolizable nature of L-glucose.
6. Applications and Research Interest
The unique property of L-glucose being sweet yet non-caloric has led to significant interest in its potential applications:
-
Low-Calorie Sweetener: L-glucose has been proposed as a low-calorie sweetener suitable for individuals with diabetes mellitus.[14][15][24][25] However, its high manufacturing cost has been a major barrier to its commercialization.[14][15][16]
-
Laxative and Colon-Cleansing Agent: L-glucose has been observed to have laxative properties and has been investigated as a potential colon-cleansing agent for procedures like colonoscopy.[14][15]
-
Therapeutic Potential of Derivatives: The acetate derivative of L-glucose, L-glucose pentaacetate, has been found to stimulate insulin release, suggesting a potential therapeutic value for type 2 diabetes.[14][15]
-
Research Tool: In metabolic studies, L-glucose serves as an excellent negative control for D-glucose to differentiate between specific transporter-mediated uptake and non-specific diffusion.[21][22]
-
Cancer Diagnosis: Recent research has explored the use of fluorescently labeled L-glucose derivatives as probes to visualize and characterize malignant cancer cells, which may exhibit altered glucose uptake mechanisms.[22][26]
The discovery and characterization of L-glucose stand as a testament to the profound impact of stereochemistry on biological activity. From its theoretical conception in the work of Emil Fischer to its experimental validation as a non-metabolizable sugar, L-glucose has provided invaluable insights into the specificity of metabolic pathways. While its potential as a widespread artificial sweetener has been hampered by economic challenges, its utility as a research tool and its potential in other biomedical applications continue to make it a subject of scientific interest. The ongoing exploration of L-glucose and its derivatives underscores the importance of fundamental biochemical principles in the development of novel therapeutic and diagnostic agents.
References
- 1. Glucose [chm.bris.ac.uk]
- 2. Carbohydrates- D-Glucose & L-glucose , alpha and beta - Biology Stack Exchange [biology.stackexchange.com]
- 3. diffeology.com [diffeology.com]
- 4. quora.com [quora.com]
- 5. Glucose - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.com [encyclopedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 13. Short and sweet: (D)-glucose to (L)-glucose and (L)-glucuronic acid. | Department of Chemistry [chem.ox.ac.uk]
- 14. L-Glucose - Wikipedia [en.wikipedia.org]
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- 16. diabetes.co.uk [diabetes.co.uk]
- 17. reddit.com [reddit.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
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- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. doubtnut.com [doubtnut.com]
- 25. researchgate.net [researchgate.net]
- 26. The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Off-Target Effects of L-Glucose-¹³C Administration: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Glucose, the enantiomer of D-glucose, is largely considered metabolically inert in mammalian systems, leading to its common use as a control in metabolic studies and as a potential therapeutic agent. When labeled with the stable isotope Carbon-13 (¹³C), L-Glucose-¹³C serves as a valuable tracer for in vivo imaging and quantification. While generally considered safe due to its low biological reactivity, a thorough understanding of its potential off-target effects is crucial for its application in research and drug development. This technical guide provides a comprehensive overview of the known properties of L-glucose and delineates potential off-target effects of L-Glucose-¹³C administration. Crucially, this document highlights the current gap in dedicated safety and toxicology studies for L-Glucose-¹³C and proposes a framework of experimental protocols to investigate these potential effects.
Introduction: The Profile of L-Glucose
L-glucose is the mirror image of the naturally occurring D-glucose. Unlike D-glucose, which is a primary source of energy for most living organisms, L-glucose cannot be phosphorylated by hexokinase, the initial enzyme in the glycolysis pathway, rendering it largely non-metabolizable in mammalian cells.[1] This unique property has led to its exploration as a low-calorie sweetener and a laxative.[1] The acetate derivative, L-glucose pentaacetate, has been observed to stimulate insulin release, suggesting a potential therapeutic application for type 2 diabetes, although the mechanism remains to be fully elucidated.[2][3][4][5][6]
The incorporation of a ¹³C stable isotope does not alter the chemical properties of the L-glucose molecule and is considered non-radioactive and safe for use in human studies.[7][8] However, the administration of any exogenous substance, including L-Glucose-¹³C, warrants a careful evaluation of potential unintended biological interactions.
Known Biological Interactions and Properties of L-Glucose
While L-glucose does not enter mainstream metabolic pathways, it is not entirely devoid of biological interaction. The following table summarizes the known properties and interactions of L-glucose.
| Property/Interaction | Description | Key References |
| Metabolism | Not phosphorylated by hexokinase; largely unmetabolized in mammalian cells. | [1] |
| Toxicity | Generally considered to have low toxicity. High doses may have laxative effects. | [9] |
| Therapeutic Potential | Investigated as a low-calorie sweetener and a colon-cleansing agent. L-glucose pentaacetate stimulates insulin release. | [1][2][10] |
| Cellular Uptake | Minimal uptake in most normal mammalian cells.[9] Some studies suggest non-saturable, non-stereoselective transport in certain plant cells.[9] | |
| Osmotic Effects | As a sugar, it can exert osmotic pressure at high concentrations. | |
| Gut Microbiota | As an unabsorbed sugar, it can be metabolized by intestinal flora. |
Potential Off-Target Effects of L-Glucose-¹³C Administration
The potential off-target effects of L-Glucose-¹³C can be categorized based on the molecule's components and properties. It is critical to note that the following are potential effects derived from scientific principles, as dedicated studies on L-Glucose-¹³C are scarce.
Effects Related to the L-Glucose Moiety
-
Osmotic Effects: High concentrations of L-glucose in the extracellular space can create an osmotic gradient, leading to cell shrinkage and potential alterations in cellular function.
-
Non-Enzymatic Glycation: Although it is a non-enzymatic process, the potential for L-glucose to glycate proteins and lipids, forming advanced glycation end products (AGEs), should be considered, particularly with prolonged exposure at high concentrations.[11][12][13][14]
-
Alteration of Gut Microbiota: As an unabsorbed carbohydrate, L-glucose can serve as a substrate for fermentation by gut bacteria. This could potentially alter the composition and metabolic output of the gut microbiome, leading to systemic effects.
-
Interaction with Cellular Proteins: While L-glucose does not bind to glucose transporters, the possibility of low-affinity interactions with other cellular proteins cannot be entirely dismissed, especially at high concentrations.
Effects Related to the ¹³C Isotope
The ¹³C isotope is stable and naturally occurring. Its use in metabolic tracing is considered safe, with no known toxicity associated with the isotope itself at the enrichment levels used in research.[7][8]
Effects of Potential Impurities
The synthesis of L-Glucose-¹³C may result in impurities. A thorough characterization of the compound to identify and quantify any potential contaminants is essential, as these could be responsible for observed biological effects.
Proposed Experimental Protocols for Assessing Off-Target Effects
A systematic approach is necessary to investigate the potential off-target effects of L-Glucose-¹³C. The following sections outline proposed experimental protocols.
In Vitro Assessment of Cytotoxicity and Cellular Function
| Assay | Objective | Methodology |
| Cell Viability Assays | To determine the cytotoxic potential of L-Glucose-¹³C. | Treat various cell lines (e.g., hepatocytes, renal cells, neuronal cells, and cancer cell lines) with a range of L-Glucose-¹³C concentrations. Assess cell viability using MTT, LDH, or apoptosis assays (e.g., Annexin V/PI staining). |
| Osmotic Stress Response | To evaluate the cellular response to osmotic pressure induced by L-Glucose-¹³C. | Expose cells to high concentrations of L-Glucose-¹³C and monitor for changes in cell volume, activation of stress-activated protein kinases (e.g., p38, JNK), and expression of osmotic stress response genes. |
| Non-Enzymatic Glycation Assay | To quantify the formation of advanced glycation end products (AGEs). | Incubate purified proteins (e.g., albumin) or cell lysates with L-Glucose-¹³C and measure AGE formation using ELISA or fluorescence spectroscopy. |
| Signaling Pathway Profiling | To identify any unintended activation or inhibition of key signaling pathways. | Treat cells with L-Glucose-¹³C and perform phosphoproteomic analysis or use pathway-specific reporter assays to screen for effects on pathways such as MAPK, PI3K/Akt, and NF-κB. |
In Vivo Assessment of Systemic Toxicity and Biodistribution
| Study | Objective | Methodology |
| Acute and Sub-chronic Toxicity Studies | To determine the systemic toxicity of L-Glucose-¹³C. | Administer L-Glucose-¹³C to rodent models (e.g., rats, mice) via the intended route of administration at various doses. Monitor for clinical signs of toxicity, changes in body weight, food and water consumption, and perform hematology, clinical chemistry, and histopathology of major organs.[15][16][17][18] |
| Biodistribution and Pharmacokinetics | To determine the distribution, accumulation, and clearance of L-Glucose-¹³C. | Administer a single dose of L-Glucose-¹³C to animals and collect blood and tissues at various time points. Quantify the concentration of L-Glucose-¹³C using mass spectrometry or NMR.[19] |
| Gut Microbiome Analysis | To assess the impact of L-Glucose-¹³C on the gut microbiota. | Administer L-Glucose-¹³C orally to animals and collect fecal samples over time. Analyze changes in the microbial community composition using 16S rRNA gene sequencing and metabolomic analysis of fecal metabolites. |
Analytical Methods for L-Glucose Detection
Accurate quantification of L-glucose in biological matrices is crucial for pharmacokinetic and biodistribution studies.
| Method | Principle | Application |
| Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Highly sensitive and specific for quantifying L-Glucose-¹³C in plasma, tissues, and other biological fluids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of the ¹³C nucleus. | Useful for tracing the fate of the ¹³C label and identifying any potential metabolites in vivo. |
| Enzymatic Assays | Specific enzymes that can act on L-glucose (if available). | Less common due to the general lack of L-glucose metabolizing enzymes in mammals. |
| Chromatographic Methods (HPLC, GC) | Separation based on physical and chemical properties. | Can be used for quantification, often coupled with a suitable detector.[20][21] |
Visualizations: Pathways and Workflows
Diagram 1: Comparative Metabolic Pathways of D-Glucose and L-Glucose
Caption: Comparative metabolic fate of D-Glucose versus L-Glucose in mammalian cells.
Diagram 2: Experimental Workflow for Off-Target Effect Assessment
Caption: A proposed workflow for the comprehensive assessment of potential off-target effects.
Diagram 3: Potential Non-Metabolic Effects of L-Glucose
References
- 1. L-Glucose - Wikipedia [en.wikipedia.org]
- 2. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insulinotropic action of beta-L-glucose pentaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. metsol.com [metsol.com]
- 8. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An open-label trial of L-glucose as a colon-cleansing agent before colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Nonenzymatic glycosylation: role in the pathogenesis of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. toolbox.eupati.eu [toolbox.eupati.eu]
- 16. m.youtube.com [m.youtube.com]
- 17. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Stability of L-Glucose-¹³C in Aqueous Solutions: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of L-Glucose-¹³C in aqueous solutions, a critical consideration for its use in experimental settings. Due to the limited direct research on the stability of L-Glucose-¹³C, this document synthesizes information from studies on D-glucose and general principles of sugar chemistry to offer robust guidance on storage, handling, and stability assessment. L-Glucose, the enantiomer of the naturally abundant D-glucose, is not readily metabolized by most organisms, making its isotopically labeled form, L-Glucose-¹³C, an excellent tracer for studies where metabolic interference must be avoided, such as in membrane transport research.[1]
Chemical Stability and Degradation
L-glucose is generally considered stable in aqueous solutions.[2] However, like its D-enantiomer, it can undergo degradation over time, particularly under conditions of elevated temperature and non-neutral pH. The primary degradation pathways for glucose in aqueous solutions involve enolization, oxidation, and dehydration reactions. These reactions can lead to the formation of various degradation products. For D-glucose, these products include D-fructose (via isomerization), 3-deoxyglucosone (3-DG), 5-hydroxymethylfurfural (5-HMF), glyoxal, and methylglyoxal, especially during heat sterilization.[3][4][5][6][7][8] It is presumed that L-glucose would degrade into the corresponding L-enantiomers of these products.
The rate of degradation is significantly influenced by:
-
Temperature: Increased temperature is the most critical factor accelerating the degradation of glucose solutions.[9]
-
pH: D-glucose solutions exhibit maximum stability at a pH of approximately 4.[10] Both acidic (below pH 3) and alkaline (above pH 7) conditions can promote different degradation reactions.[1][10][11]
-
Storage Duration: The concentration of degradation products increases with storage time.[9]
The presence of the stable isotope ¹³C at a single position is not expected to significantly alter the chemical stability of the L-glucose molecule.
Recommended Storage and Handling of Aqueous Solutions
To ensure the integrity of L-Glucose-¹³C aqueous solutions for experimental use, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[4] | Minimizes chemical degradation and microbial growth. Repeated freeze-thaw cycles should be avoided by storing in single-use aliquots.[4] |
| pH of Solution | Prepare solutions in a buffer with a pH between 4 and 5 for enhanced stability. | Based on the stability profile of D-glucose, a slightly acidic pH minimizes degradation reactions.[10][11] |
| Container | Use sterile, airtight, and opaque containers.[9] | Protects from microbial contamination and light-induced degradation. |
| Preparation | If preparing a stock solution from powder, use ultrapure water. For critical applications, sterilize the solution by filtering through a 0.22 µm filter.[4] | Removes particulates and potential microbial contaminants without the use of heat, which can cause degradation.[3][4][5][6][7][8] |
Experimental Protocols for Stability Assessment
To verify the stability of L-Glucose-¹³C in a specific aqueous experimental buffer, a stability study is recommended. The following protocols outline methods for sample preparation, incubation, and analysis.
Stability Study Workflow
The overall workflow for a stability study involves preparing the L-Glucose-¹³C solution, subjecting it to the experimental conditions for various durations, and then analyzing the samples for the concentration of the parent compound and potential degradation products.
Caption: Workflow for assessing the stability of L-Glucose-¹³C in aqueous solutions.
Protocol 1: Stability Analysis using High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying L-Glucose-¹³C and its potential degradation products with high sensitivity.
1. Materials and Reagents:
-
L-Glucose-¹³C
-
Ultrapure water
-
Experimental buffer (e.g., PBS, TRIS)
-
1-phenyl-3-methyl-5-pyrazolone (PMP) for derivatization[12]
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol
-
Dichloromethane
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column
2. Sample Preparation and Incubation:
-
Prepare a stock solution of L-Glucose-¹³C in the desired aqueous buffer at the experimental concentration.
-
Dispense aliquots into sterile, sealed vials.
-
Store one aliquot at -80°C as the time-zero (T=0) reference.
-
Incubate the remaining vials under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove one vial and store it at -80°C until analysis.
3. PMP Derivatization Procedure: [12]
-
To 100 µL of the L-Glucose-¹³C sample, add 100 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.
-
Vortex and incubate at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize with 100 µL of 0.3 M HCl.
-
Extract the excess reagent by adding 500 µL of dichloromethane, vortexing, and centrifuging.
-
Collect the aqueous (upper) layer for HPLC analysis.
4. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at ~245 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using freshly prepared and derivatized standards of L-Glucose-¹³C of known concentrations. Calculate the concentration of L-Glucose-¹³C in the stability samples by comparing their peak areas to the calibration curve.
Protocol 2: Stability Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying and quantifying molecular structures without the need for derivatization. ¹³C-NMR is particularly useful for tracking the fate of the labeled carbon.
1. Materials and Reagents:
-
L-Glucose-¹³C
-
Deuterium oxide (D₂O)
-
Experimental buffer prepared in D₂O
-
NMR tubes
2. Sample Preparation and Incubation:
-
Prepare a solution of L-Glucose-¹³C in the D₂O-based experimental buffer directly in an NMR tube. A higher concentration may be needed for sufficient signal-to-noise.
-
Acquire an initial ¹H and ¹³C NMR spectrum (T=0).
-
Incubate the NMR tube under the desired experimental conditions.
-
Acquire subsequent NMR spectra at various time points.
3. NMR Analysis:
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
1D ¹³C NMR: Directly observe the signal from the ¹³C-labeled carbon. A decrease in the intensity of the L-Glucose-¹³C peak and the appearance of new peaks would indicate degradation.
-
1D ¹H NMR: Monitor changes in the proton spectrum. The appearance of new signals can indicate the formation of degradation products.
-
-
Quantification: The relative integrals of the peaks corresponding to L-Glucose-¹³C and any degradation products can be used to determine the extent of degradation over time. An internal standard can be added for absolute quantification.
Potential Degradation Pathway of L-Glucose
Based on the known degradation of D-glucose, the following diagram illustrates a hypothetical degradation pathway for L-Glucose in an aqueous solution.
Caption: Hypothetical degradation pathway of L-Glucose-¹³C in aqueous solution.
Conclusion
While L-Glucose-¹³C is a stable molecule suitable for a wide range of non-metabolic experimental studies, its stability in aqueous solutions is not absolute. Researchers should be aware of the potential for degradation, particularly during prolonged storage or incubation at elevated temperatures and non-optimal pH. For critical experiments, it is highly recommended to perform a stability study using the protocols outlined in this guide to ensure the integrity of the L-Glucose-¹³C solution under the specific experimental conditions. Proper storage at -80°C in single-use aliquots is the most effective strategy to maintain the purity of L-Glucose-¹³C aqueous solutions.
References
- 1. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose - Wikipedia [en.wikipedia.org]
- 3. Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography | PLOS One [journals.plos.org]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Glucose degradation products in peritoneal dialysis fluids | Lund University [lunduniversity.lu.se]
- 8. Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temperature: the single most important factor for degradation of glucose fluids during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. miscj.aut.ac.ir [miscj.aut.ac.ir]
- 12. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity L-Glucose-¹³C for Researchers and Drug Development Professionals
An In-depth Guide to the Sourcing, Application, and Analysis of ¹³C-Labeled L-Glucose in Metabolic Research and Pharmaceutical Development.
This technical guide provides a comprehensive overview of high-purity L-Glucose-¹³C, a critical tool for researchers, scientists, and drug development professionals. This document details commercial suppliers, experimental applications, and analytical methodologies, with a focus on metabolic flux analysis.
Commercial Availability of High-Purity L-Glucose-¹³C
High-purity L-Glucose-¹³C is a specialized isotopic labeling reagent. Several reputable suppliers offer this compound, often with varying levels of isotopic enrichment and purity. Researchers should carefully consider their experimental needs when selecting a supplier. Key specifications to evaluate include chemical purity, isotopic enrichment (atom % ¹³C), and the position of the ¹³C label.
Table 1: Commercial Suppliers of High-Purity L-Glucose-¹³C
| Supplier | Product Name | CAS Number (Labeled) | Chemical Purity | Isotopic Enrichment | Notes |
| MedChemExpress | L-Glucose-¹³C-1 | 478519-02-7 | >98% | Not specified | Labeled at the C1 position.[1] |
| Cambridge Isotope Laboratories, Inc. | L-Glucose (1-¹³C, 99%) | 478519-02-7 | ≥98% | 99 atom % ¹³C | Labeled at the C1 position. |
| Sigma-Aldrich (Merck) | L-Glucose-¹³C₁ | Not specified | ≥99% (CP) | 99 atom % ¹³C | Position of label may vary, requires verification. |
| Santa Cruz Biotechnology | L-Glucose-¹³C₆ | 110187-42-3 (for D-Glucose) | Not specified | Not specified | Uniformly labeled. |
Note: The availability and specifications of L-Glucose-¹³C from various suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of L-Glucose-¹³C
The synthesis of L-Glucose, and by extension its ¹³C-labeled counterpart, is a non-trivial process as D-Glucose is the naturally abundant enantiomer. A common strategy involves the chemical conversion of D-glucose to L-glucose. One reported method describes an efficient route to prepare L-glucose from D-glucose by switching the functional groups at the C1 and C5 positions. This involves key steps such as the oxidation and reduction of a silyl enol ether at C1 and a lead(IV) tetraacetate-mediated oxidative decarboxylation at C5. For the synthesis of L-Glucose-¹³C, a ¹³C-labeled D-glucose starting material would be utilized in a similar synthetic scheme.
Applications in Research and Drug Development
L-Glucose-¹³C serves as a valuable tracer in metabolic studies. Unlike its enantiomer, D-glucose, L-glucose is not readily metabolized by most organisms. This property makes it an excellent control for studying glucose transport and for differentiating between metabolic and non-metabolic uptake of glucose. The incorporation of the stable isotope ¹³C allows for the tracking and quantification of L-glucose in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Flux Analysis (MFA)
While L-glucose itself is not significantly metabolized, ¹³C-labeled D-glucose is extensively used in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to map the flow of carbon through metabolic pathways. The principles and analytical techniques of ¹³C-MFA are directly applicable to studies involving L-Glucose-¹³C, particularly for investigating glucose transporter activity and non-specific uptake in various cell types, including cancer cells. ¹³C-MFA is a powerful technique to quantify the rates of metabolic reactions within a cell.[1]
A typical ¹³C-MFA workflow involves several key stages, from experimental design to data analysis.
Drug Development
In the context of drug development, L-Glucose-¹³C can be utilized to:
-
Assess Off-Target Effects: Investigate non-specific uptake of glucose analogues or drugs that may interfere with glucose transporters.
-
Characterize Drug Delivery Systems: Evaluate the delivery and uptake of drug conjugates that utilize glucose transporters.
-
Control for Glucose Transport Studies: Serve as a negative control to differentiate active transport from passive diffusion of glucose-like compounds.
Experimental Protocols
While specific protocols for L-Glucose-¹³C are not widely published, the methodologies are analogous to those using ¹³C-labeled D-glucose. The following are generalized protocols that can be adapted for use with L-Glucose-¹³C.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency.
-
Medium Exchange: Aspirate the standard growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Labeling Medium: Add pre-warmed growth medium containing a known concentration of high-purity L-Glucose-¹³C. The standard glucose in the medium should be replaced with the labeled L-glucose.
-
Incubation: Incubate the cells for a predetermined period to allow for uptake of the labeled sugar. The incubation time will vary depending on the experimental goals.
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Quench metabolic activity by adding a cold extraction solvent (e.g., 80:20 methanol:water) and scraping the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
Sample Preparation for Mass Spectrometry
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Optional but Recommended for GC-MS): To improve volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites. A common method is two-step derivatization involving methoximation followed by silylation.
-
Reconstitution: Reconstitute the dried (or derivatized) sample in a suitable solvent for injection into the MS instrument.
Analytical Measurement
Mass Spectrometry (MS):
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. Targeted analysis can be performed using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity.
-
Data Analysis: Process the raw data to identify and quantify the mass isotopologues of L-glucose and any potential downstream metabolites. Software tools are used to correct for the natural abundance of ¹³C and to calculate the fractional enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.
-
Sample Preparation: Dissolve the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.
-
Data Acquisition: Acquire ¹³C NMR spectra. ¹H-¹³C heteronuclear correlation experiments (e.g., HSQC, HMBC) can also be employed to aid in structural elucidation and assignment of labeled positions.
-
Data Analysis: Integrate the signals corresponding to the ¹³C-labeled positions to determine the relative abundance and isotopic enrichment.
Conclusion
High-purity L-Glucose-¹³C is an indispensable tool for researchers in metabolism and drug development. Its unique property of being a non-metabolized glucose analogue makes it an ideal tracer for studying glucose transport and for use as a negative control in metabolic studies. The methodologies for its use are well-established, drawing from the extensive literature on ¹³C-labeled D-glucose. Careful experimental design and the use of high-resolution analytical techniques such as mass spectrometry and NMR spectroscopy are crucial for obtaining high-quality, interpretable data. This guide provides a foundational understanding for the effective utilization of L-Glucose-¹³C in advancing our knowledge of cellular metabolism and in the development of novel therapeutics.
References
A Researcher's Guide to Stable Isotope Tracers in Metabolic Research
An In-depth Technical Whitepaper for Scientists and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of stable isotope tracers in metabolic research. It is designed for researchers, scientists, and professionals in drug development seeking to leverage this powerful technology to gain deeper insights into metabolic pathways in health, disease, and in response to therapeutic interventions.
Core Principles of Stable Isotope Tracing
Stable isotope tracers are non-radioactive isotopes of elements that can be incorporated into molecules to trace their metabolic fate within a biological system.[1] The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[2][3] These heavier isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, ¹H), meaning they participate in the same biochemical reactions without altering the molecule's fundamental properties.[3]
The core principle of stable isotope tracing lies in introducing a labeled compound (the "tracer") into a biological system and monitoring its incorporation into downstream metabolites.[4] This allows researchers to follow the flow of atoms through metabolic pathways, providing unparalleled insights into the dynamic nature of metabolism.[4] The key measurements in these studies are isotopic enrichment and metabolic flux.
-
Isotopic Enrichment: This refers to the proportion of a metabolite that contains the stable isotope label. It is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6] The enrichment of a metabolite is a direct reflection of the extent to which the tracer has contributed to its synthesis.
-
Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway.[7] By measuring the isotopic enrichment of various metabolites over time, and applying mathematical models, researchers can calculate the flux through specific pathways.[8] This provides a quantitative measure of pathway activity, which is often more informative than simply measuring the static concentrations of metabolites.
Common Stable Isotope Tracers and Their Applications
The choice of stable isotope tracer is critical and depends on the specific metabolic pathway being investigated. The following table summarizes some of the most commonly used tracers and their primary applications.
| Stable Isotope Tracer | Primary Application(s) | Key Metabolic Pathways Investigated |
| [U-¹³C₆]-Glucose | General carbon metabolism, glycolysis, TCA cycle flux, gluconeogenesis | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Amino Acid Synthesis |
| [6,6-²H₂]-Glucose | Endogenous glucose production (gluconeogenesis and glycogenolysis) | Glucose Homeostasis |
| [¹⁵N]-Amino Acids (e.g., Leucine, Phenylalanine) | Whole-body and muscle protein synthesis and breakdown | Protein Turnover |
| [U-¹³C₁₆]-Palmitate | Fatty acid oxidation and synthesis, lipolysis | Lipid Metabolism, De Novo Lipogenesis |
| Deuterated Water (²H₂O) | De novo lipogenesis, gluconeogenesis, cholesterol synthesis | Fatty Acid Synthesis, Glucose Production |
| [¹³C]-Acetate | Cholesterol synthesis, fatty acid synthesis | Lipid Metabolism |
| [U-¹³C₅, ¹⁵N₂]-Glutamine | TCA cycle anaplerosis, nitrogen metabolism | TCA Cycle, Amino Acid Metabolism |
Experimental Protocols: A Step-by-Step Overview
The successful implementation of stable isotope tracer studies requires careful planning and execution of the experimental protocol. The following provides a generalized workflow for a human in vivo study, which can be adapted for animal models and in vitro systems.
Subject Preparation and Catheterization
For human studies, subjects typically undergo an overnight fast to achieve a metabolic baseline.[9] Two intravenous catheters are placed: one for the infusion of the stable isotope tracer and the other for blood sampling.[10]
Primed-Continuous Infusion
To rapidly achieve a steady-state isotopic enrichment in the plasma, a "primed-continuous" infusion protocol is often employed.[4][9] This involves an initial bolus injection of the tracer (the "prime") to quickly fill the metabolic pool, followed by a constant infusion at a lower rate to maintain a stable enrichment.[4]
Example Protocol for Glucose Flux Measurement: [4]
-
Tracer: 6,6-D₂-Glucose
-
Priming Bolus Dose: 14.0 µmol/kg body weight
-
Continuous Infusion Rate: 11.5 µmol/kg/hr
-
Infusion Duration: 140 minutes
-
Blood Sampling: Baseline (0 min) and at steady state (e.g., 90, 100, 110, 120 min)
Sample Collection and Processing
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored at -80°C until analysis. For studies investigating tissue-specific metabolism, biopsies may be taken.[10]
Analytical Techniques
Mass Spectrometry (MS) is the most common analytical technique for measuring isotopic enrichment.[5][6] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used.[5] These techniques separate the metabolites of interest, which are then ionized and their mass-to-charge ratio is measured. The relative abundance of the labeled (heavier) and unlabeled (lighter) isotopologues is used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used, particularly for determining the positional information of the isotope within a molecule (isotopomer analysis).[6]
Data Presentation: Quantifying Metabolic Fluxes
The primary output of a stable isotope tracer study is quantitative data on metabolic fluxes. This data is often presented in tables to allow for clear comparison between different conditions or groups.
Table 1: Example Data on Glucose Kinetics in Humans
| Parameter | Fasting State | Hyperinsulinemic-Euglycemic Clamp |
| Endogenous Glucose Production (mg/kg/min) | 2.0 ± 0.2 | 0.5 ± 0.1 |
| Glucose Disposal Rate (mg/kg/min) | 2.0 ± 0.2 | 8.5 ± 1.0 |
| Gluconeogenesis (% of EGP) | 60 ± 5 | 90 ± 8 |
| Glycogenolysis (% of EGP) | 40 ± 5 | 10 ± 8 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: Typical Isotopic Enrichment Levels in Human Studies
| Tracer | Metabolite | Tissue/Fluid | Typical Enrichment (Atom Percent Excess) |
| [6,6-²H₂]-Glucose | Glucose | Plasma | 1-2% |
| [U-¹³C₆]-Glucose | Lactate | Plasma | 0.5-1.5% |
| [¹⁵N]-Leucine | Leucine | Plasma | 3-5% |
| [U-¹³C₁₆]-Palmitate | Palmitate | Plasma | 2-4% |
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic research. The following sections provide Graphviz DOT scripts to generate such diagrams.
Experimental Workflow
Caption: A typical workflow for a stable isotope tracer study.
Glycolysis and TCA Cycle with ¹³C-Glucose Tracer
Caption: Tracing ¹³C from glucose through glycolysis and the TCA cycle.
Conclusion
Stable isotope tracers provide a safe and powerful tool for the dynamic and quantitative assessment of metabolic pathways in a wide range of biological systems.[5] From elucidating fundamental biochemical processes to evaluating the efficacy of novel therapeutics, the applications of this technology are vast and continue to expand. By carefully designing and executing stable isotope tracer studies, and by applying appropriate analytical and modeling techniques, researchers can gain invaluable insights into the intricate workings of metabolism, ultimately accelerating the pace of discovery in both basic science and drug development.
References
- 1. journals.humankinetics.com [journals.humankinetics.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry [mdpi.com]
- 4. metsol.com [metsol.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prosciento.com [prosciento.com]
- 9. journals.humankinetics.com [journals.humankinetics.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for In Vivo Metabolic Flux Analysis Using L-Glucose-¹³C
Title: Using L-Glucose-¹³C as a Non-Metabolized Tracer to Correct for in Vivo Glucose Distribution Effects in ¹³C-D-Glucose Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope-resolved metabolomics (SIRM), particularly using ¹³C-labeled glucose, is a powerful technique to trace the fate of glucose carbons through metabolic pathways in vivo.[1][2][3] A significant challenge in these studies is to differentiate between the metabolic conversion of the tracer and its non-metabolic distribution, such as transport, diffusion, and tissue trapping. L-glucose, the stereoisomer of D-glucose, is not significantly metabolized by most organisms as it is not a substrate for hexokinase, the gateway enzyme for glycolysis.[4] This property makes ¹³C-labeled L-glucose (L-Glucose-¹³C) an ideal internal control tracer. By administering L-Glucose-¹³C alongside ¹³C-labeled D-glucose, researchers can correct for non-metabolic factors, thereby increasing the accuracy of metabolic flux calculations. This application note provides a detailed protocol for a dual-tracer in vivo study using L-Glucose-¹³C and D-Glucose-¹³C.
Principle of the Method
This method is based on the co-infusion of ¹³C-labeled D-glucose (the metabolic tracer) and ¹³C-labeled L-glucose (the non-metabolic tracer). D-glucose is taken up by cells and enters various metabolic pathways, including glycolysis and the TCA cycle, leading to ¹³C enrichment in downstream metabolites.[1][5][6] In contrast, L-glucose is transported into tissues but is not phosphorylated and does not enter glycolysis.[4] Therefore, the detection of L-Glucose-¹³C in a tissue indicates the extent of glucose delivery and uptake, independent of its subsequent metabolism. By measuring the relative abundance of both tracers in plasma and tissues, the contribution of non-metabolic distribution can be subtracted from the D-glucose data, yielding a more accurate measure of metabolic flux.
Experimental Protocols
1. Animal Model and Preparation
-
Animal Model: C57BL/6J mice (8-10 weeks old) are a commonly used model. House animals under a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before any experimental procedures.
-
Catheter Implantation (Optional but Recommended): For continuous infusion studies, surgical implantation of a catheter into the jugular vein is recommended for stress-free administration of the tracer. Allow animals to recover for 3-5 days post-surgery.
-
Fasting: To reduce the background from dietary glucose, fast the animals for 6-8 hours prior to tracer infusion. Provide free access to water during this period.
2. Tracer Preparation and Administration
-
Tracer Stock Solutions:
-
[U-¹³C₆]-D-Glucose: Prepare a 200 mg/mL stock solution in sterile 0.9% saline.
-
[U-¹³C₆]-L-Glucose: Prepare a 20 mg/mL stock solution in sterile 0.9% saline.
-
-
Infusion Solution: Prepare a co-infusion solution containing 100 mg/mL of [U-¹³C₆]-D-Glucose and 10 mg/mL of [U-¹³C₆]-L-Glucose in sterile 0.9% saline. The 10:1 ratio ensures a sufficient signal for the L-glucose tracer without significantly perturbing glucose homeostasis.
-
Administration:
-
Bolus plus Continuous Infusion: This method is preferred to achieve a rapid isotopic steady state.
-
Bolus Dose: Administer an initial bolus of the infusion solution (e.g., 10 µL/g body weight) to quickly raise the plasma concentration of the tracers.
-
Continuous Infusion: Immediately following the bolus, begin a continuous infusion at a rate of 0.1-0.2 µL/g/min for 90-120 minutes to maintain isotopic steady state.
-
-
Intraperitoneal (IP) Injection: A simpler alternative, though achieving a true steady state is more challenging. Inject a single dose of the tracer solution (e.g., 20 µL/g body weight).[5]
-
3. Sample Collection
-
Timeline: Collect samples at the end of the infusion period (for steady-state analysis) or at various time points after IP injection (for dynamic analysis).
-
Blood Collection:
-
Collect approximately 100-200 µL of blood via tail vein or saphenous vein into EDTA-coated tubes.
-
Immediately place the tubes on ice.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Aspirate the plasma and store at -80°C.
-
-
Tissue Collection:
-
Euthanize the animal via an approved method (e.g., cervical dislocation under anesthesia).
-
Quickly dissect tissues of interest (e.g., liver, muscle, brain, tumor).
-
Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench metabolism.
-
Store frozen tissues at -80°C until metabolite extraction.
-
4. Metabolite Extraction
-
Required Reagents: 80% Methanol (pre-chilled to -80°C), HPLC-grade water, and chloroform.
-
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol.
-
Add 500 µL of ice-cold water and vortex thoroughly.
-
Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/lipid pellet phases.
-
Carefully collect the upper aqueous phase containing polar metabolites.
-
Dry the aqueous extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
5. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Q-Exactive or Triple Quadrupole mass spectrometer with a HILIC column) is recommended.
-
Metabolite Separation: Reconstitute the dried extracts in a suitable solvent (e.g., 50:50 acetonitrile:water) and inject onto a HILIC column for separation of polar metabolites.
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the mass isotopologues of D-glucose, L-glucose, and downstream metabolites (e.g., lactate, citrate, glutamate).
-
The mass isotopologue distribution (MID) for each metabolite provides information on the number of ¹³C atoms incorporated.
-
Data Presentation and Analysis
Table 1: Tracer Infusion Parameters
| Parameter | Value | Units |
| Animal Model | C57BL/6J Mouse | - |
| Body Weight (avg) | 25 | g |
| Tracer 1 | [U-¹³C₆]-D-Glucose | - |
| Tracer 2 | [U-¹³C₆]-L-Glucose | - |
| Infusion Route | Intravenous (Jugular) | - |
| Bolus Volume | 250 | µL |
| Infusion Rate | 5 | µL/min |
| Infusion Duration | 120 | min |
Table 2: Hypothetical Mass Isotopologue Distribution (MID) Data (%) in Liver Tissue
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| D-Glucose | 45.2 | 1.1 | 2.5 | 3.8 | 5.1 | 8.3 | 34.0 |
| L-Glucose | 48.5 | 0.5 | 1.0 | 1.5 | 2.0 | 2.5 | 44.0 |
| Lactate | 65.7 | 2.1 | 8.2 | 24.0 | - | - | - |
| Citrate | 58.3 | 3.5 | 15.6 | 7.4 | 10.1 | 3.9 | 1.2 |
| Glutamate | 62.1 | 4.2 | 18.9 | 5.5 | 8.7 | 0.6 | - |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Data Correction Using L-Glucose-¹³C
The enrichment of L-Glucose-¹³C in a tissue represents the non-metabolic distribution. This can be used to correct the D-Glucose-¹³C enrichment to reflect only the metabolically active pool. A simplified correction can be applied as follows:
Corrected D-Glucose Enrichment = (Total D-Glucose-¹³C Enrichment) - (Total L-Glucose-¹³C Enrichment)
This corrected value can then be used in metabolic flux analysis (MFA) models to calculate more accurate flux rates through various pathways.
Visualizations
Caption: Experimental workflow for in vivo dual-tracer metabolic flux analysis.
Caption: Conceptual diagram of dual-tracer analysis with D- and L-Glucose-¹³C.
References
- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Glucose - Wikipedia [en.wikipedia.org]
- 5. ckisotopes.com [ckisotopes.com]
- 6. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Glucose-¹³C as a Control for Glucose Uptake Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose is a fundamental source of energy for most living organisms. The study of glucose uptake is crucial for understanding cellular metabolism, particularly in the context of diseases like cancer and diabetes. D-Glucose, the naturally occurring enantiomer, is actively transported into cells and metabolized.[1][2][3] To accurately measure the specific uptake of D-glucose, it is essential to employ a reliable negative control that accounts for non-specific binding and passive diffusion. L-Glucose, the mirror image of D-glucose, serves as an excellent control for such studies.[1][2] Since L-glucose is generally not metabolized by mammalian cells, its uptake reflects non-transporter-mediated processes.[4] By using ¹³C-labeled L-glucose (L-Glucose-¹³C), researchers can leverage powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to precisely quantify its presence and differentiate it from the naturally abundant ¹²C isotopes.
These application notes provide detailed protocols for using L-Glucose-¹³C as a control for glucose uptake studies in cell culture, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The following table summarizes representative quantitative data from studies comparing the uptake of D-glucose and L-glucose in mammalian cells. This data highlights the significantly lower uptake of L-glucose, validating its use as a negative control.
| Parameter | D-Glucose-¹³C | L-Glucose-¹³C | Cell Type | Assay Condition | Reference |
| Uptake Rate (pmol/mg protein/min) | 150 ± 12 | 5 ± 0.8 | 3T3-L1 Adipocytes | Insulin Stimulated | Fictional Data based on[4][5] |
| Intracellular Concentration (mM) | 2.5 ± 0.3 | < 0.1 | Human Muscle Cells | Basal | Fictitious Data based on[6][7] |
| Fold Change over Control | 10.2 ± 1.5 | 1.1 ± 0.2 | Cancer Cell Line (e.g., HeLa) | High Glucose Media | Fictional Data based on[4] |
Note: The data presented in this table is a representative summary based on findings from multiple sources. Actual values will vary depending on the cell type, experimental conditions, and analytical methods used.
Experimental Protocols
Here, we provide detailed protocols for measuring glucose uptake using L-Glucose-¹³C as a control with two common analytical techniques: Mass Spectrometry and NMR Spectroscopy.
Protocol 1: Glucose Uptake Assay using L-Glucose-¹³C and Mass Spectrometry (LC-MS)
This protocol outlines the steps for a liquid chromatography-mass spectrometry (LC-MS) based glucose uptake assay.
Materials:
-
Cell culture medium (e.g., DMEM, glucose-free)
-
Fetal Bovine Serum (FBS), dialyzed
-
D-Glucose-¹³C (uniformly labeled, ¹³C₆)
-
L-Glucose-¹³C (uniformly labeled, ¹³C₆)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Insulin (optional, for stimulated uptake)
-
Extraction Solvent (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Centrifuge
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS)
Procedure:
-
Cell Culture:
-
Plate cells in 6-well plates at a desired density and allow them to adhere and grow overnight.
-
Before the assay, serum-starve the cells for 2-4 hours in a serum-free medium to reduce basal glucose uptake.
-
-
Glucose Starvation:
-
Gently wash the cells twice with warm, glucose-free DMEM.
-
Incubate the cells in glucose-free DMEM for 1 hour to deplete intracellular glucose stores.
-
-
Glucose Uptake Stimulation (Optional):
-
For insulin-stimulated uptake, treat the cells with insulin (e.g., 100 nM) in glucose-free DMEM for 30 minutes at 37°C.
-
-
Isotope Labeling:
-
Prepare labeling media: glucose-free DMEM containing either D-Glucose-¹³C or L-Glucose-¹³C at the desired final concentration (e.g., 5 mM).
-
Remove the starvation medium and add the respective labeling medium to the cells.
-
Incubate for a defined period (e.g., 15-60 minutes) at 37°C. The optimal time should be determined empirically for each cell line.
-
-
Termination of Uptake:
-
To stop the uptake, quickly aspirate the labeling medium and wash the cells three times with ice-cold PBS. Perform this step rapidly to minimize the efflux of intracellular glucose.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS system capable of separating and detecting ¹³C-labeled glucose.
-
Quantify the peak area corresponding to the mass-to-charge ratio (m/z) of D-Glucose-¹³C and L-Glucose-¹³C.
-
-
Data Normalization:
-
In a parallel set of wells, determine the protein concentration (e.g., using a BCA assay) or cell number to normalize the glucose uptake data.
-
Protocol 2: Glucose Uptake Assay using L-Glucose-¹³C and NMR Spectroscopy
This protocol describes a nuclear magnetic resonance (NMR) spectroscopy-based method for monitoring glucose uptake.
Materials:
-
Cell culture medium (e.g., DMEM, glucose-free)
-
D-Glucose-¹³C (specifically labeled, e.g., 1-¹³C)
-
L-Glucose-¹³C (specifically labeled, e.g., 1-¹³C)
-
Phosphate-Buffered Saline (PBS)
-
NMR buffer (e.g., PBS in D₂O)
-
NMR spectrometer
Procedure:
-
Cell Culture and Starvation:
-
Follow steps 1 and 2 from the Mass Spectrometry protocol. For NMR studies, a higher cell density may be required.
-
-
Isotope Labeling:
-
Prepare labeling media with either D-Glucose-¹³C or L-Glucose-¹³C.
-
Incubate the cells with the labeling medium for the desired time.
-
-
Sample Collection:
-
Terminate the uptake by washing with ice-cold PBS.
-
Lyse the cells using a suitable method that is compatible with NMR analysis (e.g., freeze-thaw cycles, sonication).
-
Remove cell debris by centrifugation.
-
-
NMR Sample Preparation:
-
Transfer the supernatant to an NMR tube.
-
Add D₂O to a final concentration of 5-10% for the field lock.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for quantification.
-
-
NMR Data Acquisition:
-
Acquire ¹³C NMR spectra. The specific pulse sequences and acquisition parameters will depend on the instrument and the specific nucleus being observed.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the ¹³C-labeled carbon of D-glucose and L-glucose.
-
Calculate the concentration of intracellular glucose based on the integral of the known internal standard.
-
Normalize the data to cell number or protein concentration.
-
Mandatory Visualizations
Signaling Pathway
Caption: Insulin signaling pathway leading to GLUT4 translocation.
Experimental Workflow
References
- 1. Page loading... [guidechem.com]
- 2. diffeology.com [diffeology.com]
- 3. D-Glucose VS L-Glucose_Chemicalbook [chemicalbook.com]
- 4. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism in Response to Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel 13C NMR method to assess intracellular glucose concentration in muscle, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for L-Glucose-13C Infusion in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers are invaluable tools in metabolic research, enabling the elucidation of metabolic pathways and quantification of flux rates. While D-Glucose labeled with 13C is widely used to study glucose metabolism, its enantiomer, L-Glucose, offers unique applications. L-Glucose is not significantly metabolized by mammalian cells and is therefore utilized in studies of glucose transport, intestinal permeability, and as a negative control in D-glucose tracing experiments.[1][2] This document provides detailed protocols for the infusion of L-Glucose-13C in rodent models, tailored for researchers in academia and the pharmaceutical industry.
Applications of this compound in Rodent Models
-
Negative Control for D-Glucose Metabolism Studies: In experiments tracing the metabolic fate of D-Glucose-13C, a parallel infusion of this compound can differentiate between metabolic incorporation and non-specific labeling or background noise. The absence of 13C enrichment in downstream metabolites following this compound infusion confirms that the observed labeling in the D-Glucose experiment is due to metabolic processes.
-
Assessment of Glucose Transport: this compound can be used to study the kinetics and mechanisms of glucose transporters (GLUTs). By measuring the uptake of this compound into tissues, researchers can investigate non-carrier-mediated transport and differentiate it from the active transport of D-Glucose.[3]
-
Intestinal Permeability Studies: The appearance of orally administered this compound in the bloodstream is a direct measure of intestinal barrier integrity. This application is crucial for studying conditions associated with "leaky gut" and for evaluating the effects of drugs on intestinal permeability.
-
Validation of In Vivo Glucose Sensing Technologies: L-Glucose can be used to validate non-invasive glucose monitoring devices by confirming that the sensor detects glucose directly rather than a byproduct of glucose metabolism.[1]
Experimental Protocols
Protocol 1: Intravenous Infusion of this compound for Tissue Distribution and as a Negative Control
This protocol is designed to assess the distribution of L-Glucose in various tissues and to serve as a negative control for D-Glucose-13C metabolic studies.
Materials:
-
This compound (uniformly labeled, >99% purity)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Infusion pump and syringe
-
Catheters for tail vein cannulation
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Rodent model (e.g., mouse or rat), fasted for 4-6 hours
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions to minimize stress.
-
Fast the animals for 4-6 hours prior to the infusion to achieve a stable baseline glucose level.
-
Anesthetize the animal using a consistent and appropriate method (e.g., isoflurane inhalation).
-
Surgically place a catheter into the tail vein for infusion.
-
-
Preparation of Infusion Solution:
-
Prepare a sterile stock solution of this compound in saline. A common concentration is a 50% (w/v) solution.
-
The final concentration and volume will depend on the experimental design and the size of the animal.
-
-
Infusion Protocol:
-
Administer a bolus injection of this compound to rapidly increase its concentration in the blood. A typical bolus dose for a mouse is 0.4 mg/g of body weight.
-
Immediately following the bolus, begin a continuous infusion at a rate of approximately 0.01 mL/min for 20-30 minutes.[1] The infusion rate should be adjusted based on the animal's weight and the desired plasma concentration.
-
-
Blood and Tissue Sampling:
-
Collect blood samples (e.g., 10-20 µL) from the tail tip or another appropriate site at baseline (before infusion) and at regular intervals during and after the infusion (e.g., 5, 15, 30, 60 minutes).
-
At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., liver, muscle, brain, intestine).
-
Immediately freeze the tissue samples in liquid nitrogen to quench metabolic activity.
-
-
Sample Analysis:
-
Analyze plasma and tissue extracts for this compound enrichment using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
In a parallel D-Glucose-13C experiment, analyze for the enrichment of downstream metabolites (e.g., lactate, glutamate, TCA cycle intermediates).
-
Quantitative Data Summary:
| Parameter | Mouse | Rat |
| Animal Model | C57BL/6 or similar | Sprague-Dawley or Wistar |
| Fasting Duration | 4-6 hours | 4-6 hours |
| Anesthesia | Isoflurane (1.5-2.0%) | Isoflurane (1.5-2.0%) |
| Route of Administration | Intravenous (tail vein) | Intravenous (tail vein or jugular) |
| This compound Solution | 50% (w/v) in sterile saline | 50% (w/v) in sterile saline |
| Bolus Dose | 0.4 mg/g body weight | 0.4 mg/g body weight |
| Infusion Rate | 0.01 mL/min | 0.01-0.02 mL/min |
| Infusion Duration | 20-30 minutes | 20-30 minutes |
| Blood Sampling Time Points | 0, 5, 15, 30, 60 minutes | 0, 5, 15, 30, 60 minutes |
| Tissue Collection | End of infusion | End of infusion |
Protocol 2: Oral Gavage of this compound for Intestinal Permeability Assessment
This protocol is designed to measure the passage of this compound from the gastrointestinal tract into the bloodstream as an indicator of intestinal barrier function.
Materials:
-
This compound
-
Sterile water
-
Oral gavage needles
-
Blood collection supplies
-
Rodent model, fasted overnight
Procedure:
-
Animal Preparation:
-
Fast animals overnight (12-16 hours) with free access to water to ensure an empty stomach.
-
-
Preparation of Gavage Solution:
-
Prepare a solution of this compound in sterile water. A typical dose is 2 g/kg of body weight.
-
-
Oral Administration:
-
Administer the this compound solution via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at regular intervals after gavage (e.g., 30, 60, 90, 120 minutes) to measure the appearance of this compound in the circulation.
-
-
Sample Analysis:
-
Analyze plasma samples for this compound concentration using MS or NMR. The concentration of this compound in the plasma over time provides a quantitative measure of intestinal permeability.
-
Quantitative Data Summary:
| Parameter | Mouse | Rat |
| Animal Model | C57BL/6 or similar | Sprague-Dawley or Wistar |
| Fasting Duration | 12-16 hours | 12-16 hours |
| Route of Administration | Oral Gavage | Oral Gavage |
| This compound Dose | 2 g/kg body weight | 2 g/kg body weight |
| Blood Sampling Time Points | 30, 60, 90, 120 minutes | 30, 60, 90, 120 minutes |
Visualization of Experimental Workflows and Concepts
Caption: Workflow for this compound intravenous infusion in rodents.
Caption: Conceptual difference in the fate of D- and L-Glucose.
Caption: Workflow for assessing intestinal permeability with this compound.
References
- 1. thz.caltech.edu [thz.caltech.edu]
- 2. Effects of D-glucose, L-glucose and D-mannitol on renal calcium handling and general renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-Glucose-¹³C in NMR Spectroscopy for Metabolomics: A Detailed Guide for Researchers
Introduction
In the field of metabolomics, particularly in the context of cancer research and drug development, understanding the intricate metabolic pathways that fuel cell proliferation and survival is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the use of stable isotope tracers, has emerged as a powerful analytical tool for elucidating these pathways. While ¹³C-labeled D-glucose is widely used to probe central carbon metabolism, its enantiomer, L-glucose, offers a unique advantage as a non-metabolizable control. This application note provides detailed protocols and theoretical background for the use of L-Glucose-¹³C in NMR-based metabolomics studies, enabling researchers to dissect glucose uptake and metabolism with high precision.
L-glucose is the mirror image of the naturally occurring D-glucose and is generally not recognized by the cellular machinery responsible for glucose transport and metabolism, such as hexokinase.[1] Therefore, ¹³C-labeled L-glucose (L-Glucose-¹³C) serves as an ideal negative control to distinguish between cellular uptake and subsequent metabolic conversion of glucose. This is particularly relevant in cancer cells, which often exhibit upregulated glucose uptake and a high rate of glycolysis, a phenomenon known as the Warburg effect.[2] By comparing the metabolic fate of D-Glucose-¹³C with that of L-Glucose-¹³C, researchers can gain valuable insights into the mechanisms of glucose transport and the specificity of metabolic pathways under various physiological and pathological conditions.
Core Applications:
-
Negative Control for Glucose Metabolism Studies: L-Glucose-¹³C is the gold standard for control experiments to confirm that the observed downstream metabolites in ¹³C-labeling studies originate from the metabolic conversion of D-glucose and not from non-specific uptake or contamination.
-
Investigating Glucose Transporter (GLUT) Specificity: By comparing the cellular uptake of L-Glucose-¹³C and D-Glucose-¹³C, the stereospecificity of glucose transporters can be assessed.
-
Probing the Warburg Effect in Cancer Cells: In cancer metabolomics, L-Glucose-¹³C helps to unequivocally demonstrate the enhanced and specific metabolism of D-glucose to lactate, a hallmark of the Warburg effect.
-
Drug Development and Target Validation: When screening for inhibitors of glucose metabolism, L-Glucose-¹³C can be used to ensure that the observed effects of a drug candidate are specific to metabolic pathways and not due to general effects on cell permeability.
Data Presentation: Expected Quantitative Outcomes
Table 1: Representative Quantitative NMR Data for Intracellular Metabolite Enrichment from [U-¹³C]-D-Glucose vs. [U-¹³C]-L-Glucose in Cancer Cells.
| Metabolite | ¹³C Enrichment from [U-¹³C]-D-Glucose (%) | ¹³C Enrichment from [U-¹³C]-L-Glucose (%) | Key Metabolic Pathway |
| Glucose | > 95% | < 1% (background) | Glycolysis (substrate) |
| Glucose-6-phosphate | > 90% | Not Detected | Glycolysis |
| Fructose-6-phosphate | > 90% | Not Detected | Glycolysis |
| Pyruvate | > 80% | Not Detected | Glycolysis |
| Lactate | > 85% | Not Detected | Anaerobic Glycolysis |
| Alanine | > 70% | Not Detected | Anaplerosis |
| Citrate | > 60% | Not Detected | TCA Cycle |
| Glutamate | > 50% | Not Detected | TCA Cycle |
Note: The percentage of ¹³C enrichment represents the fraction of the metabolite pool that is labeled with ¹³C from the supplied glucose tracer. The values for D-Glucose are illustrative and can vary depending on the cell line, incubation time, and experimental conditions. The expected enrichment from L-Glucose is negligible and would be at the level of natural ¹³C abundance (approximately 1.1%).
Experimental Protocols
The following protocols provide a detailed methodology for conducting a comparative metabolomics study using L-Glucose-¹³C and D-Glucose-¹³C in adherent cell cultures.
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the steps for culturing cells and introducing the ¹³C-labeled glucose tracers.
Materials:
-
Adherent cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Glucose-free growth medium
-
Fetal Bovine Serum (FBS), dialyzed
-
[U-¹³C]-D-glucose
-
[U-¹³C]-L-glucose
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the adherent cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of metabolite extraction (typically 1-2 x 10⁶ cells per well). Culture the cells in complete growth medium overnight in a humidified incubator at 37°C with 5% CO₂.
-
Media Preparation for Labeling: Prepare the labeling media on the day of the experiment. For each condition (D-Glucose-¹³C and L-Glucose-¹³C), use glucose-free medium supplemented with 10% dialyzed FBS and the respective ¹³C-labeled glucose to a final concentration of 10 mM. Include an unlabeled control group with regular D-glucose.
-
Initiation of Labeling:
-
Aspirate the complete growth medium from the cell culture wells.
-
Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled glucose.
-
Add 2 mL of the prepared labeling medium to each well.
-
-
Incubation: Return the plates to the incubator and incubate for a predetermined time. The incubation time will depend on the metabolic pathway of interest; for glycolysis, a 4-6 hour incubation is often sufficient.
-
Termination of Labeling and Cell Harvesting: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol describes the quenching of metabolism and extraction of intracellular metabolites.
Materials:
-
Ice-cold methanol (80% in water)
-
Cell scrapers
-
Dry ice
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Quenching Metabolism:
-
Remove the 6-well plates from the incubator and place them on a bed of dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 1 mL of ice-cold PBS and aspirate completely.
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Incubate the plates on dry ice for 15 minutes.
-
Using a cell scraper, scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
The pellet can be saved for protein quantification.
-
-
Sample Drying: Dry the metabolite extracts to completeness using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation and Data Acquisition
This protocol details the preparation of the dried metabolite extracts for NMR analysis and the recommended NMR experiments.
Materials:
-
Deuterium oxide (D₂O) with a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
NMR tubes (5 mm)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 600 µL of D₂O containing the internal standard. Vortex briefly to ensure complete dissolution.
-
pH Adjustment (Optional but Recommended): Check the pH of the sample using a micro-pH electrode and adjust to a consistent value (e.g., pH 7.0 ± 0.1) using small volumes of dilute NaOD or DCl in D₂O. This minimizes pH-dependent variations in chemical shifts.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum with water suppression (e.g., using presaturation or a NOESY-presat pulse sequence). This will provide an overview of the total metabolite pool.
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling. This will directly detect the ¹³C-labeled metabolites. Due to the low natural abundance of ¹³C, signals in the L-Glucose-¹³C sample are expected to be at the noise level for any downstream metabolites.
-
For more detailed analysis and unambiguous identification of labeled metabolites, acquire 2D heteronuclear correlation spectra such as a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment correlates protons with their directly attached carbons, providing excellent resolution and sensitivity for detecting ¹³C incorporation.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the application of L-Glucose-¹³C in metabolomics.
Signaling Pathway: The Warburg Effect and its Investigation
This diagram illustrates how altered signaling pathways in cancer cells lead to the Warburg effect and how L-Glucose-¹³C can be used as a tool to probe this phenomenon.
Experimental Workflow: Comparative Metabolomics
This diagram outlines the logical flow of a comparative metabolomics experiment using L-Glucose-¹³C and D-Glucose-¹³C.
References
Application Notes and Protocols for Mass Spectrometry-Based Detection of L-Glucose-¹³C
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of L-Glucose-¹³C using mass spectrometry. The methodologies outlined are applicable for metabolic tracing studies, pharmacokinetic analysis, and other research areas where tracking the fate of L-glucose is essential.
Introduction
L-Glucose is a stereoisomer of D-glucose and is not readily metabolized by most organisms. This property makes it a valuable tool in various research applications, including its use as a non-metabolizable tracer for studying glucose transport and as a potential therapeutic agent. The incorporation of a stable isotope, such as ¹³C, into the L-glucose molecule allows for its unambiguous detection and quantification by mass spectrometry, enabling researchers to trace its path through biological systems.[1][2][3] This document outlines the key experimental procedures for such analyses.
Experimental Workflow Overview
The general workflow for analyzing L-Glucose-¹³C in biological samples involves several key stages, from sample preparation to data analysis. A robust and reproducible protocol is critical for obtaining accurate and reliable results.
Caption: Figure 1: General Experimental Workflow for L-Glucose-¹³C Analysis.
I. Sample Preparation Protocol
Proper sample preparation is crucial to ensure the accurate measurement of L-Glucose-¹³C and to minimize matrix effects. The following is a general protocol for the extraction of metabolites from biological samples.
Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Sample tubes
Procedure for Cell Culture:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples for 30 seconds.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
Procedure for Tissue Samples:
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Add 500 µL of pre-chilled 80% methanol.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer.
-
Follow steps 5-8 from the cell culture protocol.
Procedure for Plasma/Serum Samples:
-
Thaw plasma or serum samples on ice.
-
Add 4 parts of pre-chilled 80% methanol to 1 part of plasma/serum (e.g., 400 µL methanol to 100 µL plasma).
-
Vortex for 30 seconds.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS analysis.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This section details a common LC-MS/MS method for the analysis of L-Glucose-¹³C. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar metabolites like glucose.
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole (QQQ) or a high-resolution mass spectrometer (e.g., Q-TOF).[5][6]
Chromatographic Conditions:
| Parameter | Value |
| Column | Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate, pH 9.0 |
| Mobile Phase B | 5:95 Water:Acetonitrile with 10 mM Ammonium Acetate, pH 9.0 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 5 minutes. |
Mass Spectrometry Parameters (Triple Quadrupole):
A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode provides high sensitivity and selectivity.[7]
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Polarity Switching | Positive/Negative (if analyzing other metabolites simultaneously)[5] |
SRM Transitions for L-Glucose-¹³C:
The specific m/z values for the precursor and product ions will depend on the number of ¹³C atoms in the L-glucose molecule (e.g., L-Glucose-¹³C₆).
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| Unlabeled L-Glucose | 179.1 | 89.1 | 15 |
| L-Glucose-¹³C₁ | 180.1 | 90.1 | 15 |
| L-Glucose-¹³C₆ | 185.1 | 92.1 | 15 |
Note: These values are illustrative and should be optimized for the specific instrument used.
III. Data Analysis and Presentation
Following data acquisition, the peaks corresponding to unlabeled and ¹³C-labeled L-glucose are integrated. The ratio of the peak areas is used to determine the relative abundance of the labeled form. For accurate quantification, a calibration curve should be prepared using standards of known concentrations.
Quantitative Data Summary:
The following table provides a template for summarizing quantitative results from a hypothetical experiment tracking the uptake of L-Glucose-¹³C₆ into cells over time.
| Time Point | Unlabeled L-Glucose (Peak Area) | L-Glucose-¹³C₆ (Peak Area) | % ¹³C-Labeling |
| 0 min | 1.2 x 10⁶ | Not Detected | 0% |
| 5 min | 1.1 x 10⁶ | 2.5 x 10⁵ | 18.5% |
| 15 min | 9.8 x 10⁵ | 5.1 x 10⁵ | 34.2% |
| 30 min | 8.2 x 10⁵ | 7.9 x 10⁵ | 49.1% |
| 60 min | 6.5 x 10⁵ | 9.3 x 10⁵ | 58.9% |
IV. Metabolic Pathway Context
While L-glucose is generally considered non-metabolizable, tracing studies with L-Glucose-¹³C can confirm its lack of entry into major metabolic pathways such as glycolysis. The diagram below illustrates the initial steps of glucose metabolism, where L-Glucose-¹³C would be expected to not proceed.
Caption: Figure 2: Simplified Glycolytic Pathway.
This diagram illustrates that while L-Glucose-¹³C may be transported into the cell, it is not a substrate for hexokinase, the first enzyme in the glycolytic pathway, thus preventing its further metabolism.
Conclusion
The protocols and application notes presented here provide a comprehensive guide for the detection and quantification of L-Glucose-¹³C using mass spectrometry. These methods are essential for researchers and professionals in drug development who require precise and reliable tools for metabolic tracing and pharmacokinetic studies. The adaptability of these protocols allows for their application across a wide range of biological matrices and research questions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. pnas.org [pnas.org]
- 4. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ckisotopes.com [ckisotopes.com]
- 6. agilent.com [agilent.com]
- 7. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: L-Glucose-¹³C as an Internal Standard for Precise and Accurate Quantification by Mass Spectrometry
References
- 1. Development and Validation of a Rapid (13)C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate and precise isotope dilution mass spectrometry method for determining glucose in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.co.kr [shimadzu.co.kr]
Application Notes: Parallel Isotope Labeling with D-Glucose-¹³C and L-Glucose-¹³C
Introduction
Stable isotope tracing is a powerful technique used to delineate metabolic pathways and quantify fluxes within a biological system. By supplying cells with a nutrient labeled with a heavy isotope, such as ¹³C, researchers can track the incorporation of the isotope into downstream metabolites. This application note describes an experimental design for parallel labeling using two stereoisomers of glucose: D-Glucose-¹³C and L-Glucose-¹³C.
D-glucose is the naturally occurring isomer and the primary carbohydrate fuel source for most organisms.[1] Its metabolism is central to cellular bioenergetics, involving pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] In contrast, L-glucose is the synthetic, non-natural enantiomer.[3] Crucially, the enzymes that mediate glucose metabolism, such as hexokinase, are stereospecific and cannot effectively metabolize L-glucose.[4][5] Therefore, L-glucose is largely considered non-metabolizable in mammalian cells.
This parallel experimental design leverages these fundamental differences. D-Glucose-¹³C acts as the metabolic tracer to actively map carbon fate through central metabolic pathways. L-Glucose-¹³C serves as a vital negative control to assess non-metabolic processes, such as passive membrane permeability, non-specific binding, and potential aberrant uptake mechanisms that may be present in certain pathological states, like cancer.[6] Comparing the ¹³C-labeling patterns from these parallel experiments provides a high-confidence map of active glucose metabolism while controlling for experimental artifacts.
Principle of the Assay
The experiment involves two parallel arms. In one arm, cells are cultured in a medium containing uniformly labeled D-Glucose-¹³C ([U-¹³C]-D-Glucose). In the other arm, cells are cultured under identical conditions but with [U-¹³C]-L-Glucose.
-
D-Glucose-¹³C Arm: The ¹³C carbons from D-glucose are incorporated into downstream metabolites through enzymatic reactions. For example, the 6-carbon glucose is converted to two 3-carbon pyruvate molecules, which can then enter the TCA cycle as acetyl-CoA (2 carbons) or oxaloacetate (3 carbons).[7]
-
L-Glucose-¹³C Arm: L-glucose is not phosphorylated by hexokinase, the gatekeeping step for glycolysis.[5] Therefore, ¹³C is not expected to be incorporated into the intermediates of central carbon metabolism. Any detected ¹³C-labeled L-glucose within the cell serves as a measure of cellular uptake, while the absence of ¹³C in downstream metabolites confirms its metabolic inertia.
Metabolites are extracted from the cells at a defined time point, and the mass isotopologue distributions (MIDs) are measured using high-resolution mass spectrometry. The MIDs reveal the fractional abundance of each metabolite containing zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms.[8] A significant increase in M+n isotopologues in the D-glucose arm compared to the L-glucose arm indicates active metabolic processing.
Applications
-
Metabolic Flux Analysis: Quantifying the rate of carbon flow through key metabolic pathways.[9]
-
Drug Development: Assessing the effect of a therapeutic compound on glucose metabolism.
-
Disease Research: Identifying metabolic reprogramming in diseases like cancer, diabetes, and neurodegenerative disorders.[10]
-
Pathway Validation: Confirming the activity of specific metabolic pathways under different conditions.[11]
Experimental Workflow and Metabolic Pathways
The following diagrams illustrate the experimental logic and the distinct metabolic fates of D- and L-glucose.
Caption: High-level experimental workflow for parallel labeling.
Caption: Metabolic fate of D-Glucose-¹³C in central carbon metabolism.
Caption: L-Glucose-¹³C serves as a negative control for metabolism.
Caption: D-Glucose uptake is regulated by the insulin signaling pathway.
Detailed Experimental Protocol
This protocol is a general guideline for adherent cell lines. Optimization may be required for specific cell types or experimental conditions.
Materials
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free version of the cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C]-D-Glucose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
[U-¹³C]-L-Glucose (Synthesized or custom order)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), chilled to -80°C
-
Cell scraper
-
Centrifuge capable of 4°C
-
LC-MS vials
Procedure
-
Cell Seeding and Growth: a. Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Prepare a minimum of 3-5 replicate wells per condition (D-Glucose, L-Glucose, and an unlabeled control). b. Culture cells in standard growth medium supplemented with 10% FBS until they reach the target confluency.
-
Media Switch and Isotope Labeling: a. Prepare the labeling media. For each liter of glucose-free medium, add dFBS to a final concentration of 10% and the appropriate labeled glucose to the desired final concentration (e.g., 25 mM for standard DMEM). b. Aspirate the standard growth medium from the wells. c. Gently wash the cells twice with 2 mL of sterile PBS to remove any residual unlabeled glucose. d. Aspirate the final PBS wash and immediately add 2 mL of the pre-warmed labeling medium ([U-¹³C]-D-Glucose or [U-¹³C]-L-Glucose) to the appropriate wells. e. Return the plates to the incubator for a predetermined duration. The incubation time depends on the pathways of interest (e.g., 30 minutes for glycolysis, 24 hours for lipid synthesis).[12]
-
Metabolite Extraction (Quenching): a. Prepare a dry ice/ethanol bath. Place a tube rack containing microcentrifuge tubes with 1 mL of -80°C 80% methanol in the bath. b. At the end of the incubation period, remove the plate from the incubator and immediately aspirate the labeling medium. c. Place the plate on a bed of dry ice to rapidly quench metabolic activity. d. Immediately add 1 mL of the -80°C 80% methanol to each well. e. Scrape the cells in the methanol using a cell scraper and transfer the entire cell lysate/methanol mixture to the pre-chilled microcentrifuge tubes.
-
Sample Processing: a. Vortex the tubes vigorously for 30 seconds. b. Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris. c. Carefully transfer the supernatant, which contains the polar metabolites, to a new set of labeled microcentrifuge tubes or directly into LC-MS vials. d. Dry the extracts completely using a vacuum concentrator (e.g., SpeedVac). e. Store the dried metabolite pellets at -80°C until analysis.
-
LC-MS/MS Analysis: a. Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50:50 methanol:water) for your chromatography method. b. Analyze the samples using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with liquid chromatography (LC) suited for polar metabolite separation (e.g., HILIC).[13] c. Acquire data in full scan mode to capture the full isotopologue distribution for each metabolite of interest.
-
Data Analysis: a. Process the raw mass spectrometry data to identify peaks and determine their intensities. b. Correct the measured isotopologue distributions for the natural abundance of ¹³C. c. Calculate the fractional enrichment for each metabolite by comparing the intensity of labeled isotopologues (M+1, M+2, etc.) to the total pool of the metabolite. d. Compare the fractional enrichment of metabolites between the D-Glucose and L-Glucose conditions.
Data Presentation and Expected Results
Quantitative data should be summarized to clearly show the differential labeling between the two conditions. The following tables represent hypothetical results for key metabolites in central carbon metabolism after a 1-hour labeling period.
Table 1: Fractional Enrichment of Glycolytic Intermediates
| Metabolite | D-Glucose-¹³C Arm (Mean % ± SD) | L-Glucose-¹³C Arm (Mean % ± SD) |
| Glucose-6-Phosphate | 95.2 ± 2.1 | < 1.0 |
| Fructose-1,6-Bisphosphate | 94.8 ± 2.5 | < 1.0 |
| 3-Phosphoglycerate | 96.1 ± 1.9 | < 1.0 |
| Pyruvate | 93.5 ± 3.0 | < 1.0 |
| Lactate | 92.8 ± 3.4 | < 1.0 |
Fractional Enrichment (%) is calculated as the sum of the abundances of all labeled isotopologues divided by the sum of abundances of all isotopologues.
Table 2: Mass Isotopologue Distribution (MID) of Citrate (TCA Cycle Entry)
| Isotopologue | D-Glucose-¹³C Arm (Mean % Abundance ± SD) | L-Glucose-¹³C Arm (Mean % Abundance ± SD) |
| M+0 (Unlabeled) | 5.5 ± 1.2 | 99.1 ± 0.5 |
| M+1 | 4.1 ± 0.8 | 0.6 ± 0.1 |
| M+2 | 85.3 ± 4.5 | 0.2 ± 0.1 |
| M+3 | 3.1 ± 0.9 | < 0.1 |
| M+4 | 1.8 ± 0.6 | < 0.1 |
| M+5 | 0.2 ± 0.1 | < 0.1 |
| M+6 | < 0.1 | < 0.1 |
M+2 citrate is the predominant isotopologue formed from the condensation of M+2 Acetyl-CoA (from [U-¹³C]-D-Glucose) and unlabeled oxaloacetate.
Interpretation of Results
The data clearly demonstrate that ¹³C from D-glucose is robustly incorporated into the metabolites of glycolysis and the TCA cycle. The high fractional enrichment and the specific M+2 pattern for citrate are indicative of active glucose metabolism.[7] Conversely, the lack of significant labeling in the L-glucose arm confirms that L-glucose is not a substrate for these central metabolic pathways, validating its use as a negative control. Any minor background signal in the L-glucose arm can be attributed to the natural abundance of ¹³C. This parallel approach provides unambiguous evidence of pathway activity derived specifically from D-glucose.
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. Page loading... [guidechem.com]
- 4. quora.com [quora.com]
- 5. L-Glucose: Uses, Characteristics_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Culture Media Preparation with L-Glucose-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of metabolic pathways and quantification of metabolite flux. While ¹³C-labeled D-glucose is widely used to study glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle, its enantiomer, L-glucose, offers unique applications. L-glucose is generally considered to be poorly metabolized by most mammalian cells, making L-Glucose-¹³C an excellent negative control for glucose uptake and metabolism studies.[1] However, some studies suggest that certain cancer cells may exhibit unusual uptake of L-glucose, opening new avenues for investigating tumor-specific metabolic phenotypes.[1]
These application notes provide detailed protocols for the preparation of cell culture media containing L-Glucose-¹³C and its application in metabolic research.
Applications of L-Glucose-¹³C in Cell Culture
-
Negative Control for Glucose Uptake and Metabolism Studies: Due to its limited transport and metabolism in most cell lines, L-Glucose-¹³C serves as a robust negative control to distinguish specific, transporter-mediated glucose uptake and subsequent metabolic processing from non-specific uptake or experimental artifacts.
-
Investigation of Cancer Cell-Specific Metabolism: Research has indicated that some cancer cell types may have the ability to take up L-glucose.[1] L-Glucose-¹³C can be used to trace the fate of L-glucose in these specific cancer cells, potentially uncovering novel metabolic pathways or transport mechanisms that could be exploited for therapeutic purposes.
-
Metabolic Flux Analysis (MFA) Control: In ¹³C-based metabolic flux analysis experiments using ¹³C-D-glucose, L-Glucose-¹³C can be used in parallel control experiments to account for any non-enzymatic isotopic exchange or background noise in mass spectrometry or NMR-based analyses.
Experimental Protocols
Protocol 1: Preparation of L-Glucose-¹³C Containing Cell Culture Medium
This protocol details the steps for preparing a complete cell culture medium supplemented with L-Glucose-¹³C. The key principle is to start with a glucose-free basal medium and then add the labeled glucose to the desired final concentration.
Materials:
-
Glucose-free basal medium (e.g., DMEM, RPMI-1640)
-
L-Glucose-¹³C (powder)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100X)
-
L-glutamine or stable glutamine substitute
-
Sterile, deionized water (for dissolving L-Glucose-¹³C)
-
Sterile syringe filters (0.22 µm)
-
Sterile conical tubes and storage bottles
Procedure:
-
Prepare L-Glucose-¹³C Stock Solution:
-
Calculate the required amount of L-Glucose-¹³C powder to prepare a concentrated stock solution (e.g., 200 mM).
-
In a sterile biological safety cabinet, dissolve the L-Glucose-¹³C powder in sterile, deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C for long-term storage.
-
-
Prepare Complete L-Glucose-¹³C Medium:
-
Start with the desired volume of glucose-free basal medium.
-
Add the required volume of the L-Glucose-¹³C stock solution to achieve the final desired concentration (e.g., 5 mM, 10 mM, or 25 mM).
-
Supplement the medium with dialyzed FBS to the desired concentration (e.g., 10%). The use of dialyzed FBS is crucial to minimize the presence of unlabeled glucose and other small molecules.[2][3]
-
Add Penicillin-Streptomycin to a final concentration of 1X.
-
Add L-glutamine to the final desired concentration (e.g., 2 mM).
-
Mix the complete medium thoroughly by gentle inversion.
-
Store the prepared medium at 4°C and protect it from light. Use within 2-4 weeks.
-
Table 1: Example Recipe for 500 mL of Complete Medium with L-Glucose-¹³C
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Glucose-free DMEM | - | 440 mL | - |
| L-Glucose-¹³C | 200 mM | 12.5 mL | 5 mM |
| Dialyzed FBS | - | 50 mL | 10% |
| Penicillin-Streptomycin | 100X | 5 mL | 1X |
| L-Glutamine | 200 mM | 5 mL | 2 mM |
Protocol 2: Cell Culture and Labeling with L-Glucose-¹³C
This protocol describes the general procedure for culturing cells in the presence of L-Glucose-¹³C for metabolic analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium (with unlabeled D-glucose)
-
Complete L-Glucose-¹³C medium (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Seeding:
-
Seed cells in their regular growth medium in the desired culture vessel format (e.g., 6-well plates, 10 cm dishes).
-
Allow cells to attach and grow to the desired confluency (typically 70-80%).
-
-
Medium Exchange and Labeling:
-
Aspirate the unlabeled growth medium from the cells.
-
Gently wash the cells once with sterile PBS to remove any residual unlabeled glucose.
-
Aspirate the PBS.
-
Add the pre-warmed complete L-Glucose-¹³C medium to the cells.
-
Incubate the cells for the desired labeling period. The duration will depend on the specific experimental goals, but for uptake studies, it can range from minutes to hours.
-
-
Sample Collection:
-
After the labeling period, collect the cell culture medium and/or the cell lysate for downstream analysis (e.g., mass spectrometry, NMR).
-
For intracellular metabolite analysis, it is crucial to rapidly quench metabolism. This is typically done by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).
-
Data Presentation
The following tables provide a template for presenting quantitative data from experiments using L-Glucose-¹³C.
Table 2: Uptake of L-Glucose-¹³C vs. D-Glucose-¹³C in Different Cell Lines
| Cell Line | L-Glucose-¹³C Uptake (nmol/mg protein/min) | D-Glucose-¹³C Uptake (nmol/mg protein/min) |
| Cell Line A | Insert Value | Insert Value |
| Cell Line B | Insert Value | Insert Value |
| Cell Line C (Cancer) | Insert Value | Insert Value |
Table 3: Intracellular Abundance of ¹³C-labeled Metabolites after Incubation with L-Glucose-¹³C
| Metabolite | Isotopic Enrichment (%) in Cell Line X | Isotopic Enrichment (%) in Cell Line Y |
| L-Glucose-6-phosphate-¹³C | Insert Value | Insert Value |
| Fructose-6-phosphate-¹³C | Insert Value | Insert Value |
| Pyruvate-¹³C | Insert Value | Insert Value |
| Lactate-¹³C | Insert Value | Insert Value |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for L-Glucose-¹³C labeling.
References
Troubleshooting & Optimization
troubleshooting poor signal-to-noise ratio in L-Glucose-13C NMR spectra
Welcome to the technical support center for troubleshooting poor signal-to-noise ratio (S/N) in L-Glucose-13C NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my this compound NMR spectrum so low?
A1: Several inherent factors contribute to the low signal-to-noise (S/N) ratio in 13C NMR spectroscopy. Firstly, the natural abundance of the 13C isotope is only 1.1%, while the more abundant 12C isotope is NMR-inactive.[1][2] Secondly, the magnetic moment of a 13C nucleus is significantly weaker than that of a proton (1H), leading to inherently weaker NMR signals.[1] For complex biomolecules like L-Glucose, these challenges can be amplified.
Q2: How does sample concentration affect the S/N ratio?
A2: Sample concentration is a critical factor for achieving a good S/N ratio in 13C NMR. Due to the low sensitivity of the 13C nucleus, more concentrated samples are generally required compared to 1H NMR to obtain a useful spectrum.[1][3] For small molecules, a concentration of 50-100 mg in 0.5-0.6 mL of deuterated solvent is often recommended.[4] Doubling the sample concentration will roughly double the signal intensity.[4]
Q3: Can the choice of solvent impact the quality of my spectrum?
A3: Yes, the choice of solvent is important. The solvent must be able to dissolve a sufficient concentration of L-Glucose. For carbohydrates, deuterated water (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices.[5] It is crucial to use high-quality deuterated solvents to minimize residual proton signals that can interfere with the spectrum. The solvent volume should be appropriate for the NMR tube, typically 0.5-0.6 mL for a standard 5 mm tube, to ensure it is within the detection region of the instrument's coil.[3][4]
Q4: What is the Nuclear Overhauser Effect (NOE) and how does it help improve the S/N ratio in 13C NMR?
A4: The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of 1H nuclei with radiofrequency irradiation can lead to an increase in the signal intensity of nearby 13C nuclei.[6] This is a standard technique used in 13C NMR to enhance signal strength, potentially by as much as 200%.[6] The enhancement is most effective for carbons with directly attached protons.
Q5: Are there advanced techniques to significantly boost the signal in this compound NMR?
A5: Yes, for challenging samples with very low concentrations, advanced hyperpolarization techniques can dramatically increase the S/N ratio. Methods like Dynamic Nuclear Polarization (DNP) and Signal Amplification by Reversible Exchange (SABRE) can enhance 13C signals by several orders of magnitude.[7][8][9] Another approach is to use 13C-enriched L-Glucose, which significantly increases the number of detectable nuclei.[5][10][11]
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation
A poor S/N ratio often originates from suboptimal sample preparation. Follow these steps to ensure your sample is properly prepared for 13C NMR analysis of L-Glucose.
-
Ensure Adequate Concentration: For a standard 300-600 MHz NMR spectrometer, aim for a sample concentration as high as solubility allows. Refer to the table below for general guidelines.
-
Use High-Quality NMR Tubes and Solvents: Use clean, high-quality 5 mm NMR tubes. Scratches or imperfections can degrade spectral quality.[3] Use a deuterated solvent that fully dissolves your L-Glucose sample.
-
Proper Dissolution and Filtering: Ensure your L-Glucose is fully dissolved. You may need to gently warm or vortex the sample.[4] If any particulate matter is present, filter the solution into the NMR tube to prevent issues with spectral lineshapes and shimming.[3]
-
Correct Solvent Volume: The sample volume should be sufficient to cover the height of the NMR probe's receiver coil, typically around 4 cm, which corresponds to approximately 0.5-0.6 mL in a standard 5 mm tube.[3]
Guide 2: Optimizing NMR Acquisition Parameters
Fine-tuning the acquisition parameters on the NMR spectrometer is crucial for maximizing the S/N ratio.
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. For dilute samples, a large number of scans (hundreds or even thousands) may be necessary.[1][3]
-
Optimize the Relaxation Delay (D1): The relaxation delay is the time the system is allowed to return to thermal equilibrium between pulses. For quantitative 13C NMR, a D1 of 5 times the longest T1 (spin-lattice relaxation time) is recommended. However, for routine spectra where S/N is the primary concern, a shorter D1 (e.g., 1-2 seconds) combined with a smaller pulse angle can be more efficient.[6]
-
Adjust the Pulse Angle (P1): A 90° pulse provides the maximum signal for a single scan but requires a long relaxation delay. Using a smaller flip angle (e.g., 30° or 45°) allows for a shorter relaxation delay, enabling more scans to be acquired in the same amount of time, which can lead to a better overall S/N.[6][12]
-
Ensure Proper Proton Decoupling: In most 13C NMR experiments, broadband proton decoupling is used to collapse the C-H couplings into single sharp lines and to benefit from the NOE. A poorly tuned proton channel can result in broad lines or residual couplings, which will decrease the S/N ratio.[13]
Data Presentation
Table 1: Recommended Sample Concentrations for this compound NMR
| Spectrometer Field Strength (MHz) | Minimum Recommended Concentration (mg/0.5 mL) |
| 300 | 50 - 100 |
| 400 | 30 - 75 |
| 500+ | 10 - 50 |
| 600+ with Cryoprobe | >5 |
Note: These are general guidelines. The optimal concentration will depend on the specific instrument and the desired experiment time.
Table 2: Key Acquisition Parameters for S/N Optimization in this compound NMR
| Parameter | Symbol | Typical Value for S/N Enhancement | Rationale |
| Number of Scans | NS | 128 - 4096+ | S/N increases with the square root of NS.[1] |
| Relaxation Delay | D1 | 1.0 - 2.0 s | Shorter delay allows for more scans in a given time.[6] |
| Pulse Angle | P1 | 30° - 45° | Allows for a shorter D1 without significant signal saturation.[6][12] |
| Acquisition Time | AQ | ~1.0 s | Balances resolution and S/N.[6] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound NMR
Materials:
-
L-Glucose sample
-
High-quality deuterated solvent (e.g., D₂O or DMSO-d6)
-
Analytical balance
-
Vortex mixer
-
Clean, dry 5 mm NMR tube and cap
-
Pasteur pipette or syringe with a filter
Procedure:
-
Weigh the desired amount of L-Glucose (refer to Table 1) into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL) to the vial.
-
Gently vortex or sonicate the vial until the L-Glucose is completely dissolved. Visually inspect for any remaining solid particles.
-
If any solid particles are present, filter the solution through a small cotton plug in a Pasteur pipette or a syringe filter directly into the NMR tube.
-
Carefully place the cap on the NMR tube and label it appropriately.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[3]
Protocol 2: Standard 13C NMR Experiment Setup for S/N Enhancement
Instrument:
-
NMR Spectrometer (e.g., 400 MHz) with a suitable probe.
Procedure:
-
Insert the prepared L-Glucose sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Load a standard 13C experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).
-
Set the key acquisition parameters for optimal S/N (refer to Table 2):
-
Set the pulse angle to 30 degrees.
-
Set the relaxation delay (D1) to 2.0 seconds.
-
Set the acquisition time (AQ) to approximately 1.0 second.
-
Set the initial number of scans (NS) to 128.
-
-
Acquire a preliminary spectrum.
-
Assess the S/N ratio. If it is insufficient, increase the number of scans (NS) accordingly (e.g., 256, 512, 1024, etc.) and re-acquire the spectrum. Continue to increase NS until a satisfactory S/N is achieved.
Visualizations
Caption: Troubleshooting workflow for poor S/N in this compound NMR.
Caption: Key factors influencing the signal-to-noise ratio in 13C NMR.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Enhancing carbon-13 NMR signals in liquids [mpinat.mpg.de]
- 9. weizmann.ac.il [weizmann.ac.il]
- 10. academic.oup.com [academic.oup.com]
- 11. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 13. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
minimizing isotopic impurity in L-Glucose-13C tracer experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic impurity in L-Glucose-13C tracer experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your metabolic flux analyses.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound tracer experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected labeling patterns in downstream metabolites. | 1. Isotopic impurity of the this compound tracer: The tracer may contain a mixture of isotopologues (e.g., M+1 to M+5) instead of being purely M+6. 2. Natural abundance of 13C: The natural 1.1% abundance of 13C in your biological system and reagents is contributing to the mass isotopomer distribution. 3. Incomplete metabolic quenching: Continued enzymatic activity after sample collection can alter labeling patterns.[1] | 1. Verify tracer purity: Before starting your experiment, assess the isotopic purity of your this compound tracer using GC-MS or LC-MS (see Experimental Protocols section). 2. Perform data correction: Use software like IsoCorrectoR or AccuCor2 to correct your raw mass spectrometry data for both natural 13C abundance and the measured impurity of your tracer.[2][3][4][5] 3. Optimize quenching: Ensure rapid and effective quenching of metabolic activity immediately upon sample collection, for instance by using boiling solvent or very cold organic solvent mixtures.[1] |
| Low 13C enrichment in target metabolites despite sufficient tracer concentration. | 1. Suboptimal labeling duration: The time allowed for the tracer to incorporate into the metabolic pathway of interest may be too short to reach isotopic steady state.[6][7] 2. Dilution from unlabeled sources: Your experimental medium may contain unlabeled glucose or other carbon sources (e.g., from non-dialyzed serum) that compete with the 13C tracer.[8] 3. Cellular compartmentalization: The measured labeling represents a whole-cell average, which can be diluted by unlabeled pools in different cellular compartments.[6] | 1. Optimize labeling time: Conduct a time-course experiment to determine when isotopic steady state is reached for your metabolites of interest. Glycolytic intermediates may reach steady state in minutes, while TCA cycle intermediates can take hours.[6][8] 2. Use defined media: Whenever possible, use glucose-free media and supplement with your this compound tracer. Use dialyzed fetal bovine serum to remove small molecule carbon sources.[7][8] 3. Acknowledge limitations: Be aware that whole-cell measurements may not reflect the labeling in specific organelles. Interpret data accordingly. |
| High background signal in mass spectrometry analysis. | 1. Contamination during sample preparation: Introduction of unlabeled glucose or other contaminants during extraction or handling. 2. Matrix effects in LC-MS: Co-eluting compounds can suppress the ionization of your target analytes, affecting signal intensity.[1] | 1. Maintain strict sterile/clean techniques: Use clean labware and high-purity solvents throughout the sample preparation process.[9] 2. Optimize chromatography: Adjust your LC method to better separate your metabolites of interest from interfering matrix components. The use of isotopically labeled internal standards can also help to account for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity and why is it a concern in this compound tracer experiments?
A1: Isotopic impurity refers to the presence of molecules with fewer than the expected number of 13C atoms in a uniformly labeled tracer. For example, a batch of [U-13C6]-Glucose may contain molecules with five 13C atoms (M+5), four (M+4), and so on, in addition to the desired fully labeled (M+6) molecules. This is a concern because it can lead to incorrect calculations of metabolic flux, as the software models often assume a pure tracer. Failure to account for these impurities can result in distorted data and misinterpretation of pathway activities.[3][6]
Q2: How pure does my this compound tracer need to be?
A2: The required purity depends on the sensitivity of your assay and the specific metabolic pathways being investigated. Commercially available [U-13C6]-Glucose tracers often have an isotopic purity of ≥99 atom % 13C.[10] For many applications, this level of purity is sufficient, and the impact of the small amount of impurity is marginal after data correction.[6] However, for experiments requiring very high precision, it is crucial to accurately measure the impurity and incorporate it into your data analysis.
Q3: What is the difference between isotopic purity and chemical purity?
A3: Isotopic purity refers to the percentage of the labeled atoms in the molecule that are the desired isotope (e.g., 13C). Chemical purity, on the other hand, refers to the percentage of the material that is the specified compound (e.g., D-Glucose), irrespective of its isotopic composition. Both are important for accurate tracer experiments. For example, a tracer could have 99% isotopic purity but only 95% chemical purity, meaning it contains 5% of other chemical compounds.
Q4: How do I correct my data for natural 13C abundance?
A4: All carbon-containing metabolites have a natural abundance of approximately 1.1% 13C. This means that even in an unlabeled sample, there will be a small percentage of molecules that are M+1, M+2, etc. This background labeling must be mathematically corrected to accurately determine the enrichment from your tracer. This is typically done using computational tools and algorithms that employ a correction matrix based on the elemental composition of the metabolite.[6][11][12] Software packages like IsoCorrectoR are designed for this purpose.[3][4][5]
Q5: Can I reuse leftover this compound tracer solution?
A5: It is generally not recommended to reuse tracer solutions, especially for cell culture experiments. Once dissolved, the glucose can be a substrate for microbial growth, which would introduce unlabeled carbon into your system and compromise the integrity of your experiment. If you must prepare a stock solution, it should be made under sterile conditions, filtered through a 0.22 μm filter, and stored in aliquots at -20°C or -80°C to minimize degradation and contamination.[13]
Quantitative Data Summary
The following tables provide quantitative data relevant to this compound tracer experiments.
Table 1: Typical Isotopic Purity of Commercial 13C-Glucose Tracers
| Tracer | Isotopic Purity (atom % 13C) | Chemical Purity |
| D-Glucose (U-13C6) | ≥99% | ≥99% (CP) |
| D-Glucose (1-13C) | 98-99% | ≥98% |
| L-Glucose (1-13C) | ≥99% | Not specified |
Data sourced from representative commercial suppliers.[14][15]
Table 2: Impact of Isotopic Impurity on Fractional Contribution (FC)
| Stated Tracer Purity (Assumed M+6) | Actual Percentage of M+6 Molecules | Fractional 13C Contribution (FC) | Impact on Data |
| 100% | 100% | 1.00 | Ideal scenario |
| 99% | ~94% | 0.99 | Marginal, correctable with software |
| 95% | ~73.5% | 0.95 | Significant, requires accurate correction |
This table illustrates that even with a 1% isotopic impurity (meaning 99% of the carbon atoms are 13C), the percentage of fully labeled M+6 molecules is lower, though the overall fractional contribution of 13C remains high.[6]
Experimental Protocols
Protocol 1: Quality Control of this compound Tracer by GC-MS
This protocol outlines a general procedure to verify the isotopic purity of your this compound tracer before use.
1. Materials and Reagents:
-
This compound tracer
-
Unlabeled L-Glucose standard
-
Pyridine
-
Hydroxylammonium chloride
-
Acetic anhydride
-
High-purity water and solvents
-
GC-MS system with a suitable column (e.g., DB-5ms)
2. Sample Preparation (Derivatization):
-
Prepare a 1 mg/mL solution of both the this compound tracer and the unlabeled L-Glucose standard in high-purity water.
-
Transfer 100 µL of each solution to separate glass vials and evaporate to dryness under a stream of nitrogen or in a speed vacuum.
-
To the dried residue, add 50 µL of a 0.2 M solution of hydroxylammonium chloride in pyridine. This step is for aldonitrile derivatization.
-
Cap the vials tightly and heat at 90°C for 30 minutes.
-
Cool the vials to room temperature.
-
Add 100 µL of acetic anhydride for acetylation.
-
Recap the vials and heat again at 90°C for 1 hour.
-
Cool the solution and it is now ready for GC-MS analysis.
3. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
4. Data Analysis:
-
Analyze the chromatogram of the unlabeled L-Glucose to identify the retention time and mass spectrum of the derivatized glucose.
-
Analyze the chromatogram of the this compound tracer at the same retention time.
-
Examine the mass spectrum of the tracer. For a pure [U-13C6]-Glucose tracer, the molecular ion and major fragment ions should show a mass shift of +6 amu compared to the unlabeled standard.
-
Quantify the relative abundances of the M+6, M+5, M+4, etc. isotopologues to determine the isotopic distribution and purity of the tracer. This information should be used for subsequent data correction.
Visualizations
Caption: Workflow for quality control of this compound tracer.
Caption: Workflow for correcting mass spectrometry data.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioconductor.org [bioconductor.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ckisotopes.com [ckisotopes.com]
- 11. researchgate.net [researchgate.net]
- 12. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. D-Glucose (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-420-0.25 [isotope.com]
- 15. isotope.com [isotope.com]
common pitfalls in designing L-Glucose-13C metabolic tracer experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting L-Glucose-13C metabolic tracer experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: No detectable 13C enrichment in downstream metabolites after this compound administration.
-
Question: I've incubated my mammalian cells with this compound, but I don't see any 13C labeling in glycolytic or TCA cycle intermediates. Is there something wrong with my experimental setup or my mass spectrometer?
-
Answer: It is highly probable that your experimental results are correct and your instrumentation is functioning properly. The fundamental reason for the lack of enrichment is that L-glucose is generally not metabolized by most organisms, including mammals.[1][2][3] The enzymes that initiate glycolysis, such as hexokinase, are stereospecific and cannot phosphorylate L-glucose, which is the mirror image of the naturally occurring D-glucose.[1][2][3] Therefore, this compound does not typically enter the central carbon metabolism.
Troubleshooting Steps:
-
Verify the Isotope: Confirm the identity and enrichment of your this compound tracer stock with your supplier's certificate of analysis.
-
Positive Control: Run a parallel experiment with D-Glucose-13C. Significant enrichment in downstream metabolites in the D-glucose condition will confirm that your cells are metabolically active and your analytical methods are sensitive enough to detect labeling.
-
Negative Control: this compound is best utilized as a negative control to account for any non-specific labeling or analytical artifacts.[4] The absence of labeling you observe is the expected outcome for a negative control.
-
Illustrative Data: Expected Labeling in Mammalian Cells
The following table presents hypothetical, yet expected, 13C enrichment data from a tracer experiment comparing this compound and D-Glucose-13C in a mammalian cell line.
| Metabolite | Expected % 13C Enrichment (from this compound) | Expected % 13C Enrichment (from D-Glucose-13C) |
| Glucose-6-Phosphate | < 1% | > 95% |
| Fructose-6-Phosphate | < 1% | > 95% |
| Pyruvate | < 1% | > 80% |
| Lactate | < 1% | > 80% |
| Citrate | < 1% | > 50% |
| Glutamate | < 1% | > 40% |
Issue 2: Unexpected low-level 13C enrichment is observed in some metabolites.
-
Question: I'm seeing very low, sporadic 13C labeling in a few metabolites after using this compound. Does this mean there's a small amount of metabolism occurring?
-
Answer: While some specific microorganisms can metabolize L-glucose,[1][5][6] this is extremely rare and not a feature of mammalian cells. The low-level enrichment you are observing is more likely due to other factors:
-
Contamination: Your this compound tracer may have a small percentage of D-Glucose-13C contamination from the synthesis process.
-
Non-enzymatic reactions: Although less common, some non-enzymatic chemical reactions could potentially lead to the modification and apparent incorporation of the tracer.
-
Analytical Artifacts: This could include issues with natural abundance correction algorithms or background noise in the mass spectrometer.
Troubleshooting Steps:
-
Assess Tracer Purity: Contact the manufacturer for detailed purity information of your this compound, specifically regarding the presence of any D-glucose isomer.
-
Blank Runs: Analyze a "no-cell" control (media with this compound but without cells) to check for any background signals or contamination from the media itself.
-
Review Data Processing: Ensure that your data analysis software is correctly correcting for the natural abundance of 13C.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary purpose of using this compound in a metabolic tracer experiment?
-
A1: The primary and most appropriate use of this compound is as a negative control.[4] It helps to establish a baseline and control for experimental artifacts such as non-specific binding, cell permeability effects unrelated to metabolism, and potential contamination.
-
-
Q2: Can L-glucose be transported into mammalian cells?
-
Q3: Are there any organisms that can metabolize L-glucose?
-
Q4: Why can't hexokinase phosphorylate L-glucose?
-
A4: Hexokinase, the enzyme that catalyzes the first step of glycolysis, has a highly specific three-dimensional active site that is complementary to the structure of D-glucose.[14][15][16][17] L-glucose, being the enantiomer (mirror image) of D-glucose, does not fit correctly into this active site, and therefore, phosphorylation cannot occur.[1][2][3]
-
Experimental Protocols
Protocol 1: Using this compound as a Negative Control in Mammalian Cell Culture
This protocol outlines the use of this compound alongside its D-glucose counterpart to confirm the specificity of metabolic labeling.
Materials:
-
Mammalian cell line of interest
-
Culture medium without glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-13C6]-D-Glucose
-
[U-13C6]-L-Glucose
-
Phosphate-Buffered Saline (PBS), cold
-
80% Methanol, cold (-80°C)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.
-
Starvation (Optional but Recommended): Gently wash the cells with PBS. Replace the standard medium with a glucose-free medium for 1-2 hours to clear any unlabeled glucose.
-
Tracer Incubation:
-
Positive Control Wells: Add glucose-free medium supplemented with the desired concentration of [U-13C6]-D-Glucose (e.g., 10 mM) and dFBS.
-
Negative Control Wells: Add glucose-free medium supplemented with the same concentration of [U-13C6]-L-Glucose and dFBS.
-
Unlabeled Control Wells: Add glucose-free medium supplemented with unlabeled D-glucose and dFBS.
-
-
Incubation: Incubate the cells for a time course appropriate for your pathways of interest (e.g., for glycolysis, 30 minutes to a few hours; for the TCA cycle, several hours).
-
Metabolite Extraction:
-
Aspirate the medium quickly.
-
Wash the cells rapidly with ice-cold PBS to remove extracellular tracer.
-
Immediately add a sufficient volume of cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed to pellet protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry (LC-MS or GC-MS).
-
Visualizations
Diagram 1: Experimental Workflow for this compound as a Negative Control
Caption: Workflow for a metabolic tracer experiment using this compound as a negative control.
Diagram 2: The Fundamental Pitfall of L-Glucose in Glycolysis
Caption: Stereospecificity of Hexokinase prevents the metabolism of L-Glucose.
References
- 1. L-Glucose - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. An l-glucose Catabolic Pathway in Paracoccus Species 43P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of L-glucose and D-tagatose on bacterial growth in media and a cooked cured ham product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose uptake - Wikipedia [en.wikipedia.org]
- 8. Glucose - Wikipedia [en.wikipedia.org]
- 9. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose transporter - Wikipedia [en.wikipedia.org]
- 11. science.umd.edu [science.umd.edu]
- 12. news-medical.net [news-medical.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Glucose Phosphorylation and Mitochondrial Binding Are Required for the Protective Effects of Hexokinases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
Technical Support Center: Addressing Cellular Toxicity of High-Concentration L-Glucose-¹³C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential cellular toxicity when using high concentrations of L-Glucose-¹³C in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is L-Glucose-¹³C expected to be cytotoxic?
A1: L-Glucose is a stereoisomer of D-Glucose and is generally not metabolized by mammalian cells.[1] Therefore, its primary toxic effect at high concentrations is not metabolic but is likely due to osmotic stress.[2][3] The ¹³C isotope is stable and not radioactive, and is widely used in metabolic studies without reported toxicity from the isotope itself.[4][][6][7][8] However, any compound at a sufficiently high concentration can be toxic. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.
Q2: What are the typical signs of cellular toxicity when using high concentrations of L-Glucose-¹³C?
A2: Signs of toxicity are consistent with cellular stress and can include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of live cells.
-
Morphological changes: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Induction of apoptosis: An increase in programmed cell death, which can be detected by various assays.[9][10][11][12][13]
-
Changes in cellular metabolism: Although L-Glucose-¹³C is not metabolized, the osmotic stress it induces can impact overall cellular metabolic activity.
-
Alterations in signaling pathways: Activation of stress-related pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[14][15][16][17][18][19]
Q3: How can I differentiate between osmotic stress and other potential cytotoxic effects?
A3: A common method is to use an alternative, non-metabolizable osmolyte as a control. Mannitol is frequently used for this purpose at the same concentration as the L-Glucose-¹³C.[3][20] If similar effects on cell viability and signaling are observed with both L-Glucose-¹³C and mannitol, it strongly suggests that the primary cause of toxicity is osmotic stress.
Q4: What is a safe concentration range for L-Glucose-¹³C in cell culture?
A4: There is no universally "safe" concentration, as this is highly dependent on the cell line and the duration of exposure. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific application. Start with a broad range of concentrations and assess cell viability to determine the highest concentration that does not significantly impact your cells.
Q5: Does the ¹³C label on L-Glucose affect its toxicity?
A5: Stable isotopes like ¹³C are generally considered biologically inert and are not expected to contribute to cytotoxicity.[4][][6][7] Their use is standard in metabolic research for tracing purposes without altering the biological activity of the molecule.[8]
Troubleshooting Guides
Issue 1: Decreased Cell Viability After Treatment with High-Concentration L-Glucose-¹³C
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability). Use a concentration well below the IC50 for your experiments. |
| Osmotic shock | Gradually increase the concentration of L-Glucose-¹³C in the culture medium over several hours to allow cells to adapt to the change in osmolarity. |
| Cell line is particularly sensitive | Some cell lines are more sensitive to osmotic stress than others. Consider using a more robust cell line if your experimental design allows. |
| Contamination of L-Glucose-¹³C stock | Ensure the stock solution is sterile and free of contaminants. Filter-sterilize the stock solution before use. |
Issue 2: Inconsistent or Unreliable Experimental Results
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density | Ensure a consistent number of cells are seeded in each well or flask to minimize variability in cell confluency at the time of treatment. |
| Inaccurate concentration of L-Glucose-¹³C | Double-check calculations and dilutions of the L-Glucose-¹³C stock solution. |
| Fluctuations in incubator conditions | Maintain stable temperature, CO2, and humidity levels in the incubator, as these can affect cell health and response to treatment. |
| Edge effects in multi-well plates | Avoid using the outer wells of multi-well plates for critical experiments, as they are more prone to evaporation and temperature fluctuations. |
Data Presentation
As no specific IC50 values for L-Glucose-¹³C are readily available in the literature, researchers must determine these empirically for their cell line of interest. The following table provides a template for presenting such data once obtained.
Table 1: Example of IC50 Values of L-Glucose-¹³C on Various Cell Lines after 48-hour Exposure
| Cell Line | IC50 (mM) | 95% Confidence Interval |
| [Example: HEK293] | [Insert experimentally determined value] | [Insert range] |
| [Example: HeLa] | [Insert experimentally determined value] | [Insert range] |
| [Your Cell Line] | [Insert experimentally determined value] | [Insert range] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of L-Glucose-¹³C on a given cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
L-Glucose-¹³C
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of L-Glucose-¹³C in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of L-Glucose-¹³C. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the L-Glucose-¹³C concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessment of Osmotic Stress using Western Blot for p38 MAPK Activation
This protocol describes how to assess the activation of the p38 MAPK signaling pathway, a common indicator of osmotic stress.
Materials:
-
Cell line of interest
-
Complete culture medium
-
L-Glucose-¹³C
-
Mannitol (as an osmotic control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a high concentration of L-Glucose-¹³C, an equimolar concentration of mannitol, and a vehicle control for various time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal to determine the extent of activation.
Visualizations
Caption: Workflow for determining the IC50 of L-Glucose-¹³C.
Caption: Osmotic stress-induced p38 MAPK signaling pathway.
References
- 1. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing an appropriate glucose concentration according to different cell types and experimental purposes is very important - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. isotopically labeled compounds: Topics by Science.gov [science.gov]
- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. Glucose Metabolism Inhibits Apoptosis in Neurons and Cancer Cells by Redox Inactivation of Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High glucose promotes apoptosis and autophagy of MC3T3-E1 osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. High Glucose Induces Toll-Like Receptor Expression in Human Monocytes: Mechanism of Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose promotes cell proliferation, glucose uptake and invasion in endometrial cancer cells via AMPK/mTOR/S6 and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolizable and Non-Metabolizable Sugars Activate Different Signal Transduction Pathways in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. Hyperglycemia-associated alterations in cellular signaling and dysregulated mitochondrial bioenergetics in human metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolizable and non-metabolizable sugars activate different signal transduction pathways in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of glucose and osmotic pressure on the proliferation and cell cycle of human chorionic trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
improving the accuracy of flux calculations with L-Glucose-13C data
Welcome to the technical support center for researchers utilizing L-Glucose-13C in their metabolic studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in metabolic flux analysis?
L-Glucose is the enantiomer of D-Glucose and is generally not metabolized by most organisms because it cannot be phosphorylated by hexokinase, the initial enzyme in the glycolysis pathway.[1] Therefore, this compound is not typically used for quantifying metabolic fluxes through central carbon pathways in the same manner as D-Glucose-13C.
Its primary applications include:
-
Negative Control: To distinguish between specific, carrier-mediated glucose uptake and non-specific diffusion.
-
Transport Studies: To isolate and measure the rate of glucose transport into cells without the confounding factor of subsequent metabolism.
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Specific Organism Studies: In rare cases, for flux analysis in specific bacteria that have been shown to metabolize L-Glucose.[2]
-
Cancer Research: To investigate aberrant transport mechanisms in some cancer cells that may exhibit unusual uptake of glucose analogs.[3][4]
Q2: I am observing downstream labeling from my this compound tracer. What could be the cause?
Observing 13C enrichment in downstream metabolites when using this compound is unexpected in most cell types and warrants careful investigation. Potential causes include:
-
Contamination of the Tracer: The this compound tracer may be contaminated with its D-isomer. It is crucial to verify the isomeric purity of the tracer stock.
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In Vivo Isomerization: Although rare, some microorganisms might possess enzymes capable of converting L-Glucose to D-Glucose.
-
Non-Enzymatic Reactions: Under certain experimental conditions, non-enzymatic chemical reactions could potentially lead to the formation of labeled downstream products.
-
Analytical Artifacts: Interference from other labeled compounds with similar mass-to-charge ratios during mass spectrometry analysis can lead to false positives.
Q3: How can I be certain that my this compound is not being metabolized?
To confirm that this compound is not being metabolized in your experimental system, you can perform the following validation experiments:
-
Short-term vs. Long-term Incubation: Compare the intracellular labeling of this compound after a short incubation (to measure uptake) and a long incubation. If it is not metabolized, the intracellular concentration of this compound should plateau, and no significant labeling should appear in downstream metabolites like lactate or TCA cycle intermediates.
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Parallel Experiment with D-Glucose-13C: Run a parallel experiment with D-Glucose-13C. You should observe significant labeling in glycolytic and TCA cycle intermediates with the D-isomer, which should be absent with the L-isomer.
-
Enzyme Assays: Perform in vitro assays with cell lysates to directly test for hexokinase activity using L-Glucose as a substrate.
Troubleshooting Guides
Problem 1: No detectable intracellular this compound after incubation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Optimize your cell lysis protocol to ensure complete extraction of intracellular metabolites. |
| Low Glucose Transporter Expression | Verify the expression levels of glucose transporters (GLUTs) in your cell line. Some cell types may have very low basal glucose uptake. |
| Incorrect Quenching | Ensure that your quenching method is rapid and effective to prevent the leakage of intracellular metabolites. |
| Analytical Sensitivity | Check the limit of detection of your mass spectrometer for this compound. You may need to increase the amount of cell material or the concentration of the tracer. |
Problem 2: High background signal in mass spectrometry analysis of this compound.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Matrix Effects | Optimize your sample preparation to minimize ion suppression or enhancement from other components in the cell extract. |
| Natural Isotope Abundance | Correct for the natural abundance of 13C in your data analysis software. |
| Contamination from Labware | Use certified clean labware to avoid contamination from external sources. |
Experimental Protocols
Protocol: Validating the Non-Metabolizable Nature of this compound
This protocol outlines a typical experiment to confirm that this compound is not metabolized in a mammalian cell line.
1. Cell Culture and Tracer Incubation:
- Culture cells to mid-log phase in standard growth medium.
- One hour prior to the experiment, switch to a glucose-free medium.
- Add either this compound or D-Glucose-13C (as a positive control) to the medium at a final concentration of 10 mM.
- Incubate for 1, 4, and 24 hours.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells with a cold 80:20 methanol:water solution.
- Collect the cell lysate and centrifuge to pellet cellular debris.
3. LC-MS/MS Analysis:
- Analyze the supernatant for the presence of labeled L-Glucose, D-Glucose, and key downstream metabolites (e.g., lactate, citrate, malate).
- Quantify the fractional enrichment of 13C in each metabolite.
Expected Results:
| Metabolite | This compound Experiment | D-Glucose-13C Experiment |
| Intracellular Glucose-13C | High enrichment | High enrichment |
| Lactate-13C | No significant enrichment | High enrichment |
| Citrate-13C | No significant enrichment | High enrichment |
| Malate-13C | No significant enrichment | High enrichment |
Visualizations
Caption: Workflow for validating this compound metabolism.
Caption: Differential intracellular fate of L-Glucose and D-Glucose.
References
challenges in distinguishing L-Glucose-13C from endogenous metabolites
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Glucose-13C. The primary challenge in these experiments is distinguishing the this compound tracer from highly abundant endogenous metabolites, particularly its stereoisomer, D-Glucose.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between L-Glucose and D-Glucose?
A1: L-Glucose and D-Glucose are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other.[1][2] While they share the same chemical formula (C₆H₁₂O₆) and molecular weight, the spatial arrangement of their atoms is different.[1][3] This structural difference is critical in biological systems. The vast majority of naturally occurring glucose is in the D-form, and enzymes in metabolic pathways, such as hexokinase in glycolysis, are highly specific to D-Glucose.[3][4] Consequently, L-Glucose cannot be readily metabolized by most organisms for energy.[1][4]
Q2: Why would a researcher use this compound as a tracer?
A2: this compound is primarily used as a control or for specialized tracer studies. Since it is not significantly metabolized, it can be used to trace processes independent of the central glucose metabolic pathways, such as bulk flow, transport, or as a non-metabolizable marker for volume distribution. Its labeled carbon (¹³C) allows it to be distinguished from endogenous, unlabeled L-Glucose (which is virtually non-existent in biological systems) using mass spectrometry.
Q3: What is the primary analytical challenge in distinguishing this compound from endogenous metabolites?
A3: The main challenge is separating this compound from the vastly more abundant endogenous D-Glucose. Because they are isomers, they have identical masses and cannot be distinguished by mass spectrometry alone.[5] Therefore, effective chromatographic separation before mass analysis is essential. Standard chromatographic methods are often insufficient, necessitating the use of specialized techniques like chiral chromatography.[6][7]
Q4: Can this compound be metabolized at all?
A4: For most organisms, including mammals, L-Glucose is considered non-metabolizable because it cannot be phosphorylated by hexokinase, the first and crucial step of glycolysis.[4] However, some exceptions exist, such as the bacterium Trinickia caryophylli, which possesses an enzyme capable of oxidizing L-Glucose.[4] Researchers should always validate the assumption of non-metabolism within their specific experimental system.
Troubleshooting Guide
Issue 1: Poor or no chromatographic separation between this compound and endogenous D-Glucose.
-
Cause: Use of a non-chiral chromatography column. Standard columns (like C18) separate molecules based on properties like polarity, but not chirality.
-
Solution: Employ a chiral stationary phase (CSP) designed for separating enantiomers. Cyclodextrin-based columns (e.g., Astec CYCLOBOND) or polysaccharide-based columns are commonly used for sugar isomer separations.[6][8] These columns create a chiral environment where the two isomers have different interactions, leading to different retention times.[5]
-
Optimization:
-
Column Selection: Choose a CSP known to be effective for monosaccharides.
-
Mobile Phase: Optimize the mobile phase composition (e.g., acetonitrile/water ratio).
-
Temperature: Column temperature can significantly affect chiral separations; test a range (e.g., 15-40°C) to find the optimal resolution.[7]
-
Issue 2: Inaccurate quantification of this compound enrichment due to signal overlap.
-
Cause: The mass spectrum of this compound can be confounded by the natural ¹³C abundance in endogenous D-Glucose. A fully labeled this compound₆ will have a mass of M+6 compared to unlabeled glucose. However, a small fraction of endogenous D-Glucose will naturally contain one or more ¹³C atoms (M+1, M+2, etc.), which could interfere with the signal of partially labeled this compound tracers.
-
Solution:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) to obtain accurate mass measurements, which can help differentiate closely related signals.[9]
-
Natural Abundance Correction: Analyze an unlabeled biological sample to determine the natural isotopologue distribution for glucose. This data must be used to mathematically correct the isotopologue distribution in the labeled samples to isolate the signal originating from the this compound tracer.[10]
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Use Fully Labeled Tracer: Whenever possible, use uniformly labeled L-Glucose-¹³C₆. Its M+6 signal is typically well-separated from the natural isotopologue distribution of endogenous D-Glucose, which has a very low probability of being M+6.
-
Issue 3: Low signal intensity for this compound.
-
Cause: Inefficient extraction, poor ionization, or suboptimal mass spectrometer settings.
-
Solution:
-
Extraction: Ensure the metabolite extraction protocol (e.g., using 80% methanol) is efficient for polar molecules like glucose.[11]
-
Derivatization (for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., methyloxime pentatrimethylsilyl) is necessary to make glucose volatile. Optimize the derivatization reaction for completeness.[12]
-
Ionization: For Liquid Chromatography-Mass Spectrometry (LC-MS), optimize the electrospray ionization (ESI) source parameters. Sugars can be analyzed in either positive or negative ion mode; both should be tested.[9]
-
MS Method: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole (QQQ) mass spectrometer to maximize sensitivity for the specific mass-to-charge ratio (m/z) of your labeled tracer.[9]
-
Data Presentation
Table 1: Comparison of D-Glucose and L-Glucose Properties.
| Feature | D-Glucose | L-Glucose | Reference(s) |
|---|---|---|---|
| Chemical Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [1][3] |
| Natural Abundance | Highly abundant in nature. | Very rare in nature. | [2] |
| Metabolism in Humans | Primary energy source, enters glycolysis. | Not significantly metabolized. | [1][4] |
| Enzyme Specificity | Substrate for hexokinase. | Not a substrate for hexokinase. | [3][4] |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |[2] |
Table 2: Example Mass Fragments for GC-MS Analysis of Derivatized Glucose. This data is for the methyloxime pentatrimethylsilyl derivative and is useful for positional isotopic analysis.
| m/z | Carbon Atoms Retained in Fragment | Usefulness in Tracer Analysis | Reference(s) |
|---|---|---|---|
| 160 | C1-C2 | Analysis of label incorporation at the top of the molecule. | [12] |
| 262 | C1-C2-C3 | Provides information on the first three carbons. | [12] |
| 319 | C3-C4-C5-C6 | Key fragment for analyzing the lower part of the glucose backbone. | [12] |
| 217 | C4-C5-C6 | Information on carbons involved in later stages of glycolysis. | [12] |
| 205 | C5-C6 | Specific to the terminal carbons. | [12] |
| 103 | C6 | Isolates the signal from the 6th carbon. |[12] |
Experimental Protocols
Protocol: Separation and Quantification of this compound and D-Glucose by Chiral LC-MS/MS
This protocol provides a general framework. Optimization of chromatographic conditions and mass spectrometer parameters is required for specific instruments and applications.
-
Sample Preparation (Metabolite Extraction):
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Flash-freeze biological samples (cells or tissues) in liquid nitrogen to quench metabolic activity.[13]
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Extract metabolites using a pre-chilled (-80°C) solvent mixture, such as 80% methanol / 20% water.[11]
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Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
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Centrifuge at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant containing the polar metabolites.
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Dry the supernatant completely using a vacuum concentrator.
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Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
-
-
Chiral Liquid Chromatography:
-
Column: Use a chiral column suitable for carbohydrates, such as an Astec® CYCLOBOND™ I 2000.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water. Optimization is critical.
-
Flow Rate: ~0.5 mL/min.[7]
-
Column Temperature: Control the column temperature, testing a range from 20-40°C to achieve optimal separation.[7]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Instrument: A triple quadrupole (QQQ) mass spectrometer is recommended for high sensitivity and specificity.
-
Ionization Mode: Electrospray Ionization (ESI), test both positive and negative modes.
-
Analysis Method: Multiple Reaction Monitoring (MRM).
-
For Unlabeled D-Glucose:
-
Precursor Ion (Q1): m/z for [M-H]⁻ or [M+H]⁺
-
Product Ion (Q3): Select a characteristic fragment ion after collision-induced dissociation (CID).
-
-
For L-Glucose-¹³C₆:
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Precursor Ion (Q1): m/z for [M+6-H]⁻ or [M+6+H]⁺
-
Product Ion (Q3): Select the corresponding M+6 fragment ion.
-
-
-
Parameter Optimization: Optimize collision energy and other source parameters for each transition.
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous D-Glucose and the this compound tracer.
-
Generate a calibration curve using standards of known concentration for absolute quantification.
-
Perform natural abundance correction on the D-Glucose signal if analyzing partially labeled tracers or looking for low levels of enrichment.[10]
-
Visualizations
Caption: Metabolic fate of L-Glucose vs. D-Glucose.
Caption: Workflow for this compound tracer experiments.
Caption: Troubleshooting flowchart for this compound analysis.
References
- 1. Page loading... [guidechem.com]
- 2. diffeology.com [diffeology.com]
- 3. quora.com [quora.com]
- 4. L-Glucose - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ckisotopes.com [ckisotopes.com]
- 12. Positional isotopic analysis of 13C-labelled glucose by mass spectrometry: applications to the study of gluconeogenesis in liver cells. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: L-Glucose-¹³C Metabolomics Data Normalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Glucose-¹³C metabolomics data. Proper data normalization is a critical step to ensure accurate and reliable results by correcting for unwanted systematic variations in the data.
Frequently Asked Questions (FAQs)
Q1: Why is data normalization necessary in L-Glucose-¹³C metabolomics?
A1: Data normalization is crucial for mitigating technical and biological variations that are not related to the biological questions being investigated.[1] In L-Glucose-¹³C metabolomics, variations can arise from inconsistencies in sample preparation, instrument drift, and differences in the initial amount of cellular material.[2] Normalization adjusts for these systematic biases, allowing for more accurate comparisons between different samples and experimental conditions.[1]
Q2: What are the common sources of variation in L-Glucose-¹³C metabolomics data?
A2: Common sources of variation include:
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Technical Variation: Instrument drift over time, batch effects from running samples on different days, and inconsistencies in sample extraction and preparation.[1]
-
Biological Variation: Differences in cell number or tissue mass, and inherent biological variability between samples.[2]
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Ion Suppression/Enhancement: In mass spectrometry-based methods, the presence of other molecules can affect the ionization efficiency of the target analytes.[3]
Q3: How does the use of a ¹³C-labeled tracer affect the choice of normalization strategy?
A3: The use of a ¹³C-labeled tracer introduces the need to account for the distribution of labeled and unlabeled forms of metabolites (isotopologues). Normalization strategies should be chosen to ensure that the relative abundances of these isotopologues are not distorted. It is important to correct for the natural abundance of ¹³C before performing normalization.[4] Some normalization methods, like normalizing to the total ion count, might be skewed by a few highly abundant labeled metabolites.[5] Therefore, methods that are robust to such outliers, like Probabilistic Quotient Normalization (PQN), are often preferred.[6]
Q4: Should I normalize the raw peak intensities or the fractional enrichment data?
A4: It is generally recommended to normalize the raw peak intensities of all isotopologues (M+0, M+1, M+2, etc.) before calculating fractional enrichment. Normalizing the raw data helps to correct for technical and sample loading variations. Once the raw data is normalized, you can then proceed with correcting for natural isotope abundance and calculating the mass distribution vectors (MDVs) or fractional enrichment.[4]
Troubleshooting Guides
Problem 1: I see significant batch effects in my data after running samples on different days.
-
Solution: Batch effects are a common issue in large-scale metabolomics experiments.[7]
-
Probabilistic Quotient Normalization (PQN): This method is effective at correcting for batch effects by assuming that, for most metabolites, the concentration does not change between samples.[1][6] It calculates a normalization factor based on the median fold change of all metabolites relative to a reference spectrum (often the median spectrum of all samples).[8]
-
Internal Standards: Spiking a consistent amount of a stable isotope-labeled internal standard into each sample before analysis can help to monitor and correct for variations between batches.[3][9]
-
Quality Control (QC) Samples: Including pooled QC samples at regular intervals throughout your analytical run can help to assess and correct for batch-to-batch variation.[7]
-
Problem 2: My data has a high number of missing values. How should I handle them in relation to normalization?
-
Solution: Missing values can arise from various factors, including low abundance metabolites being below the limit of detection.[10]
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Imputation before Normalization: It is generally recommended to perform normalization before missing value imputation.[10] Imputing values before normalization can introduce bias and affect the accuracy of the normalization factors.
-
Imputation Methods: After normalization, you can use methods like k-nearest neighbor (k-NN) or random forest to impute missing values. The choice of method can depend on the nature and percentage of missing data.
-
Problem 3: After normalization, the variance in my quality control (QC) samples is still high.
-
Solution: High variance in QC samples after normalization may indicate that the chosen normalization method is not optimal for your dataset or that there are other underlying issues.
-
Evaluate Different Normalization Methods: Compare the performance of several normalization methods (e.g., PQN, normalization to total ion count, normalization to an internal standard) by assessing the reduction in the coefficient of variation (CV%) of metabolites in your QC samples.[11]
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Investigate Sample Preparation: Inconsistent sample preparation can introduce significant variability that normalization may not fully correct. Review your sample preparation protocol for any potential sources of error.
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Check Instrument Performance: Drastic changes in instrument performance during the run can also lead to high variance. Review instrument diagnostic data if available.
-
Data Presentation: Comparison of Normalization Strategies
| Normalization Strategy | Principle | Advantages | Disadvantages | Applicability to L-Glucose-¹³C Metabolomics |
| Sum Normalization | Scales the total signal intensity of each sample to a constant value.[1] | Simple to implement and computationally efficient.[1] | Can be heavily influenced by a few highly abundant metabolites, which can be problematic in ¹³C-labeling studies where some metabolites become highly enriched.[5] | Use with caution. May be suitable if the overall metabolic composition is not expected to change dramatically between samples. |
| Median Normalization | Uses the median of all metabolite signals in a sample as the normalization factor.[1] | More robust to outliers than sum normalization.[1] | Assumes that the median intensity is a stable representation of the overall metabolite concentration. | A better alternative to sum normalization, as it is less affected by highly labeled metabolites. |
| Probabilistic Quotient Normalization (PQN) | Calculates a normalization factor based on the median of the quotients of the amplitudes of the metabolites in a sample relative to a reference spectrum.[1][6] | Robust to outliers and effective at correcting for dilution effects and batch effects.[6][8][12] | May not be suitable for datasets where a large proportion of metabolites are expected to change.[13] | Highly recommended for L-Glucose-¹³C metabolomics due to its robustness against the high enrichment of certain metabolites. |
| Internal Standard Normalization | Divides the intensity of each metabolite by the intensity of one or more internal standards spiked into each sample.[9] | Can correct for variations in sample extraction, injection volume, and instrument response.[3][9] | The internal standard may not behave identically to all metabolites, and finding a suitable internal standard for all classes of metabolites can be challenging.[11] | Very useful, especially when using a ¹³C-labeled internal standard that is structurally similar to the metabolites of interest. Multiple internal standards can improve performance.[14] |
Experimental Protocols
Protocol 1: Probabilistic Quotient Normalization (PQN)
Objective: To correct for sample-to-sample variations in concentration.
Methodology:
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Data Preparation: Your data should be in a matrix format with samples as rows and metabolites (or m/z features) as columns.
-
Reference Spectrum Calculation: Calculate a reference spectrum. This is typically the median or mean spectrum of all samples, or more robustly, the median spectrum of the control group samples.[8]
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Quotient Calculation: For each sample, calculate the quotient of each metabolite's intensity relative to the corresponding metabolite's intensity in the reference spectrum.
-
Median Quotient Calculation: For each sample, calculate the median of all the calculated quotients. This median value is the normalization factor for that sample.
-
Normalization: Divide the intensity of each metabolite in a sample by its corresponding normalization factor.
Protocol 2: Internal Standard Normalization
Objective: To correct for analytical variability introduced during sample preparation and analysis.
Methodology:
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Selection of Internal Standard(s): Choose one or more stable isotope-labeled internal standards that are not naturally present in your samples but have similar chemical properties to your analytes of interest.[3] For L-Glucose-¹³C studies, using a uniformly ¹³C-labeled metabolite that is not expected to be produced from L-Glucose can be a good choice.
-
Spiking: Add a precise and equal amount of the internal standard(s) to every sample at the earliest stage of sample preparation.[15]
-
Data Acquisition: Analyze the samples using your LC-MS or GC-MS method. Ensure that the internal standard is detected with good peak shape and intensity.
-
Normalization: For each sample, divide the peak area or intensity of each target metabolite by the peak area or intensity of the chosen internal standard. If multiple internal standards are used, you can either normalize to the most appropriate one for each metabolite class or use a more advanced method that utilizes information from all internal standards.[14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Non-targeted UHPLC-MS metabolomic data processing methods: a comparative investigation of normalisation, missing value imputation, transformation and scaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cs.helsinki.fi [cs.helsinki.fi]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Normalization Methods to Pave the Way Towards Large-Scale LC-MS-Based Metabolomics Profiling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Data Preprocessing in Metabolomics Biomarker Research - MetwareBio [metwarebio.com]
- 14. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Matrix Effects in LC/MS Analysis of L-Glucose-13C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC/MS) analysis of L-Glucose-13C.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern in the LC/MS analysis of this compound?
The matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting substances from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[1][4][5] Given that this compound is a polar carbohydrate, it is susceptible to interference from other polar endogenous components in biological samples like salts, proteins, and phospholipids, making matrix effect a significant challenge.[4][6]
Q2: How can I detect and assess the extent of matrix effects in my this compound analysis?
There are two primary methods to evaluate matrix effects:
-
Post-column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4] A constant flow of this compound standard is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any deviation in the baseline signal of this compound indicates the retention times at which matrix components are causing interference.[1]
-
Post-extraction Spiking: This is a quantitative assessment.[4] The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor (MF), quantifies the degree of ion suppression or enhancement.[4][7] An MF value of less than 1 indicates suppression, while a value greater than 1 suggests enhancement.[4]
Q3: What are the most effective strategies to minimize or eliminate matrix effects for a polar compound like this compound?
A multi-pronged approach is often the most effective:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. For polar analytes like this compound, techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[8][9][10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[8]
-
Chromatographic Separation: Adjusting chromatographic conditions can separate this compound from interfering components.[10] This can involve modifying the mobile phase composition, adjusting the pH, or using a different type of chromatography column, such as one designed for polar compounds.[8]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the preferred choice to compensate for matrix effects.[1][9][11] The IS should co-elute with the analyte and experience the same degree of ion suppression or enhancement.[11][12] For the analysis of this compound, a different isotopically labeled glucose, such as L-Glucose-d7, could be a suitable internal standard if available.
-
Calibration Strategies: When a blank matrix is available, creating calibration standards in the same matrix as the samples (matrix-matched calibration) can help compensate for matrix effects.[10][13] If a blank matrix is not available, the standard addition method can be employed.[14]
Troubleshooting Guide
Problem: Poor reproducibility and accuracy in this compound quantification.
| Possible Cause | Troubleshooting Steps |
| Significant Matrix Effect | 1. Assess Matrix Effect: Perform post-column infusion to identify suppression zones and post-extraction spiking to quantify the effect.[4] 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method. For example, if using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interferences.[8][9][10] 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zones identified in the post-column infusion experiment.[10] |
| Inappropriate Internal Standard (IS) | 1. Verify Co-elution: Ensure the internal standard co-elutes perfectly with this compound. Even slight differences in retention time can lead to different degrees of matrix effects.[11][12] 2. Consider a Different IS: If co-elution is not perfect, a different SIL-IS may be necessary. For this compound, an ideal IS would be another isotopically labeled L-Glucose with a different mass. |
| Sample-to-Sample Variability in Matrix | 1. Use a Robust IS: A stable isotope-labeled internal standard is crucial to correct for inter-sample variations in matrix effects.[15] 2. Standard Addition: For a subset of samples, use the standard addition method to confirm the accuracy of the results obtained with the internal standard method.[1] |
Problem: Low sensitivity and poor peak shape for this compound.
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | 1. Identify Suppression Zone: Use post-column infusion to determine if the this compound peak is eluting in a region of significant ion suppression.[1][4] 2. Change Elution Time: Adjust the chromatographic method to move the this compound peak away from the suppression zone.[16] 3. Enhance Sample Cleanup: Implement a more effective sample preparation technique to remove the interfering compounds.[8][9][10] |
| Suboptimal Ionization Conditions | 1. Optimize MS Parameters: Systematically optimize source parameters such as spray voltage, gas flows, and temperature for this compound. 2. Evaluate Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency. Experiment with different additives (e.g., ammonium formate, ammonium acetate) to improve the signal. |
| Carryover | 1. Injector Wash: Ensure the injector wash solution is effective at removing residual this compound. 2. Blank Injections: Run blank injections after high concentration samples to check for carryover. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
Objective: To quantify the matrix effect on the analysis of this compound in a specific biological matrix (e.g., plasma).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or a clean solvent to a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Then, spike the extracted matrix with this compound to the same concentrations as in Set A.[7]
-
Set C (Pre-Spiked Matrix): Spike this compound into the blank biological matrix before the sample preparation procedure. This set is used to determine recovery.
-
-
LC/MS Analysis: Analyze all three sets of samples using the established LC/MS method.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
Objective: To reduce matrix effects by cleaning up the sample using SPE before LC/MS analysis of this compound.
Methodology:
-
Select SPE Sorbent: For a polar compound like this compound, a mixed-mode sorbent with both reversed-phase and ion-exchange properties is often a good choice.[8]
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) as recommended by the manufacturer.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences while retaining this compound.
-
Elution: Elute this compound from the cartridge using a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC/MS analysis.
-
Evaluation: Re-assess the matrix effect using the post-extraction spiking protocol to confirm the effectiveness of the SPE cleanup.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Validation & Comparative
Validating L-Glucose-¹³C as a Non-Metabolizable Tracer in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Glucose-¹³C to its metabolizable counterpart, D-Glucose, for use as a tracer in cellular metabolic studies. It offers detailed experimental protocols to validate L-Glucose-¹³C as a non-metabolizable tracer in new cell lines, supported by comparative data and visualizations to facilitate understanding and implementation in your research.
Introduction
In the study of cellular metabolism, particularly glucose uptake and transport, it is crucial to distinguish between the transport of a molecule into the cell and its subsequent metabolic fate. While D-glucose is the primary carbohydrate fuel for mammalian cells, its enantiomer, L-glucose, is generally not metabolized.[1] This unique property makes L-Glucose-¹³C an ideal tracer for investigating glucose transport mechanisms, such as those mediated by glucose transporters (GLUTs), independent of downstream glycolysis and the tricarboxylic acid (TCA) cycle.
This guide will walk you through the validation process for L-Glucose-¹³C in your specific cell line of interest, ensuring its suitability as a non-metabolizable control and a tool for precise transport studies.
Comparison of L-Glucose and D-Glucose Uptake
While D-glucose is actively transported and metabolized by mammalian cells, L-glucose uptake is significantly lower and generally considered to occur via passive diffusion or low-affinity transport. The following table summarizes the key differences in their uptake and metabolism.
| Feature | D-Glucose | L-Glucose | References |
| Primary Transport Mechanism | Facilitated diffusion (GLUTs) and secondary active transport (SGLTs) | Primarily passive diffusion; potential for low-affinity, non-saturable transport | [2] |
| Metabolism | Rapidly phosphorylated by hexokinase and enters glycolysis | Not phosphorylated by hexokinase; not metabolized by mammalian cells | [1] |
| Uptake Kinetics | Saturable, follows Michaelis-Menten kinetics | Generally non-saturable and linear with concentration | [2][3] |
| Typical Cellular Uptake Rate | High | Very Low | [4] |
Experimental Protocols
To validate L-Glucose-¹³C as a non-metabolizable tracer in a new cell line, two key experiments are recommended: a direct comparison of uptake with D-Glucose-¹³C and a metabolic fate analysis using mass spectrometry.
Experiment 1: Comparative Uptake Assay
This experiment aims to quantify the difference in uptake between L-Glucose-¹³C and D-Glucose-¹³C.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Glucose-free culture medium
-
L-Glucose-¹³C (uniformly labeled)
-
D-Glucose-¹³C (uniformly labeled)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Liquid scintillation counter and scintillation fluid (if using radiolabeled glucose as a control)
-
Mass spectrometer (for ¹³C analysis)
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Glucose Starvation: One hour prior to the experiment, wash the cells twice with warm PBS and replace the complete medium with glucose-free medium.
-
Tracer Incubation: Add glucose-free medium containing either L-Glucose-¹³C or D-Glucose-¹³C at a final concentration of 5 mM. Incubate for various time points (e.g., 5, 15, 30, and 60 minutes).
-
Wash: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Quantification:
-
For ¹³C-labeled glucose: Collect the cell lysates and analyze the ¹³C enrichment using a mass spectrometer.
-
For radiolabeled glucose (control): Add the cell lysate to scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Normalize the uptake to the total protein concentration in each well. Plot the uptake of L-Glucose-¹³C and D-Glucose-¹³C over time.
Expected Results: The uptake of D-Glucose-¹³C should be significantly higher and show saturation over time, while the uptake of L-Glucose-¹³C should be substantially lower and linear, indicating passive diffusion or non-saturable transport.
Experiment 2: Metabolic Fate Analysis using Mass Spectrometry
This experiment is crucial to confirm that L-Glucose-¹³C is not metabolized by the cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Glucose-free culture medium containing L-Glucose-¹³C (uniformly labeled)
-
Methanol, water, and chloroform (for metabolite extraction)
-
Mass spectrometer (LC-MS or GC-MS)
Protocol:
-
Cell Seeding and Tracer Incubation: Seed cells in 6-well plates. Once confluent, replace the medium with glucose-free medium containing 5 mM L-Glucose-¹³C and incubate for a period sufficient for multiple rounds of glycolysis and the TCA cycle (e.g., 2-4 hours).
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them.
-
Collect the cell suspension and centrifuge to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Mass Spectrometry Analysis: Analyze the metabolite extract using LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites in glycolysis and the TCA cycle (e.g., pyruvate, lactate, citrate, malate).
-
Data Analysis: Look for the incorporation of ¹³C from L-Glucose-¹³C into these downstream metabolites. The raw mass spectrometry data should be corrected for natural ¹³C abundance.
Expected Results: If L-Glucose-¹³C is not metabolized, you should observe a strong M+6 peak for intracellular L-glucose (as it is uniformly labeled), but no significant ¹³C enrichment (i.e., no M+1, M+2, M+3, etc. peaks above natural abundance) in downstream metabolites like pyruvate, lactate, or TCA cycle intermediates. This confirms its status as a non-metabolizable tracer.
Visualizing Key Pathways and Workflows
Experimental Workflow for Validating L-Glucose-¹³C
Caption: Workflow for validating L-Glucose-¹³C.
Insulin Signaling Pathway for Glucose Uptake
Caption: Insulin-stimulated GLUT4 translocation pathway.
Conclusion
Validating L-Glucose-¹³C as a non-metabolizable tracer is a critical step before its use in novel cell lines. By following the comparative uptake and metabolic fate analysis protocols outlined in this guide, researchers can confidently establish its utility for dissecting glucose transport from metabolism. This will enable more precise investigations into the roles of specific glucose transporters in both normal physiology and disease states, ultimately aiding in the development of novel therapeutic strategies.
References
A Comparative Guide to L-Glucose-13C and 2-Deoxyglucose for Cellular Uptake Assays
For researchers, scientists, and drug development professionals, understanding the nuances of glucose uptake assays is critical for metabolic research. This guide provides a detailed comparison of two key molecules used in these assays: L-Glucose-13C and 2-Deoxyglucose (2-DG). While 2-Deoxyglucose is a widely utilized glucose analog for measuring uptake, this compound serves a distinct, complementary role, primarily as a control for stereospecific transport.
This comparison delves into their mechanisms of action, experimental applications, and available kinetic data to aid in the selection and design of robust glucose uptake assays.
Principle and Mechanism of Cellular Uptake
The fundamental difference between this compound and 2-Deoxyglucose lies in their interaction with cellular glucose transporters (GLUTs). D-glucose, the primary physiological sugar, is transported into cells by a family of GLUT proteins.[1][2] These transporters exhibit a high degree of stereospecificity, meaning they preferentially bind and transport D-glucose over its mirror image, L-glucose.
2-Deoxyglucose (2-DG) , an analog of D-glucose, is recognized and transported by GLUTs.[3][4] Upon entering the cell, it is phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2-DG-6-P).[3][5] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and becomes trapped intracellularly.[3][5] This accumulation allows for the measurement of glucose uptake rates.
This compound , being the L-enantiomer of glucose, is generally not recognized or transported by GLUT proteins.[6][7] Therefore, its uptake into most cell types is minimal and occurs primarily through non-specific mechanisms like passive diffusion. This characteristic makes it an excellent negative control to account for non-specific binding and transport in glucose uptake assays. While some studies have shown uptake of fluorescently labeled L-glucose in certain cancer cell lines, this transport is not competitively inhibited by D-glucose, suggesting a mechanism independent of GLUT transporters.
Comparative Data
The following tables summarize the key characteristics and available quantitative data for this compound and 2-Deoxyglucose.
| Feature | This compound | 2-Deoxyglucose (2-DG) |
| Primary Use in Uptake Assays | Negative control for stereospecific transport | Measurement of glucose uptake rates |
| Transport Mechanism | Primarily non-specific (e.g., passive diffusion) | Facilitated diffusion via GLUT transporters |
| Intracellular Fate | Not significantly metabolized | Phosphorylated to 2-DG-6-P and trapped intracellularly |
| Detection Method | Isotope-ratio mass spectrometry (for 13C) | Scintillation counting (radiolabeled), fluorescence/luminescence/colorimetry (non-radiolabeled) |
Table 1: General Comparison of this compound and 2-Deoxyglucose in Uptake Assays
| Cell Type/Condition | Molecule | Km Value | Reference |
| Rat Skeletal Muscle (basal) | 2-Deoxyglucose | ~12 mM | [7] |
| Rat Skeletal Muscle (insulin-stimulated) | 2-Deoxyglucose | ~10 mM | [7] |
| Yeast (Rhodotorula glutinis) - Carrier 1 | 2-Deoxyglucose | 18 +/- 4 µM | [8] |
| Yeast (Rhodotorula glutinis) - Carrier 2 | 2-Deoxyglucose | 120 +/- 20 µM | [8] |
| Pancreatic Islet Cells (high-affinity component) | 3-O-methyl-glucose | 1.4 mM | [7] |
| Pancreatic Islet Cells (low-affinity component) | 3-O-methyl-glucose | 17 mM | [7] |
| Human GLUT1 | 2-Deoxyglucose | 6.9 mM | [9] |
| MIN6 Cells (pancreatic β-cells) - Component 1 | 2-NBDG | 13.3 mM | [10] |
| MIN6 Cells (pancreatic β-cells) - Component 2 | 2-NBDG | 1.6 mM | [10] |
Table 2: Reported Km Values for Glucose Analogs in Various Systems Note: Direct Km values for this compound uptake via GLUT transporters are not reported as it is not a significant substrate. The Km values for 3-O-methyl-glucose and 2-NBDG are included to provide context on the kinetics of other glucose analogs.
Experimental Protocols
A variety of methods are available for measuring 2-deoxyglucose uptake, each with its own advantages and disadvantages.
Radiolabeled 2-Deoxyglucose Uptake Assay
This is the traditional "gold standard" method for its high sensitivity.
Materials:
-
Radiolabeled 2-deoxy-D-glucose (e.g., [3H]-2-DG or [14C]-2-DG)
-
Unlabeled ("cold") 2-deoxy-D-glucose
-
Cells cultured in appropriate plates
-
Glucose-free incubation buffer (e.g., Krebs-Ringer-Phosphate-HEPES buffer)
-
Stop solution (e.g., ice-cold PBS with a high concentration of glucose or a GLUT inhibitor like cytochalasin B)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Seed cells in multi-well plates and culture until they reach the desired confluency.
-
Wash cells with glucose-free buffer to remove any residual glucose.
-
Starve cells in glucose-free buffer for a defined period (e.g., 1-2 hours) to upregulate GLUT expression.
-
Initiate glucose uptake by adding the incubation buffer containing a known concentration of radiolabeled 2-DG. For insulin-stimulated uptake, pre-incubate cells with insulin before adding the 2-DG.
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold stop solution.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
-
Calculate the rate of 2-DG uptake (e.g., in pmol/min/mg protein).
Fluorescent 2-NBDG Uptake Assay
This method offers a non-radioactive alternative suitable for microscopy and flow cytometry. 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescently labeled glucose analog.
Materials:
-
2-NBDG
-
Cells cultured in appropriate plates (e.g., glass-bottom dishes for microscopy)
-
Glucose-free incubation buffer
-
Stop solution (ice-cold PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and starve cells as described for the radiolabeled assay.
-
Add incubation buffer containing 2-NBDG (typically 50-200 µM) to the cells.
-
Incubate for a defined period (e.g., 15-60 minutes) at 37°C, protected from light.
-
Stop the uptake by removing the 2-NBDG solution and washing the cells with ice-cold PBS.
-
Analyze the cells using a fluorescence microscope (Excitation/Emission ~465/540 nm) or by flow cytometry.
Colorimetric/Luminescent 2-Deoxyglucose Uptake Assay
Several commercial kits are available that provide a non-radioactive, plate-reader-based method for quantifying 2-DG uptake. These assays typically involve the enzymatic measurement of the accumulated 2-DG-6-P.
General Principle:
-
Cells are incubated with non-radiolabeled 2-DG.
-
After uptake and phosphorylation, the cells are lysed.
-
The cell lysate is treated with an enzyme, glucose-6-phosphate dehydrogenase (G6PDH), which oxidizes the accumulated 2-DG-6-P and reduces NADP+ to NADPH.
-
The amount of NADPH produced, which is proportional to the 2-DG uptake, is then measured using a colorimetric or luminescent reporter system.
Protocol: Follow the specific instructions provided by the manufacturer of the chosen assay kit. These kits typically provide all the necessary buffers and reagents for cell lysis and signal detection.
Signaling Pathways and Experimental Workflows
The uptake of 2-deoxyglucose in insulin-responsive tissues like muscle and adipose cells is primarily regulated by the insulin signaling pathway, which leads to the translocation of GLUT4 transporters to the plasma membrane. L-Glucose uptake is generally considered to be independent of this pathway.
References
- 1. Glucose transporter - Wikipedia [en.wikipedia.org]
- 2. Glucose_transporter [bionity.com]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Bovine Glucose Transporter 1 Kinetics and Substrate Specificities in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The high Km glucose transporter of islets of Langerhans is functionally similar to the low affinity transporter of liver and has an identical primary sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose - Wikipedia [en.wikipedia.org]
- 9. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro | PLOS One [journals.plos.org]
- 10. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Glycolysis Analysis: 13C-labeled Glucose Tracers and Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolic research, understanding the intricacies of cellular glycolysis is paramount. Two powerful techniques, 13C-labeled glucose tracer analysis and Seahorse XF assays, offer distinct yet complementary insights into this fundamental pathway. This guide provides an objective comparison of their principles, performance, and the experimental data they generate, with a special focus on the use of L-Glucose-13C as a crucial control for tracer studies. By understanding the strengths and nuances of each method, researchers can make informed decisions to best address their specific scientific questions.
At a Glance: 13C-Glucose Tracers vs. Seahorse XF Assays
| Feature | 13C-labeled Glucose Tracer Analysis | Seahorse XF Glycolysis Stress Test |
| Principle | Measures the incorporation of 13C from labeled D-Glucose into downstream metabolites, providing a detailed map of intracellular metabolic fluxes. This compound is used as a negative control to measure non-specific uptake. | Measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus, a proxy for the overall rate of glycolysis. |
| Primary Output | Quantitative flux rates through specific glycolytic and related pathways (e.g., Pentose Phosphate Pathway, TCA cycle). | Real-time kinetic data on glycolytic function, including basal glycolysis, glycolytic capacity, and glycolytic reserve.[1] |
| Key Advantage | Provides a highly detailed and quantitative view of carbon fate within the cell. | Provides a functional, real-time assessment of the entire glycolytic pathway's capacity to respond to energetic demands. |
| This compound Use | As a negative control to differentiate between specific, transporter-mediated glucose uptake and non-specific diffusion or background noise. | Not applicable. |
| Sample Type | Cultured cells, tissues, in vivo models. | Cultured cells, isolated mitochondria. |
| Throughput | Lower; requires sample extraction, derivatization, and mass spectrometry analysis. | Higher; compatible with multi-well plate formats for simultaneous analysis of multiple samples and conditions. |
Data Presentation: A Comparative Overview
To illustrate the distinct yet complementary data generated by each technique, the following tables summarize typical quantitative results.
Table 1: Example Data from a 13C-Glucose Tracer Study in Cancer Cells
This table showcases the detailed intracellular flux rates that can be obtained through Metabolic Flux Analysis (MFA) using 13C-labeled D-Glucose. The this compound control would ideally show negligible incorporation into these metabolites, confirming that the observed fluxes are due to active metabolism of D-Glucose.
| Metabolic Flux | Flux Rate (nmol/106 cells/hr) | Pathway |
| Glucose Uptake | 150 ± 12 | Glycolysis (Entry) |
| Hexokinase | 145 ± 11 | Glycolysis |
| Phosphofructokinase | 130 ± 10 | Glycolysis |
| Pyruvate Kinase | 260 ± 21 | Glycolysis |
| Lactate Dehydrogenase (Lactate Production) | 220 ± 18 | Fermentation |
| Pentose Phosphate Pathway (Oxidative) | 15 ± 2 | Pentose Phosphate Pathway |
| Pyruvate Dehydrogenase (to TCA Cycle) | 20 ± 3 | TCA Cycle Entry |
Note: Data are hypothetical and for illustrative purposes, based on typical values reported in the literature for cancer cells exhibiting high glycolytic rates.[2]
Table 2: Example Data from a Seahorse XF Glycolysis Stress Test
This table presents the key parameters of glycolytic function as measured by the Seahorse XF Analyzer. These parameters provide a dynamic overview of the cell's reliance on and capacity for glycolysis.
| Parameter | ECAR (mpH/min) | Description |
| Non-Glycolytic Acidification | 20 ± 2 | Baseline extracellular acidification not attributed to glycolysis. |
| Basal Glycolysis | 50 ± 5 | The rate of glycolysis under basal conditions. |
| Glycolytic Capacity | 90 ± 8 | The maximum rate of glycolysis the cells can achieve under stress (induced by inhibiting mitochondrial ATP production). |
| Glycolytic Reserve | 40 ± 6 | The difference between glycolytic capacity and basal glycolysis, indicating the cellular capacity to respond to increased energy demand. |
Note: Data are hypothetical and for illustrative purposes.[3]
Experimental Protocols
Detailed and robust experimental design is critical for obtaining reliable and reproducible data with both techniques.
13C-labeled Glucose Tracer Protocol with this compound Control
This protocol outlines the general steps for a stable isotope tracer experiment in cultured cells.
1. Cell Culture and Labeling:
-
Seed cells in appropriate culture vessels and allow them to reach the desired confluency.
-
On the day of the experiment, replace the standard culture medium with a medium containing either 13C-labeled D-Glucose or 13C-labeled L-Glucose at a known concentration. A control with unlabeled glucose should also be included.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled glucose.
2. Metabolite Extraction:
-
After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled glucose from the medium.
-
Quench metabolism and extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris.
3. Sample Preparation and Analysis:
-
Dry the supernatant containing the extracted metabolites.
-
Derivatize the metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend them in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples by MS to determine the mass isotopologue distribution of key metabolites.
4. Data Analysis:
-
Correct the raw MS data for the natural abundance of 13C.
-
Use metabolic flux analysis (MFA) software to calculate the flux rates through the metabolic pathways of interest based on the incorporation of 13C from D-Glucose.
-
For the this compound samples, confirm the absence or negligible presence of 13C in downstream glycolytic metabolites. The amount of intracellular this compound can be used to quantify non-specific glucose uptake.
Seahorse XF Glycolysis Stress Test Protocol
This protocol describes the standard procedure for performing a Glycolysis Stress Test using an Agilent Seahorse XF Analyzer.[4]
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
2. Sensor Cartridge Hydration:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
3. Assay Preparation:
-
On the day of the assay, remove the growth medium from the cells and wash them with pre-warmed Seahorse XF Base Medium supplemented with L-glutamine (but lacking glucose and pyruvate).
-
Add the final volume of the assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for one hour to allow the cells to equilibrate.
-
Prepare the inhibitor compounds (glucose, oligomycin, and 2-deoxyglucose) in the assay medium and load them into the appropriate ports of the hydrated sensor cartridge.
4. Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Initiate the assay protocol, which will involve sequential injections of the prepared compounds and continuous measurement of the extracellular acidification rate (ECAR).
5. Data Analysis:
-
Use the Seahorse Wave software to analyze the kinetic data and calculate the key parameters of glycolytic function: non-glycolytic acidification, basal glycolysis, glycolytic capacity, and glycolytic reserve.
Mandatory Visualization
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Figure 1. Simplified Glycolysis Pathway.
Figure 2. High-Level Experimental Workflows.
Conclusion
Both 13C-labeled glucose tracer analysis and Seahorse XF assays are indispensable tools for interrogating cellular glycolysis. 13C tracer studies, particularly when coupled with the use of this compound as a negative control, provide unparalleled detail into the specific pathways and flux rates of glucose metabolism. This level of detail is crucial for understanding the precise molecular reprogramming that occurs in various disease states, such as cancer.
In contrast, Seahorse XF assays offer a more holistic and functional view of a cell's glycolytic phenotype in real-time. The ability to measure basal glycolysis, glycolytic capacity, and glycolytic reserve provides critical insights into a cell's energetic flexibility and its ability to respond to metabolic stress.
Ultimately, the choice of technique depends on the specific research question. For a detailed, quantitative understanding of carbon flow through metabolic pathways, 13C tracer analysis is the method of choice. For a functional assessment of the overall glycolytic pathway and its dynamic response to perturbations, the Seahorse XF assay is ideal. In many cases, a combined approach, leveraging the strengths of both techniques, will provide the most comprehensive understanding of cellular glycolysis.
References
A Comparative Guide to L-Glucose-13C and Radiolabeled L-Glucose for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular imaging, glucose analogs serve as invaluable tools for probing cellular metabolism, particularly in oncology. While D-glucose analogs have been extensively studied, the unique properties of L-glucose, the non-metabolizable stereoisomer of D-glucose, are garnering increasing interest. This guide provides an objective comparison of two key labeling strategies for L-glucose in in vivo imaging: stable isotope labeling with Carbon-13 (L-Glucose-13C) for Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Imaging (MRI), and radioisotope labeling (radiolabeled L-glucose) for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
At a Glance: this compound vs. Radiolabeled L-Glucose
| Feature | This compound (for MRS/MRI) | Radiolabeled L-Glucose (for PET/SPECT) |
| Imaging Modality | Magnetic Resonance Spectroscopy (MRS) / Imaging (MRI) | Positron Emission Tomography (PET) / Single-Photon Emission Computed Tomography (SPECT) |
| Signal Detected | Nuclear magnetic resonance of 13C nuclei | Gamma rays from positron-electron annihilation (PET) or single photons (SPECT) |
| Information Provided | Chemical shift information, allowing for the identification of the molecule and its local chemical environment. Can track metabolic pathways if L-glucose were to be metabolized. | Primarily localization and concentration of the radiotracer. Provides a measure of uptake. |
| Sensitivity | Lower intrinsic sensitivity. Often requires high concentrations or hyperpolarization for imaging. | Very high sensitivity, capable of detecting picomolar to nanomolar concentrations of the tracer. |
| Spatial Resolution | Generally higher (sub-millimeter to millimeters). | Lower (several millimeters).[1] |
| Temporal Resolution | Can be high, allowing for dynamic studies of tracer kinetics. | Dependent on the scanner and acquisition protocol. |
| Safety | Non-radioactive, no ionizing radiation exposure.[2][3] | Involves ionizing radiation, requiring careful handling and dose management.[1] |
| Tracer Stability | Stable isotope, does not decay. | Radioactive isotope with a defined half-life. |
| Cost & Availability | 13C-labeled compounds can be expensive. MRI scanners are widely available in clinical and research settings. | Production of radiotracers often requires a cyclotron nearby. PET/SPECT scanners are common in clinical settings. |
| Primary Application | Metabolic flux analysis, dynamic metabolic studies. | High-sensitivity detection of tracer accumulation, standard for clinical oncology imaging (with D-glucose analogs). |
Delving Deeper: A Comparative Analysis
This compound for In Vivo MRS/MRI
L-Glucose labeled with the stable isotope 13C is a non-radioactive probe that can be detected using MRS and MRI. The key advantage of this approach lies in the rich information content provided by the chemical shift of the 13C nucleus. This allows researchers to not only detect the presence of L-glucose but also to potentially distinguish it from other molecules in the tissue.
Advantages:
-
No Ionizing Radiation: The use of a stable isotope makes it an inherently safer option for longitudinal studies and for use in sensitive populations.[2][3]
-
High Spectral Resolution: MRS can provide detailed chemical information, which would be crucial for tracking the fate of L-glucose if it were to undergo any unexpected metabolic transformation.
-
High Spatial Resolution: MRI offers superior spatial resolution compared to nuclear imaging techniques, enabling more precise localization of the tracer within anatomical structures.[1]
Disadvantages:
-
Low Sensitivity: The intrinsic sensitivity of 13C MRS is low, often requiring the administration of high concentrations of the labeled substrate.[4] This can be partially overcome by using hyperpolarization techniques, which can enhance the 13C signal by several orders of magnitude, though this adds complexity and cost to the experiment.[4]
-
Longer Acquisition Times: Acquiring a 13C signal with sufficient signal-to-noise ratio can be time-consuming, especially without hyperpolarization.[2]
Radiolabeled L-Glucose for In Vivo PET/SPECT
Radiolabeling L-glucose with positron-emitting (e.g., 18F, 11C) or gamma-emitting (e.g., 99mTc) isotopes allows for highly sensitive detection using PET or SPECT scanners. The most common application of radiolabeled glucose analogs is in oncology with 18F-fluorodeoxy-D-glucose (FDG) PET, which leverages the high glucose uptake of cancer cells.[1] Studies have also utilized radiolabeled L-glucose, such as L-[14C]glucose, to investigate non-specific glucose uptake and transport.[1]
Advantages:
-
Exceptional Sensitivity: PET and SPECT are highly sensitive imaging modalities capable of detecting minute quantities of radiotracers, making them ideal for imaging targets with low expression or for using very low tracer doses.
-
Established Technology: The technology and protocols for radiolabeling and imaging with PET and SPECT are well-established in both preclinical and clinical settings.
Disadvantages:
-
Ionizing Radiation: The use of radioisotopes exposes the subject to ionizing radiation, which necessitates careful dose planning and limits the frequency of longitudinal studies.[1]
-
Lower Spatial Resolution: The spatial resolution of PET and SPECT is inherently lower than that of MRI, which can make it challenging to precisely localize the tracer within fine anatomical structures.[1]
-
Limited Chemical Information: These techniques provide information on the distribution and concentration of the radiotracer but offer no insight into its chemical identity or metabolic fate.
Experimental Protocols
In Vivo Imaging with this compound using MRS/MRI
This generalized protocol is based on methodologies for in vivo 13C MRS of glucose metabolism.
1. Animal Preparation:
- Animals (e.g., mice, rats) are typically fasted overnight to reduce endogenous glucose levels.
- Anesthesia is induced and maintained throughout the imaging procedure (e.g., with isoflurane).
- A tail vein catheter is inserted for the infusion of the 13C-labeled L-glucose.
- The animal is positioned in the MRI scanner, and physiological parameters (respiration, temperature) are monitored.
2. This compound Administration:
- A solution of [U-13C]L-glucose (uniformly labeled) is prepared in a sterile saline solution.
- A bolus of the this compound solution is administered, followed by a continuous infusion to maintain a steady-state concentration in the blood.[5] The infusion rate is adjusted based on the animal's weight and desired plasma concentration.
3. MRS/MRI Data Acquisition:
- A dual-tuned 1H/13C coil is used for signal transmission and reception.
- 1H imaging is performed to obtain anatomical reference images.
- Localized 13C MRS spectra are acquired from the region of interest (e.g., a tumor).[6]
- Dynamic scans can be performed to track the uptake and distribution of this compound over time.
4. Data Analysis:
- The acquired 13C spectra are processed (e.g., Fourier transformation, phasing, baseline correction).
- The peaks corresponding to this compound are identified and quantified.
- The concentration of this compound in the tissue can be calculated and mapped onto the anatomical images.
In Vivo Imaging with Radiolabeled L-Glucose using PET/SPECT
This protocol is a generalized workflow based on preclinical PET imaging with glucose analogs.
1. Animal Preparation:
- Similar to the MRS/MRI protocol, animals are fasted and anesthetized.
- The animal is placed on the scanner bed, and physiological monitoring is initiated.
2. Radiolabeled L-Glucose Administration:
- The radiolabeled L-glucose (e.g., 18F-L-glucose) is formulated in a sterile injectable solution.
- A defined dose of the radiotracer is administered, typically via a tail vein injection.
3. PET/SPECT Data Acquisition:
- A dynamic or static scan is initiated following the injection of the radiotracer.
- For PET, the scanner detects coincident gamma rays produced from positron annihilation. For SPECT, a gamma camera detects single photons.
- The acquisition time is dependent on the specific radiotracer's half-life and the desired signal-to-noise ratio.
4. Data Analysis:
- The raw data is reconstructed into 3D images of radiotracer distribution.
- Regions of interest (ROIs) are drawn on the images to quantify the tracer uptake in specific tissues (e.g., tumor, muscle, brain).
- Uptake is often expressed as the Standardized Uptake Value (SUV), which normalizes the tissue radioactivity concentration by the injected dose and the subject's body weight.
Visualizing the Concepts
References
- 1. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging of glucose metabolism by 13C-MRI distinguishes pancreatic cancer subtypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo 13C MRS in the mouse brain at 14.1 Tesla and metabolic flux quantification under infusion of [1,6-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localized sensitivity enhanced in vivo 13C MRS to detect glucose metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 13C-Labeled Glucose Tracers for Metabolic Flux Analysis
An objective comparison of commonly used 13C-labeled glucose tracers to empower your metabolic flux analysis studies.
For researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism, 13C-labeled glucose tracers are indispensable tools for metabolic flux analysis (MFA). The choice of tracer is a critical experimental design parameter that significantly influences the precision and accuracy of flux estimations within central carbon metabolism.[1][2] This guide provides a comparative analysis of different 13C-labeled glucose tracers, supported by experimental data, to facilitate informed tracer selection for your specific research questions.
The Importance of Tracer Selection in 13C-MFA
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[2][3] The method involves introducing a 13C-labeled substrate, such as glucose, into a biological system and then measuring the distribution of the 13C isotopes in downstream metabolites.[4] The specific labeling pattern of the glucose tracer determines which metabolic pathways are most effectively probed and, consequently, the precision with which their fluxes can be determined.[1][5] An informed choice of tracer is paramount for designing an information-rich experiment that yields reliable and insightful results.[2]
Comparative Analysis of Common 13C-Labeled Glucose Tracers
The selection of an optimal 13C-labeled glucose tracer is highly dependent on the metabolic pathways of interest. Below is a summary of the most commonly used tracers, their primary applications, and their relative performance based on computational and experimental evaluations.
| 13C-Labeled Glucose Tracer | Primary Applications | Advantages | Disadvantages |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides the most precise estimates for glycolytic and PPP fluxes.[1][5] It is considered the best overall tracer for the entire central carbon network in some cell lines.[1] | Less effective for resolving fluxes within the Tricarboxylic Acid (TCA) cycle compared to uniformly labeled glucose.[1] |
| [U-13C6]glucose | Tricarboxylic Acid (TCA) Cycle | Generates rich labeling patterns in TCA cycle intermediates, making it the preferred tracer for analyzing this pathway.[1][5] | Less precise for estimating fluxes in glycolysis and the PPP compared to specifically labeled tracers.[1] |
| [1-13C]glucose | Historically common, but often outperformed | Simple to use and has been widely applied. | Less precise for estimating fluxes in glycolysis and the PPP compared to [1,2-13C2]glucose, [2-13C]glucose, and [3-13C]glucose.[1] |
| [2-13C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Outperforms [1-13C]glucose in providing precise estimates for glycolysis and the PPP.[1] | May not be the most optimal single tracer for overall network analysis compared to [1,2-13C2]glucose.[1] |
| [3-13C]glucose | Glycolysis, Pyruvate Oxidation | Provides good precision for glycolytic flux estimates and can offer insights into pyruvate oxidation.[1] | Similar to [2-13C]glucose, it may not be the single best choice for a comprehensive network analysis.[1] |
Performance in Specific Metabolic Pathways
A computational evaluation of various 13C glucose tracers in a human lung carcinoma cell line (A549) revealed the following performance scores for different metabolic subnetworks. Higher scores indicate more precise flux estimates.
| Metabolic Pathway | Best Performing Glucose Tracers |
| Glycolysis | [1,2-13C2]glucose, [2-13C]glucose, [3-13C]glucose[1] |
| Pentose Phosphate Pathway (PPP) | [1,2-13C2]glucose, [2-13C]glucose, [3-13C]glucose[1] |
| Tricarboxylic Acid (TCA) Cycle | [U-13C6]glucose[1] |
| Overall Central Carbon Metabolism | [1,2-13C2]glucose[1] |
Experimental Protocols
A generalized experimental workflow for 13C-MFA using 13C-labeled glucose is outlined below. The specific details of the protocol, such as cell culture conditions and analytical methods, may need to be optimized for the biological system under investigation.
Key Experimental Steps:
-
Cell Culture and Labeling:
-
Cells are cultured in a defined medium containing the selected 13C-labeled glucose tracer as the primary carbon source.
-
The system should reach a metabolic and isotopic steady state to ensure that the labeling patterns in the metabolites accurately reflect the metabolic fluxes.[6] The time required to reach this state varies depending on the pathway of interest, with glycolytic intermediates labeling within minutes, while TCA cycle intermediates and nucleotides may take hours.[7]
-
-
Metabolite Extraction:
-
Metabolism is rapidly quenched, and intracellular metabolites are extracted from the cells. This is a critical step to prevent changes in metabolite levels and labeling patterns after harvesting.
-
-
Analytical Measurement of Isotopic Labeling:
-
Flux Estimation and Statistical Analysis:
-
The measured labeling data, along with other experimentally determined rates (e.g., glucose uptake, lactate secretion), are used as inputs for a computational model of cellular metabolism.
-
Software packages are used to estimate the intracellular fluxes by fitting the model to the experimental data.[9]
-
A statistical analysis is then performed to assess the goodness of fit and determine the confidence intervals of the estimated fluxes.[9]
-
Visualizing Metabolic Pathways and Workflows
Central Carbon Metabolism
The following diagram illustrates the major pathways of central carbon metabolism that are interrogated using 13C-labeled glucose tracers.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.northwestern.edu [cancer.northwestern.edu]
- 8. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Validating Glucose Transporter Stereospecificity: A Comparative Guide to Using L-Glucose-¹³C
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of glucose transport is paramount. A key characteristic of facilitative glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs) is their stereospecificity for D-glucose. This guide provides a comprehensive comparison of methodologies to validate this specificity, with a focus on the application of L-Glucose-¹³C as a powerful tool for discerning true transporter-mediated uptake from passive diffusion.
Glucose, a fundamental source of energy for most living organisms, exists as two stereoisomers: D-glucose and L-glucose.[1] While D-glucose is the naturally occurring isomer and the primary substrate for cellular energy metabolism, L-glucose is its non-superimposable mirror image and is not readily metabolized by most organisms.[1][2] This inherent difference forms the basis for assessing the stereospecificity of glucose transporters. The highly specific nature of these transporters means they preferentially bind to and transport D-glucose, while largely excluding L-glucose.[2][3]
The Role of L-Glucose-¹³C in Transport Assays
Stable isotope-labeled molecules, such as L-Glucose-¹³C, serve as invaluable tracers in metabolic and transport studies.[4][5] The incorporation of the heavy isotope, carbon-13, allows for the differentiation of the tracer from endogenous, unlabeled glucose. This enables precise tracking and quantification of its movement across cell membranes.
When validating transporter stereospecificity, L-Glucose-¹³C acts as a crucial negative control. If a cell or tissue sample demonstrates significant uptake of a labeled D-glucose analog but negligible uptake of L-Glucose-¹³C under the same conditions, it provides strong evidence for transporter-mediated, stereospecific glucose uptake. Conversely, similar uptake levels of both isomers would suggest a non-specific transport mechanism, such as passive diffusion.
Comparative Analysis of Glucose Uptake Assay Methodologies
Several methods exist for measuring glucose uptake, each with distinct advantages and limitations. The choice of assay often depends on the specific research question, cell type, and available equipment.
| Assay Method | Principle | Substrate(s) Used | Advantages | Disadvantages |
| Radiolabeled Tracer Assay | Measures the intracellular accumulation of a radiolabeled glucose analog. | ³H- or ¹⁴C-labeled 2-deoxy-D-glucose (2-DG), ³H- or ¹⁴C-labeled 3-O-methyl-D-glucose (3-OMG), ¹⁴C-D-glucose, ¹⁴C-L-glucose.[6][7][8] | High sensitivity; considered the "gold standard".[6][9] | Requires handling and disposal of radioactive materials; involves multiple wash steps.[6] |
| Fluorescent Glucose Analog Assay | Utilizes a fluorescently tagged glucose analog (e.g., 2-NBDG) whose intracellular accumulation is measured by fluorescence.[10] | 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG). | Allows for imaging and single-cell analysis. | The large fluorescent tag may alter transport kinetics compared to native glucose.[10] |
| Enzymatic/Luminescent Assays | Measures the accumulation of a non-metabolizable glucose analog (2-DG) which is phosphorylated to 2-DG-6-phosphate (2DG6P). 2DG6P is then detected via enzymatic reactions that produce a colorimetric, fluorescent, or luminescent signal.[6][9] | 2-deoxy-D-glucose (2-DG). | Non-radioactive; amenable to high-throughput screening.[6][9][10] | Can have a smaller signal window compared to radioactive assays.[10] |
| Stable Isotope Tracer Assay with Mass Spectrometry or NMR | Measures the intracellular enrichment of a stable isotope-labeled glucose analog. | D-Glucose-¹³C, L-Glucose-¹³C.[4][11] | High specificity and ability to trace metabolic fate of the substrate.[4] | Requires specialized equipment (mass spectrometer or NMR). |
Experimental Protocols
Protocol 1: Validating Stereospecificity using L-Glucose-¹³C and D-Glucose-¹³C with LC-MS/MS
This protocol provides a method to directly compare the uptake of D- and L-glucose using stable isotope labeling and subsequent detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell culture of interest (e.g., adipocytes, muscle cells, or cancer cell lines)
-
Krebs-Ringer-HEPES (KRH) buffer
-
D-Glucose-¹³C₆ (uniformly labeled)
-
L-Glucose-¹³C₁ (labeled at the C1 position)
-
Cytochalasin B (as a transport inhibitor control)
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol
-
Water
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Seed cells in 12-well plates and culture until confluent.
-
Starvation: Two hours prior to the assay, remove the culture medium and wash the cells with KRH buffer. Then, incubate the cells in serum- and glucose-free DMEM at 37°C.[12]
-
Pre-incubation: Wash the cells with KRH buffer for 15 minutes at 37°C.[12]
-
Uptake: To separate wells, add KRH buffer containing either:
-
D-Glucose-¹³C₆ (e.g., 10 mM)
-
L-Glucose-¹³C₁ (e.g., 10 mM)
-
D-Glucose-¹³C₆ + Cytochalasin B (e.g., 20 µM)
-
L-Glucose-¹³C₁ + Cytochalasin B (e.g., 20 µM)
-
-
Incubate for 10-15 minutes at 37°C.
-
Termination: Stop the uptake by adding 1 ml of ice-cold PBS.[12]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Extraction: Lyse the cells with a cold methanol/water (80:20) solution.
-
Sample Preparation: Centrifuge the cell lysates to pellet debris. Collect the supernatant for LC-MS/MS analysis.
-
Analysis: Use LC-MS/MS to quantify the intracellular concentrations of D-Glucose-¹³C₆ and L-Glucose-¹³C₁.
Expected Results: A significant accumulation of D-Glucose-¹³C₆ will be observed, which is markedly reduced in the presence of cytochalasin B. In contrast, the uptake of L-Glucose-¹³C₁ will be minimal and unaffected by the transport inhibitor, demonstrating the stereospecificity of the glucose transporters.
Protocol 2: Competition Assay using Radiolabeled D-Glucose and Unlabeled L-Glucose
This protocol assesses the ability of L-glucose to compete with D-glucose for transporter binding.
Materials:
-
Cell culture of interest
-
KRH buffer
-
³H-2-deoxy-D-glucose (³H-2-DG)
-
Unlabeled D-glucose
-
Unlabeled L-glucose
-
Ice-cold PBS
-
Scintillation cocktail and counter
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Uptake: To separate wells, add KRH buffer containing:
-
³H-2-DG (e.g., 1 µCi/mL)
-
³H-2-DG + a high concentration of unlabeled D-glucose (e.g., 100 mM)
-
³H-2-DG + a high concentration of unlabeled L-glucose (e.g., 100 mM)
-
-
Incubate for 5 minutes at 37°C.[12]
-
Follow steps 6-7 from Protocol 1.
-
Lysis and Counting: Lyse the cells with a suitable lysis buffer and measure the radioactivity using a scintillation counter.
Expected Results: Unlabeled D-glucose will significantly inhibit the uptake of ³H-2-DG, demonstrating competition for the same transporter. Unlabeled L-glucose will have little to no effect on ³H-2-DG uptake, confirming that it does not bind to the D-glucose transporter.
Visualizing the Experimental Logic
The following diagrams illustrate the conceptual workflow for validating glucose transporter stereospecificity.
Caption: Workflow demonstrating stereospecific glucose transport validation.
References
- 1. D-Glucose VS L-Glucose_Chemicalbook [chemicalbook.com]
- 2. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-terminal loop 13 of Na+/glucose cotransporter 1 contains both stereospecific and non-stereospecific sugar interaction sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Glucose-13C-1 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of Glucose Uptake Assay Methods [promega.kr]
- 7. Glucose Uptake Assays | Revvity [revvity.com]
- 8. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.ca]
- 10. Comparison of Glucose Uptake Assay Methods [promega.com]
- 11. metsol.com [metsol.com]
- 12. Reconciling contradictory findings: Glucose transporter 1 (GLUT1) functions as an oligomer of allosteric, alternating access transporters - PMC [pmc.ncbi.nlm.nih.gov]
L-Glucose-13C: A Comparative Guide to Its Lack of Incorporation into Biomass
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Glucose-13C's metabolic fate against its D-enantiomer, supported by established biochemical principles and experimental data. It details why L-Glucose, even when isotopically labeled, is not incorporated into the biomass of most organisms and provides the experimental framework to verify this phenomenon.
Introduction: The Stereospecificity of Life
Life's biochemical machinery exhibits a remarkable degree of stereospecificity. This is particularly evident in carbohydrate metabolism, where D-glucose is the primary and universally utilized energy source for most organisms.[1][2] Its mirror image, L-glucose, is not found in nature and is not metabolized by the vast majority of living systems.[2][3] This is because the enzymes of central metabolic pathways, such as glycolysis, are structurally configured to bind and process only the D-isomer of glucose.[2] The initial and critical step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate by the enzyme hexokinase, does not occur with L-glucose.[1][2][3] Consequently, L-glucose cannot enter the main energy-producing and biosynthetic pathways.
While most organisms cannot utilize L-glucose, a few exceptions have been identified in the microbial world. Certain bacteria, such as Paracoccus species 43P, possess a unique catabolic pathway that allows them to metabolize L-glucose.[4][5] This pathway, however, is distinct from the glycolytic pathway found in most organisms.
Comparative Data: L-Glucose vs. D-Glucose Metabolism
The following table summarizes the key differences in the metabolic processing of L-Glucose and D-Glucose, highlighting why this compound is not expected to be incorporated into biomass in most experimental systems.
| Feature | L-Glucose | D-Glucose | Rationale |
| Natural Abundance | Not naturally occurring[2][3] | The most abundant monosaccharide in nature[1] | Organisms have evolved metabolic pathways specifically for the naturally available D-isomer. |
| Recognition by Hexokinase | Not a substrate[2][3] | Readily phosphorylated to D-glucose-6-phosphate[1] | The active site of hexokinase is stereospecific and does not bind L-glucose, preventing its entry into glycolysis. |
| Incorporation into Biomass | Generally not incorporated | Incorporated into various biomass components (amino acids, lipids, nucleic acids)[6] | As L-glucose is not metabolized, its carbon backbone is not available for biosynthetic pathways. |
| Metabolic Fate in Most Organisms | Largely un-metabolized and excreted | Catabolized via glycolysis, the pentose phosphate pathway, and the TCA cycle to produce ATP and biosynthetic precursors[7] | The inability to be phosphorylated prevents its entry into any significant metabolic pathway. |
| Metabolism in a Few Bacterial Species | Metabolized via a specialized catabolic pathway in some bacteria (e.g., Paracoccus sp.)[4][5] | Metabolized via glycolysis and other central pathways | These bacteria possess unique enzymes capable of acting on L-sugars. |
Experimental Protocols
To experimentally confirm the lack of this compound incorporation into biomass, the following protocols can be employed. These are based on established methods for stable isotope tracing.
Cell Culture and Isotope Labeling
This protocol is designed for in vitro studies using mammalian or other eukaryotic cell lines.
-
Cell Seeding: Plate cells at a desired density in a multi-well format (e.g., 6-well plates) and allow them to adhere and enter the exponential growth phase.
-
Media Preparation: Prepare a glucose-free culture medium. Supplement this medium with either a known concentration of uniformly labeled this compound (e.g., [U-13C6]L-glucose) or D-Glucose-13C ([U-13C6]D-glucose) as a positive control. A negative control with unlabeled glucose should also be included. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose and other small molecules.[8]
-
Labeling: Remove the standard culture medium from the cells, wash with phosphate-buffered saline (PBS), and replace it with the prepared isotope-containing medium.
-
Incubation: Culture the cells for a period sufficient to allow for significant biomass turnover. This duration is cell-line dependent and can range from 24 to 72 hours.[9]
-
Harvesting: After incubation, collect both the cell pellets and the culture medium for analysis.
Biomass Hydrolysis and Derivatization
To analyze the incorporation of 13C into cellular macromolecules, the biomass needs to be broken down into its constituent monomers.
-
Protein Hydrolysis: Hydrolyze the protein fraction of the cell pellet using 6M HCl at 110°C for 24 hours. This will yield a mixture of amino acids.
-
Lipid Extraction and Hydrolysis: Extract lipids using a solvent mixture (e.g., chloroform:methanol). The fatty acid components can then be hydrolyzed and derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Derivatization of Amino Acids: The resulting amino acids can be derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Analytical Methods: Mass Spectrometry
Mass spectrometry is the primary technique used to detect the incorporation of stable isotopes into molecules.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for analyzing the isotopic enrichment in amino acids and fatty acids. The gas chromatograph separates the individual components of the derivatized sample, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the extent of 13C incorporation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to analyze a wider range of metabolites, including those that are not easily volatilized for GC-MS. This can be used to analyze extracts from the cell culture medium to see if this compound has been chemically modified.
Visualizing the Experimental Workflow and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the differential metabolic fates of L- and D-glucose.
Caption: Experimental workflow for tracing this compound incorporation.
Caption: Differential metabolic fates of L-Glucose and D-Glucose.
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. L-Glucose - Wikipedia [en.wikipedia.org]
- 4. An l-glucose Catabolic Pathway in Paracoccus Species 43P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 9. biorxiv.org [biorxiv.org]
L-Glucose-13C vs. Non-Labeled L-Glucose: A Comparative Analysis of Their Effects on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of L-Glucose-13C and non-labeled L-glucose on cell viability. The primary application of this compound is in metabolic research as a control for its biologically active enantiomer, D-glucose. Given that L-glucose is largely unmetabolized by most mammalian cells, it is crucial to establish that the isotopic labeling does not introduce any cytotoxic effects that could confound experimental results.[1] This guide outlines a proposed experimental framework to verify and compare the biocompatibility of both labeled and non-labeled L-glucose.
Executive Summary
L-glucose, the stereoisomer of the naturally occurring D-glucose, is not readily metabolized by most organisms and is often used as a control in glucose uptake and metabolism studies.[1][2] The introduction of a stable isotope like Carbon-13 (¹³C) into the L-glucose molecule is intended to create a tracer for metabolic studies without altering its fundamental biological activity. This guide presents a hypothetical experimental design to confirm that both this compound and its non-labeled counterpart exhibit negligible effects on cell viability, thus validating their use as inert controls in biological assays. The expected outcome is that neither compound will significantly impact cell viability, except potentially at very high concentrations due to osmotic effects.
Experimental Design and Data
To assess and compare the potential cytotoxicity of this compound and non-labeled L-glucose, a robust cell viability assay is required. The following table summarizes the hypothetical results from a colorimetric MTT assay, which measures cell metabolic activity as an indicator of viability.[3]
Table 1: Comparative Cell Viability in Response to this compound and Non-Labeled L-glucose
| Concentration (mM) | Mean Cell Viability (%) - Non-Labeled L-glucose | Standard Deviation | Mean Cell Viability (%) - this compound | Standard Deviation |
| 0 (Control) | 100.0 | 4.5 | 100.0 | 4.2 |
| 5 | 99.2 | 3.8 | 99.5 | 4.1 |
| 10 | 98.7 | 4.1 | 99.1 | 3.9 |
| 25 | 97.5 | 5.2 | 98.0 | 4.8 |
| 50 | 96.1 | 5.5 | 96.8 | 5.1 |
| 100 | 90.3 | 6.2 | 91.5 | 5.9 |
The data in Table 1 suggests that both this compound and non-labeled L-glucose have a minimal impact on cell viability across a range of concentrations. A slight decrease in viability is noted at the highest concentration (100 mM), which is likely attributable to osmotic stress rather than direct cytotoxicity. Importantly, there is no statistically significant difference in the effects of the labeled and non-labeled forms of L-glucose.
Experimental Workflow
The following diagram illustrates the workflow for the comparative cell viability assay.
Caption: Workflow for comparing the effects of this compound and non-labeled L-glucose on cell viability using an MTT assay.
Metabolic Inertness and Application in Tracing Studies
L-glucose is generally not transported into cells or phosphorylated in the same manner as D-glucose, which is the first step in glycolysis.[2][4][5] This metabolic inertness is the primary reason for its use as a negative control. The introduction of a ¹³C isotope does not alter this property but allows the molecule to be traced using mass spectrometry or NMR. This is particularly useful in stable isotope-resolved metabolomics (SIRM) to differentiate between the experimental tracer (e.g., ¹³C-labeled D-glucose) and any potential background from the control compound. The diagram below illustrates the conceptual use of this compound as a control in a metabolic tracing experiment.
References
A Researcher's Guide to Commercial L-Glucose-¹³C: Purity, Isotopic Enrichment, and Analytical Verification
For researchers in drug development, metabolomics, and related scientific fields, the purity and precise isotopic enrichment of stable isotope-labeled compounds like L-Glucose-¹³C are paramount for generating accurate and reproducible experimental data. This guide provides a comparative overview of commercially available L-Glucose-¹³C, details the key analytical techniques for its quality assessment, and discusses common alternatives.
Comparison of Commercial L-Glucose-¹³C and Alternatives
The selection of a suitable isotopically labeled glucose depends on the specific experimental needs. While L-Glucose-¹³C serves as a valuable tracer in various metabolic studies, its D-isoform counterparts are more commonly utilized due to their central role in cellular metabolism. The following table summarizes the typical specifications of commercially available L-Glucose-¹³C and its common alternatives.
| Product | Supplier Example(s) | Chemical Purity | Isotopic Enrichment | Common Applications |
| L-Glucose-1-¹³C | Cambridge Isotope Laboratories, Inc., ChemScene | ≥98%[1] | ≥99%[1][2] | Metabolic tracer studies, particularly where slower or stereospecific metabolic pathways are investigated. |
| D-Glucose-¹³C₆ (U-¹³C₆) | Sigma-Aldrich, Cambridge Isotope Laboratories, Inc. | ≥99% (CP) | ≥99 atom % ¹³C | Broad-spectrum metabolic flux analysis, tracking the fate of all six carbon atoms through various metabolic pathways.[3][4] |
| D-Glucose-1-¹³C | Sigma-Aldrich | 99% (CP) | 99 atom % ¹³C | Investigating the initial steps of glucose metabolism, such as the pentose phosphate pathway.[5] |
| D-Glucose-1,2-¹³C₂ | LGC Standards | 98% | 99.7% | Resolving fluxes in glycolysis and the pentose phosphate pathway.[5] |
Experimental Protocols for Quality Assessment
Ensuring the quality of L-Glucose-¹³C is a critical step before its use in experiments. The following are detailed protocols for the key analytical methods used to assess its chemical purity and isotopic enrichment.
Chemical Purity Assessment by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is suitable for quantifying the chemical purity of sugars by separating the main compound from any impurities.
Protocol:
-
System Preparation:
-
HPLC Instrument: An isocratic HPLC system equipped with a refractive index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C).
-
Mobile Phase: Degassed ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85°C.
-
Detector Temperature: 35°C.
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of high-purity, unlabeled L-Glucose in ultrapure water at a known concentration (e.g., 1 mg/mL).
-
Dissolve the commercial L-Glucose-¹³C sample in ultrapure water to a similar concentration.
-
Filter both solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the standard solution to determine the retention time of L-Glucose.
-
Inject the L-Glucose-¹³C sample solution.
-
Monitor the chromatogram for the main L-Glucose peak and any impurity peaks.
-
-
Data Analysis:
-
Calculate the area of the L-Glucose-¹³C peak and any impurity peaks.
-
Determine the chemical purity by calculating the percentage of the main peak area relative to the total peak area.
-
Isotopic Enrichment Assessment by Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the isotopic enrichment of L-Glucose-¹³C.
Protocol:
-
Sample Preparation (for GC-MS):
-
Derivatize the L-Glucose-¹³C sample to make it volatile. A common method is oximation followed by silylation.
-
Dissolve a small amount of the sample in pyridine.
-
Add hydroxylamine hydrochloride and heat to form the oxime.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the trimethylsilyl (TMS) derivative.
-
-
-
Mass Spectrometry Analysis:
-
GC-MS:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for sugar analysis.
-
Set the mass spectrometer to scan a relevant mass range to detect the molecular ion and characteristic fragment ions of the derivatized L-Glucose.
-
-
LC-MS:
-
Inject the underivatized L-Glucose-¹³C sample dissolved in a suitable solvent (e.g., water:acetonitrile) into the LC-MS system.
-
Use a column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Use an electrospray ionization (ESI) source in negative ion mode to detect the [M-H]⁻ ion.
-
-
-
Data Analysis:
-
Acquire the mass spectrum of the L-Glucose-¹³C peak.
-
Identify the ion cluster corresponding to the molecular ion. For L-Glucose-1-¹³C, the unlabeled molecule (M) will have a specific mass, and the ¹³C-labeled molecule (M+1) will have a mass one unit higher.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = [Intensity(M+1) / (Intensity(M) + Intensity(M+1))] x 100
-
-
Corrections for the natural abundance of ¹³C in the unlabeled standard may be necessary for very precise measurements.[6]
-
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides direct information about the position and abundance of the ¹³C label.
Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the L-Glucose-¹³C sample in a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbon atom at the labeled position (C1) will show a significantly enhanced signal compared to the other carbon atoms which are at natural abundance.
-
-
Data Analysis:
-
Integrate the signals for the labeled carbon and the unlabeled carbons.
-
While quantitative NMR can be complex, a qualitative assessment of the spectrum will clearly show the specific labeling site. For precise isotopic enrichment, comparison with a known quantitative standard and specialized NMR techniques may be required.[7][8][9][10]
-
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing L-Glucose-¹³C and the logical relationship in selecting an appropriate labeled glucose for research.
Caption: Experimental workflow for assessing the quality of commercial L-Glucose-¹³C.
References
- 1. L-Glucose (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1966-PK [isotope.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. D-Glucose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-0.1MG [isotope.com]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 13C isotope and nuclear magnetic resonance: unique tools for the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Comparing Metabolic Flux Data from Different Tracers
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, understanding the nuances of metabolic flux analysis (MFA) is paramount. The choice of isotopic tracer and the subsequent statistical analysis are critical determinants of the accuracy and reliability of the insights gained. This guide provides an objective comparison of statistical methods for analyzing metabolic flux data derived from different tracers, supported by experimental data and detailed methodologies.
Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] By introducing isotopically labeled substrates (tracers) and tracking the distribution of isotopes in downstream metabolites, researchers can elucidate the activity of metabolic pathways.[2] However, the selection of an appropriate tracer is not trivial; it significantly influences the precision of flux estimates.[3] Different tracers provide varying degrees of information about different pathways.[4] For instance, [1,2-¹³C₂]glucose has been shown to be optimal for estimating fluxes in glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is preferred for analyzing the tricarboxylic acid (TCA) cycle.[5][6]
Once flux data is obtained, robust statistical methods are required to compare flux profiles between different experimental conditions or resulting from the use of different tracers. This comparison is essential for identifying metabolic reprogramming in disease states or in response to therapeutic interventions.
Statistical Approaches for Comparing Metabolic Flux Vectors
Several statistical methods can be employed to compare metabolic flux data. The choice of method depends on the experimental design, the number of replicates, and the specific research question.
Commonly Used Statistical Methods:
-
t-tests and ANOVA: For comparing a single flux between two or more groups, Student's t-test or analysis of variance (ANOVA) can be utilized. These methods are straightforward but do not account for the correlated nature of metabolic fluxes within a network.
-
Multivariate Analysis of Variance (MANOVA): When comparing entire flux vectors between groups, MANOVA is a more appropriate choice as it considers the relationships between different fluxes.
-
Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that can be used to visualize the differences in flux profiles between samples. It helps in identifying the fluxes that contribute most to the observed variation.
-
Flux Balance Analysis (FBA) based statistical methods: FBA is a computational method for predicting metabolic fluxes. Statistical analyses can be integrated with FBA to compare flux distributions under different conditions.
-
Bayesian Methods: These methods can be used to estimate the probability distribution of fluxes and to quantify the uncertainty in flux estimates, providing a robust framework for comparing flux data.
Performance of Different Tracers in Metabolic Flux Analysis
The precision of flux estimation is highly dependent on the chosen isotopic tracer. The following table summarizes the performance of various commonly used tracers for different metabolic pathways, as reported in the literature.
| Metabolic Pathway | Optimal Tracer(s) | Key Findings |
| Glycolysis & Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose | Provides the most precise estimates for these pathways.[5][6] |
| [1,6-¹³C]glucose, [5,6-¹³C]glucose | Also identified as effective tracers for achieving high precision in flux analysis.[6] | |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₅]glutamine | Emerged as the preferred isotopic tracer for the analysis of the TCA cycle.[5][6] |
| Overall Central Carbon Metabolism | [1,2-¹³C₂]glucose | Demonstrated superior performance in consistently characterizing fluxes throughout the entire network.[5] |
Experimental Protocols
A typical workflow for a metabolic flux analysis experiment involves several key steps, from tracer selection to data analysis.
Experimental Workflow for Metabolic Flux Analysis
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 3. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of L-Glucose-13C: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing L-Glucose-13C, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, a stable, non-radioactive isotopically labeled sugar.
Immediate Safety and Handling Considerations
Prior to disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While L-Glucose and its carbon-13 isotope are not classified as hazardous materials, adherence to standard laboratory safety protocols is essential. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses and gloves, and working in a well-ventilated area.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by its non-hazardous classification. The carbon-13 isotope does not confer any special disposal requirements beyond those for standard L-Glucose. The primary principle is to comply with all federal, state, and local environmental regulations.
Step 1: Waste Characterization
Before initiating disposal, confirm that the this compound waste is not mixed with any hazardous substances. If the this compound has been used in experiments with hazardous materials, the resulting mixture must be treated as hazardous waste and disposed of according to the regulations applicable to the hazardous components.
Step 2: Disposal of Uncontaminated this compound
For pure, uncontaminated this compound or aqueous solutions thereof, the following procedures apply:
-
Small Quantities (Solid): Small amounts of solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.
-
Aqueous Solutions: Dilute aqueous solutions of this compound can generally be disposed of down the sanitary sewer system. It is recommended to flush with copious amounts of water to ensure adequate dilution.
-
Large Quantities: For larger quantities of solid or dissolved this compound, it is best practice to contact a licensed professional waste disposal service.[1][2] This ensures compliance with all regulations and proper handling. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2]
Step 3: Disposal of Contaminated this compound
If the this compound waste is contaminated with hazardous materials, it must be managed as hazardous waste.
-
Segregation: Keep the contaminated this compound waste separate from non-hazardous waste streams.
-
Labeling: Clearly label the waste container with its contents, including the names and concentrations of all components.
-
Storage: Store the hazardous waste in a designated satellite accumulation area in a compatible, sealed container.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Step 4: Decontamination of Empty Containers
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be disposed of according to the guidelines for aqueous solutions. Once decontaminated, the containers can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound were identified in the reviewed safety data sheets or disposal guidelines. As a general principle for non-hazardous laboratory waste, consult your institution's environmental health and safety (EHS) department for specific quantity limitations for drain and solid waste disposal.
| Parameter | Guideline | Source |
| Regulatory Compliance | Disposal must adhere to federal, state, and local regulations. | [1][2] |
| Waste Classification | This compound is not classified as hazardous waste. | SDS |
| Disposal of Large Quantities | Contact a licensed professional waste disposal service. | [1][2] |
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Personal protective equipment for handling L-Glucose-13C
Essential Safety and Handling Guide for L-Glucose-¹³C
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle L-Glucose-¹³C. The following procedural steps and operational plans are designed to ensure safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
While L-Glucose-¹³C is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1] The toxicological properties of L-Glucose-¹³C have not been fully investigated, so caution is advised.[1][2] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[3] For tasks with a higher risk of exposure, consider double-gloving.[3] Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields | Minimum requirement for working with or around the material.[3] Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[3] |
| Face Protection | Face Shield | Recommended in addition to safety glasses or goggles when there is a significant risk of splashing, such as when preparing solutions.[3][4] |
| Body Protection | Laboratory Coat | A full-length lab coat is required to protect skin and clothing from potential splashes.[4][5] |
| Foot Protection | Closed-Toe Shoes | Required to prevent injury from spills or dropped items.[5][6] |
| Respiratory Protection | Dust Mask or Respirator | Required when handling the solid form if dust is generated and adequate ventilation is not available.[7] |
Operational Plan: Handling and Use
Adherence to a systematic workflow is critical for minimizing risk and ensuring the integrity of experiments involving L-Glucose-¹³C.
Pre-Handling Preparations
-
Hazard Assessment : Before beginning work, conduct a thorough risk assessment for the entire experimental procedure.
-
Fume Hood : For procedures that may generate dust or aerosols, work within a properly functioning chemical fume hood.[5]
-
Gather Materials : Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily accessible.
Handling the Solid Compound
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : Carefully weigh the desired amount of L-Glucose-¹³C. Avoid creating dust by handling the powder gently.[8][9][10] If dust is generated, ensure adequate ventilation or use respiratory protection.
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly to prevent splashing. If using water as the solvent, the solution can be sterilized by filtration through a 0.22 µm filter.[11]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling L-Glucose-¹³C in a laboratory setting.
Disposal Plan
Proper disposal of L-Glucose-¹³C and associated waste is crucial to maintain a safe laboratory environment and comply with regulations.
Waste Segregation
-
Solid Waste : Unused L-Glucose-¹³C powder and contaminated items (e.g., weigh boats, gloves, paper towels) should be collected in a designated, sealed container.
-
Liquid Waste : Aqueous solutions of L-Glucose-¹³C should be collected in a clearly labeled waste container. Do not pour solutions down the drain unless permitted by local regulations.[1]
Disposal Procedures
-
Labeling : All waste containers must be clearly labeled with their contents, including the chemical name ("L-Glucose-¹³C Waste") and any solvents used.
-
Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal environmental regulations.[1][2] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
-
Container Management : Do not mix different types of chemical waste. Ensure waste containers are kept closed when not in use and are stored in a designated secondary containment area.
References
- 1. fishersci.com [fishersci.com]
- 2. isotope.com [isotope.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. sethnewsome.org [sethnewsome.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. isotope.com [isotope.com]
- 9. isotope.com [isotope.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
